Di(thiophen-2-yl)methanone oxime
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(dithiophen-2-ylmethylidene)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NOS2/c11-10-9(7-3-1-5-12-7)8-4-2-6-13-8/h1-6,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSSDPITEOFAMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=NO)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379410 | |
| Record name | N-[Di(thiophen-2-yl)methylidene]hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10558-44-8 | |
| Record name | N-[Di(thiophen-2-yl)methylidene]hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and characterization of Di(thiophen-2-yl)methanone oxime
An In-Depth Technical Guide to the Synthesis and Characterization of Di(thiophen-2-yl)methanone Oxime
Abstract
This technical guide provides a comprehensive overview of the synthesis and detailed characterization of Di(thiophen-2-yl)methanone oxime, a molecule of significant interest to the fields of medicinal chemistry and drug development. By combining the well-established thiophene scaffold, a cornerstone in numerous therapeutic agents, with the versatile oxime functional group, this compound presents a promising platform for novel pharmacological investigations. This document details a robust and reproducible synthesis protocol, explains the mechanistic rationale behind the procedural choices, and outlines a multi-technique analytical strategy for unambiguous structural verification. The methodologies are presented to ensure scientific integrity and provide researchers with the practical insights required for the successful preparation and validation of this target compound.
Introduction: The Scientific Rationale
The strategic design of novel molecular entities often involves the combination of privileged structural motifs known to confer desirable pharmacological properties. The synthesis of Di(thiophen-2-yl)methanone oxime is a prime example of this strategy, uniting two powerful components in a single, well-defined molecule.
The Thiophene Scaffold in Medicinal Chemistry
Thiophene, a five-membered, sulfur-containing heterocycle, is a fundamental building block in medicinal chemistry.[1][2] Its derivatives are known to exhibit a vast array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][3] The thiophene ring serves as a versatile pharmacophore, capable of engaging in various biological interactions and allowing for diverse chemical modifications to fine-tune activity and selectivity.[2] Marketed drugs such as the antiplatelet agent Clopidogrel and the antipsychotic Olanzapine feature the thiophene core, underscoring its therapeutic importance.[2]
The Oxime Functional Group: A Versatile Pharmacophore
Oximes (R₁R₂C=NOH) represent a critical class of compounds in medicinal chemistry, serving not only as key synthetic intermediates but also as active pharmacophores in their own right.[4] They are integral to several FDA-approved drugs, including pralidoxime, an antidote for organophosphate poisoning, and various cephalosporin antibiotics where the oxime moiety enhances stability and antibacterial spectrum.[4][5] The ability of oximes to act as bioisosteres of other functional groups and their involvement in crucial biological pathways makes them a continued focus of drug discovery efforts.[4]
Di(thiophen-2-yl)methanone Oxime: A Target Molecule of Interest
The conjugation of two thiophene rings to a central oxime functional group yields Di(thiophen-2-yl)methanone oxime, a molecule that capitalizes on the benefits of both moieties. This structure presents a unique electronic and steric profile, offering potential for novel interactions with biological targets. This guide provides the foundational chemistry required for researchers to synthesize and characterize this compound, enabling its exploration in various drug development programs.
Synthesis Methodology
The preparation of Di(thiophen-2-yl)methanone oxime is achieved through a classical condensation reaction, a cornerstone of organic synthesis.
Principle of Oximation
The conversion of a ketone to a ketoxime proceeds via a two-step mechanism: nucleophilic addition followed by dehydration.[6][7] The reaction is initiated by the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of Di(thiophen-2-yl)methanone.[8] This forms a tetrahedral intermediate.[8] Subsequent proton transfer and elimination of a water molecule yield the final oxime product.[9] The reaction is typically pH-sensitive and is often facilitated by a weak base to neutralize the acid released from hydroxylamine hydrochloride.[6][10]
Materials and Reagents
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Pyridine (as solvent and base)[13]
-
Ethanol
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottomed flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Standard laboratory glassware
Detailed Experimental Protocol
-
Reaction Setup: In a 100 mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, dissolve Di(thiophen-2-yl)methanone (e.g., 5.0 g, 1 equivalent) in pyridine (25 mL).
-
Addition of Reagent: To this solution, add hydroxylamine hydrochloride (e.g., 1.5 equivalents).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours.[10][14] Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting ketone.
-
Work-up - Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the pyridine under reduced pressure using a rotary evaporator.[13]
-
Extraction: To the resulting residue, add ethyl acetate (50 mL) and 1 M HCl (30 mL). Transfer the mixture to a separatory funnel and shake vigorously. The acid wash serves to remove any remaining pyridine.[13]
-
Phase Separation: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), water (30 mL), and finally with brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford Di(thiophen-2-yl)methanone oxime as a crystalline solid.
Rationale for Procedural Choices
-
Pyridine: It serves a dual role. As a polar solvent, it effectively dissolves the reactants. As a base, it neutralizes the HCl generated from hydroxylamine hydrochloride, driving the equilibrium towards product formation.[13]
-
Reflux Temperature: Heating the reaction provides the necessary activation energy to overcome the reaction barrier, ensuring a reasonable reaction rate without degrading the reactants or product.[10]
-
Aqueous HCl Wash: This step is crucial for removing the high-boiling point solvent, pyridine, from the organic phase by converting it into its water-soluble pyridinium salt.
-
Recrystallization: This purification technique is chosen for its efficiency in removing impurities from solid products, yielding a high-purity final compound suitable for analytical characterization and biological screening.
Alternative Green Synthesis Approach
For laboratories focused on sustainable chemistry, a solvent-free approach using grindstone chemistry has been reported for oxime synthesis.[15] This method involves grinding the ketone, hydroxylamine hydrochloride, and a catalyst like bismuth(III) oxide (Bi₂O₃) in a mortar and pestle at room temperature.[15] This technique minimizes waste, eliminates the need for heating, and often results in shorter reaction times and high yields.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of Di(thiophen-2-yl)methanone oxime.
Physicochemical and Spectroscopic Characterization
A multi-technique analytical approach is essential for the unambiguous confirmation of the structure and purity of the synthesized Di(thiophen-2-yl)methanone oxime.
Overview of Analytical Strategy
The characterization workflow integrates spectroscopic methods to determine the molecular structure and a physical method to assess purity. NMR spectroscopy elucidates the carbon-hydrogen framework, FT-IR identifies key functional groups, mass spectrometry confirms the molecular weight, and melting point analysis provides a purity benchmark.
Data Summary Table
| Property | Expected Value |
| Molecular Formula | C₉H₇NOS₂ |
| Molecular Weight | 209.29 g/mol |
| Appearance | Crystalline solid |
| Melting Point | To be determined experimentally |
| ¹H NMR (CDCl₃) | δ ~7.0-7.8 ppm (m, 6H, thiophene H), δ ~8.5-9.5 ppm (s, 1H, N-OH, exchangeable) |
| ¹³C NMR (CDCl₃) | δ ~150-155 ppm (C=N), δ ~125-140 ppm (thiophene C) |
| FT-IR (KBr, cm⁻¹) | ~3100-3400 (br, O-H), ~1650 (C=N), ~940 (N-O), Disappearance of C=O band from starting material (~1630 cm⁻¹) |
| Mass Spec (ESI-MS) | [M+H]⁺ = 210.01, [M+Na]⁺ = 232.00 |
| Elemental Analysis | %C: 51.65, %H: 3.37, %N: 6.69, %S: 30.64 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Protocol: Dissolve ~10-20 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for analysis.
-
Expected ¹H NMR Spectrum: The spectrum is expected to be relatively simple due to the molecule's symmetry. The six protons on the two thiophene rings should appear as a complex multiplet in the aromatic region (approximately 7.0-7.8 ppm).[16][17] The most characteristic signal is the hydroxyl proton of the oxime group, which typically appears as a broad singlet at a downfield chemical shift (often >8.5 ppm) and is exchangeable with D₂O.[18][19]
-
Expected ¹³C NMR Spectrum: The spectrum should display a key signal for the imine carbon (C=N) in the range of 150-155 ppm.[20] The carbons of the two equivalent thiophene rings will appear in the aromatic region (approximately 125-140 ppm).[16]
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Protocol: Prepare a KBr pellet containing a small amount of the sample or use an ATR accessory for analysis.
-
Interpretation of Key Vibrational Frequencies: The FT-IR spectrum provides a definitive functional group fingerprint.[21]
-
O-H Stretch: A broad absorption band in the region of 3100-3400 cm⁻¹ is characteristic of the hydroxyl group of the oxime.[19]
-
C=N Stretch: A medium intensity peak around 1650 cm⁻¹ corresponds to the carbon-nitrogen double bond of the oxime.[19]
-
N-O Stretch: A peak in the 930-960 cm⁻¹ region is indicative of the nitrogen-oxygen single bond.
-
Confirmation of Reaction: The most critical diagnostic feature is the complete disappearance of the strong carbonyl (C=O) stretching band from the Di(thiophen-2-yl)methanone starting material (typically found around 1630 cm⁻¹).[22][23]
-
Mass Spectrometry (MS)
-
Expected Molecular Ion Peak: High-resolution mass spectrometry (HRMS) should confirm the molecular formula. In positive-ion electrospray ionization (ESI) mode, the spectrum will show the protonated molecular ion [M+H]⁺ at an m/z corresponding to C₉H₈NOS₂⁺ (calculated: 210.0078).
Elemental Analysis
-
Confirmation of Purity: This analysis provides the elemental composition of the compound. The experimentally determined percentages of Carbon, Hydrogen, Nitrogen, and Sulfur should be within ±0.4% of the theoretical values calculated for the molecular formula C₉H₇NOS₂.
Characterization Workflow Diagram
Caption: Logical workflow for the characterization of the target compound.
Conclusion and Future Outlook
This guide has detailed a reliable and well-established method for the synthesis of Di(thiophen-2-yl)methanone oxime, grounded in fundamental principles of organic chemistry. The comprehensive characterization strategy, employing a suite of modern analytical techniques, provides a robust framework for verifying the structural integrity and purity of the final product. The successful execution of these protocols will furnish researchers with a high-quality sample of this promising heterocyclic compound. Given the rich pharmacological history of both thiophene and oxime derivatives, Di(thiophen-2-yl)methanone oxime stands as an attractive candidate for screening in various biological assays, paving the way for potential discoveries in drug development.
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Beckmann Rearrangement - Master Organic Chemistry. (n.d.). Master Organic Chemistry. Retrieved from [Link]
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Oxime formation. (n.d.). Química Organica.org. Retrieved from [Link]
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Rzepa, H. (2012, September 23). Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. Henry Rzepa's Blog. Retrieved from [Link]
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Oximes. (n.d.). BYJU'S. Retrieved from [Link]
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Formation of an Oxime from a Ketone. (2015, May 25). YouTube. Retrieved from [Link]
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Supporting Information for - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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Figure S22. 1 H NMR (300 MHz, DMSO-d 6 ) of thiophene-2-carboxyladehyde oxime (24). (n.d.). ResearchGate. Retrieved from [Link]
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(1R,2R,4R)-N-((4-((4-(2-Carboxyethyl)phenoxy)methyl)thiophen-2-yl)methyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-aminium Chloride. (n.d.). MDPI. Retrieved from [Link]
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FDA-Approved Oximes and Their Significance in Medicinal Chemistry. (n.d.). Semantic Scholar. Retrieved from [Link]
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A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. (n.d.). PubMed Central. Retrieved from [Link]
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Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism. (n.d.). Academic Research Publishing Group. Retrieved from [Link]
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Synthesis and Characterization of Novel Oxime Derivatives. (2025, August 7). ResearchGate. Retrieved from [Link]
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Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Ester. (n.d.). Academic Journal of Life Sciences. Retrieved from [Link]
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Metal-Involving Synthesis and Reactions of Oximes. (n.d.). ACS Publications. Retrieved from [Link]
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FT-IR, FT-Raman and UV-Visible Spectral Analysis on (E)-N′-(thiophen-2-ylmethylene) Nicotinohydrazide. (2017, January 9). Prime Scholars. Retrieved from [Link]
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DFT approach towards accurate prediction of 1H/13C NMR chemical shifts for dipterocarpol oxime. (n.d.). RSC Publishing. Retrieved from [Link]
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Thiophen-2-yl-(2,4,6-trimethylphenyl)methanone. (n.d.). PubChem. Retrieved from [Link]
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Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. (n.d.). Frontiers. Retrieved from [Link]
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13 C NMR spectroscopic data of metabolite-1 and respective oxime-1 (in CDCl 3 at 150 MHz). (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis of Acetophenone Oxime And Determination of The Ration of Its Geometric Isomers. (n.d.). Tikrit Journal of Pure Science. Retrieved from [Link]
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An In-depth Technical Guide to Di(thiophen-2-yl)methanone Oxime: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Di(thiophen-2-yl)methanone oxime is a fascinating, yet not extensively documented, organic compound that stands at the intersection of two important chemical classes: thiophenes and oximes. The thiophene ring is a key structural motif in a multitude of pharmaceuticals and organic materials, valued for its unique electronic properties and diverse biological activities.[1][2] Oximes, characterized by the R¹R²C=NOH functional group, are not only crucial intermediates in organic synthesis but also exhibit a wide range of pharmacological properties, including antibacterial, antifungal, and anti-inflammatory activities.[2][3] This guide aims to provide a comprehensive technical overview of Di(thiophen-2-yl)methanone oxime, synthesizing available data on its precursor and analogous compounds to predict its chemical and physical properties, detail its synthesis, and explore its potential applications in research and drug development. While direct experimental data for this specific molecule is limited, this guide will provide a robust, scientifically-grounded framework for its study and utilization.
Chemical and Physical Properties
The properties of Di(thiophen-2-yl)methanone oxime can be inferred from its constituent parts and related known compounds. A summary of its predicted and known precursor properties is presented below.
| Property | Value/Prediction | Source |
| Molecular Formula | C₉H₇NOS₂ | [4] |
| Molecular Weight | 211.29 g/mol | [4] |
| Appearance | Predicted to be a solid at room temperature. | [5] |
| Melting Point | Not reported. The precursor, Di(thiophen-2-yl)methanone, has a melting point of 89 °C. | [6] |
| Solubility | Predicted to be poorly soluble in water, but soluble in organic solvents like ethanol, methanol, and dichloromethane. | [3] |
Spectroscopic Data (Predicted)
The structural elucidation of Di(thiophen-2-yl)methanone oxime would rely on a combination of spectroscopic techniques. Based on data from analogous compounds, the following spectral characteristics are anticipated:
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the thiophene rings and the oxime hydroxyl group. The chemical shifts of the thiophene protons will likely be in the aromatic region (δ 7.0-8.0 ppm). The hydroxyl proton of the oxime group is expected to appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration. The presence of E and Z isomers could lead to two sets of signals for the thiophene protons.
¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals for the carbon atoms of the two thiophene rings and the C=N carbon of the oxime. The C=N carbon typically appears in the range of δ 150-160 ppm.[7]
Infrared (IR) Spectroscopy: The IR spectrum is expected to display characteristic absorption bands for the O-H stretching of the oxime group (a broad band around 3100-3600 cm⁻¹) and the C=N stretching vibration (around 1640-1680 cm⁻¹).[1]
Mass Spectrometry: The mass spectrum should show the molecular ion peak (M⁺) at m/z 211. The fragmentation pattern is likely to involve cleavage of the N-O bond and fragmentation of the thiophene rings.[8]
Synthesis of Di(thiophen-2-yl)methanone Oxime
The synthesis of Di(thiophen-2-yl)methanone oxime can be readily achieved through the condensation of its corresponding ketone, Di(thiophen-2-yl)methanone, with hydroxylamine.[2] This is a standard and well-established method for the preparation of ketoximes.
Experimental Protocol:
Materials:
-
Di(thiophen-2-yl)methanone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (CH₃COONa) or other suitable base
-
Ethanol
-
Water
Procedure:
-
Dissolution of Ketone: Dissolve Di(thiophen-2-yl)methanone (1 equivalent) in ethanol in a round-bottom flask.
-
Preparation of Hydroxylamine Solution: In a separate beaker, dissolve hydroxylamine hydrochloride (1.5-2.0 equivalents) and sodium acetate (2.0-2.5 equivalents) in a minimal amount of warm water. The base is necessary to liberate the free hydroxylamine from its hydrochloride salt.
-
Reaction: Add the hydroxylamine solution to the solution of the ketone. The reaction mixture is then heated to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The product can often be precipitated by pouring the reaction mixture into cold water. Alternatively, the solvent can be removed under reduced pressure, and the residue can be partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is then separated, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to yield the pure Di(thiophen-2-yl)methanone oxime.
Causality Behind Experimental Choices:
-
The use of an excess of hydroxylamine and base ensures the complete conversion of the ketone to the oxime.
-
Ethanol is a common solvent for this reaction as it can dissolve both the organic ketone and the aqueous solution of the hydroxylamine salt to some extent, facilitating the reaction.
-
Heating the reaction mixture increases the rate of the condensation reaction.
Molecular Structure and Isomerism
Di(thiophen-2-yl)methanone oxime can exist as two geometric isomers, the E and Z isomers, due to the restricted rotation around the C=N double bond. The relative stability of these isomers would depend on the steric and electronic interactions between the thiophene rings and the hydroxyl group.
The specific isomer formed during the synthesis can be influenced by the reaction conditions. The characterization of the specific isomer would require advanced techniques such as 2D NMR spectroscopy (NOESY) or X-ray crystallography.
Potential Applications in Drug Development
Given the pharmacological importance of both thiophene and oxime moieties, Di(thiophen-2-yl)methanone oxime represents a promising scaffold for the development of new therapeutic agents.
-
Antimicrobial Agents: Thiophene derivatives are known to possess a broad spectrum of antimicrobial activity.[1] The incorporation of an oxime group could enhance this activity or introduce new mechanisms of action.
-
Anti-inflammatory Agents: Certain oxime derivatives have shown potent anti-inflammatory properties.[3] Di(thiophen-2-yl)methanone oxime could be investigated for its potential to modulate inflammatory pathways.
-
Enzyme Inhibitors: The structural features of this molecule make it a candidate for screening as an inhibitor of various enzymes implicated in disease.
Conclusion
Di(thiophen-2-yl)methanone oxime is a molecule of significant interest at the crossroads of thiophene and oxime chemistry. While specific experimental data is not yet widely available, this guide provides a comprehensive framework for its synthesis, characterization, and exploration of its potential applications. By leveraging the known chemistry of its precursor and related analogs, researchers can confidently approach the study of this promising compound. Further investigation into its chemical, physical, and biological properties is warranted and could lead to the discovery of novel materials and therapeutic agents.
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Di(thiophen-2-yl)methanone oxime structural elucidation and analysis
An In-depth Technical Guide to the Structural Elucidation and Analysis of Di(thiophen-2-yl)methanone Oxime
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, technically detailed exploration of the structural elucidation and analysis of di(thiophen-2-yl)methanone oxime. Moving beyond a simple recitation of methods, this document delves into the strategic reasoning behind experimental choices, offering field-proven insights to ensure robust and reliable characterization of this and similar heterocyclic compounds. The protocols and analytical frameworks presented herein are designed to be self-validating, fostering a rigorous approach to chemical analysis that is essential in modern research and development, particularly within the pharmaceutical landscape.
Strategic Importance and Synthesis Overview
Di(thiophen-2-yl)methanone oxime belongs to a class of compounds containing the versatile oxime functional group and the biologically significant thiophene ring. Thiophene derivatives are prevalent in many approved drugs due to their ability to act as bioisosteres of phenyl rings, often improving metabolic stability and pharmacokinetic profiles. The oxime moiety itself is a key pharmacophore in various bioactive molecules and serves as a crucial synthetic intermediate. Therefore, unambiguous structural confirmation of this molecule is a prerequisite for its use in drug design, synthesis, and biological screening.
The synthesis of di(thiophen-2-yl)methanone oxime is typically achieved through a classical condensation reaction between di(thiophen-2-yl)methanone and hydroxylamine hydrochloride. The reaction is generally carried out in the presence of a base, such as sodium hydroxide or pyridine, to neutralize the HCl salt and deprotonate the hydroxylamine, thereby activating it as a nucleophile.
Experimental Protocol: Synthesis of Di(thiophen-2-yl)methanone Oxime
-
Reagent Preparation : Dissolve di(thiophen-2-yl)methanone in ethanol within a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Addition of Hydroxylamine : In a separate vessel, prepare an aqueous solution of hydroxylamine hydrochloride and a suitable base (e.g., sodium hydroxide).
-
Reaction Initiation : Add the hydroxylamine solution dropwise to the stirred solution of the ketone at room temperature.
-
Reflux : Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation : After completion, cool the mixture to room temperature and pour it into cold water to precipitate the crude product.
-
Purification : Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the purified oxime.
The underlying mechanism involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the ketone, followed by dehydration to form the C=N double bond of the oxime. The geometry of the resulting oxime (E or Z isomer) is a critical aspect of its structure.
The Multi-technique Approach to Structural Elucidation
A singular analytical technique is insufficient for the complete and unambiguous structural determination of di(thiophen-2-yl)methanone oxime. A synergistic, multi-technique approach is essential, where each method provides a unique piece of the structural puzzle. This integrated workflow ensures the highest level of confidence in the final assigned structure.
Caption: Integrated workflow for the synthesis and structural elucidation of di(thiophen-2-yl)methanone oxime.
Mass Spectrometry (MS): Confirming Molecular Weight and Formula
The first step in the analysis of a newly synthesized compound is to confirm its molecular weight and deduce its molecular formula. High-resolution mass spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is the gold standard for this purpose.
Experimental Protocol: HRMS Analysis
-
Sample Preparation : Prepare a dilute solution of the purified oxime (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Calibration : Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.
-
Infusion : Infuse the sample solution into the ion source at a constant flow rate.
-
Data Acquisition : Acquire the mass spectrum in positive ion mode, scanning a relevant m/z range (e.g., 100-500). The protonated molecule [M+H]⁺ is typically the ion of interest.
-
Data Analysis : Determine the accurate mass of the most abundant ion and use the instrument's software to generate a list of possible elemental compositions. The calculated formula should be consistent with the expected structure (C₉H₇NOS₂).
Data Interpretation:
The expected monoisotopic mass of C₉H₇NOS₂ is 209.0020 Da. The HRMS experiment should yield a measured mass for the [M+H]⁺ ion that is very close to 210.0093 Da. A mass error of less than 5 ppm provides strong evidence for the proposed molecular formula.
Table 1: Expected HRMS Data
| Species | Formula | Calculated Mass (Da) | Expected Observed m/z |
|---|---|---|---|
| Neutral Molecule [M] | C₉H₇NOS₂ | 209.0020 | N/A |
| Protonated Molecule [M+H]⁺ | C₉H₈NOS₂⁺ | 210.0093 | ~210.0093 |
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups
FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The conversion of the ketone starting material to the oxime product is accompanied by distinct changes in the infrared spectrum.
Experimental Protocol: FTIR Analysis
-
Sample Preparation : The analysis can be performed on a small amount of the solid sample using an Attenuated Total Reflectance (ATR) accessory, which is the most common and convenient method.
-
Background Scan : Record a background spectrum of the empty ATR crystal.
-
Sample Scan : Place the solid sample on the ATR crystal and record the sample spectrum.
-
Data Processing : The instrument software automatically subtracts the background and displays the absorbance or transmittance spectrum.
Data Interpretation:
The key spectral changes confirming the conversion of the ketone to the oxime are:
-
Disappearance of the strong carbonyl (C=O) stretching vibration from the starting ketone, typically found around 1630-1680 cm⁻¹.
-
Appearance of a C=N stretching vibration for the oxime, usually in the 1640-1690 cm⁻¹ region. This peak can sometimes overlap with aromatic C=C stretching.
-
Appearance of a broad O-H stretching vibration from the oxime hydroxyl group, typically in the 3100-3500 cm⁻¹ range.
Table 2: Key FTIR Vibrational Frequencies
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Status in Product |
|---|---|---|---|
| O-H (Oxime) | Stretch, broad | 3100 - 3500 | Present |
| C-H (Thiophene) | Stretch | ~3100 | Present |
| C=N (Oxime) | Stretch | 1640 - 1690 | Present |
| C=C (Thiophene) | Stretch | 1500 - 1600 | Present |
| C=O (Ketone) | Stretch | 1630 - 1680 | Absent |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the most powerful technique for elucidating the precise connectivity and stereochemistry of an organic molecule in solution. Both ¹H and ¹³C NMR are required for a complete assignment.
Experimental Protocol: NMR Analysis
-
Sample Preparation : Dissolve 5-10 mg of the purified oxime in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube.
-
¹H NMR Acquisition : Acquire a standard one-dimensional proton spectrum. Key parameters include the spectral width, number of scans, and relaxation delay.
-
¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C spectrum. This experiment typically requires a longer acquisition time than ¹H NMR.
-
2D NMR (Optional but Recommended) : For unambiguous assignments, acquire 2D NMR spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation).
Data Interpretation:
-
¹H NMR : The spectrum should show distinct signals for the protons on the two thiophene rings. Due to the asymmetry introduced by the oxime group, the two thiophene rings are not chemically equivalent, potentially leading to more complex splitting patterns than in the starting ketone. The hydroxyl proton of the oxime (N-OH) often appears as a broad singlet, and its chemical shift can be highly dependent on solvent and concentration.
-
¹³C NMR : The spectrum will show the expected number of carbon signals. The most downfield signal will correspond to the C=N carbon of the oxime. The remaining signals will be in the aromatic region, corresponding to the carbons of the two thiophene rings. The non-equivalence of the rings should also be apparent in the ¹³C spectrum.
Table 3: Predicted NMR Chemical Shifts (in CDCl₃)
| Atom | ¹H Shift (ppm) | ¹³C Shift (ppm) | Notes |
|---|---|---|---|
| Thiophene Protons | 7.0 - 7.8 | 125 - 140 | Complex multiplets due to coupling and non-equivalence. |
| Oxime Carbon (C=N) | N/A | ~150 - 160 | Characteristic downfield shift. |
| Hydroxyl Proton (OH) | 8.0 - 10.0 | N/A | Broad singlet, exchangeable with D₂O. |
Single-Crystal X-ray Diffraction: The Definitive Structure
While the combination of MS, FTIR, and NMR provides overwhelming evidence for the structure, only single-crystal X-ray diffraction can provide the absolute, unambiguous three-dimensional structure of the molecule in the solid state. This technique determines the precise spatial arrangement of atoms, bond lengths, bond angles, and the stereochemistry (E/Z isomerism) about the C=N double bond.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth : Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Crystal Mounting : Mount a suitable crystal on the goniometer of a single-crystal X-ray diffractometer.
-
Data Collection : Irradiate the crystal with monochromatic X-rays and collect the diffraction data as the crystal is rotated.
-
Structure Solution and Refinement : Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters to obtain the final crystal structure.
Data Interpretation:
The output of a successful X-ray diffraction experiment is a detailed crystallographic information file (CIF) that contains the precise coordinates of every atom in the unit cell. This data confirms the connectivity established by NMR and definitively assigns the stereochemistry of the oxime. For instance, it will show which of the two thiophene rings is syn or anti to the hydroxyl group.
Caption: 2D representation of the molecular structure of di(thiophen-2-yl)methanone oxime.
Conclusion: A Self-Validating Analytical Framework
The structural elucidation of di(thiophen-2-yl)methanone oxime serves as a model for the rigorous characterization of novel chemical entities. By integrating data from mass spectrometry, infrared and nuclear magnetic resonance spectroscopy, and single-crystal X-ray diffraction, a self-validating framework is established. Each technique corroborates the others, leading to a structural assignment of the highest possible confidence. This meticulous approach is indispensable in research and drug development, where an absolute understanding of a molecule's structure is the foundation upon which all subsequent biological and medicinal chemistry efforts are built.
References
-
Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
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Clegg, W., Blake, A.J., Gould, R.O., & Main, P. (2001). Crystal Structure Analysis: Principles and Practice. Oxford University Press. [Link]
-
Joule, J.A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons. [Link]
Biological activity of novel thiophene-based oximes
An In-Depth Technical Guide to the Biological Activity of Novel Thiophene-Based Oximes
Introduction: A Synthesis of Privileged Scaffolds
In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. This guide delves into the burgeoning field of novel thiophene-based oximes, a class of compounds emerging from the fusion of two "privileged" chemical moieties: the thiophene ring and the oxime functional group.
The thiophene ring, a five-membered sulfur-containing heterocycle, is a pivotal scaffold in a multitude of FDA-approved drugs and biologically active molecules.[1][2][3][4][5] Its structural similarity to the phenyl ring allows it to act as a bioisostere, while its unique electronic properties and the presence of the sulfur atom can enhance drug-receptor interactions, improve metabolic stability, and fine-tune physicochemical properties.[5] Thiophene derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][6][7][8]
Complementing the thiophene core is the oxime functional group (C=N-OH). Far from being a simple linker, the oxime moiety is a highly functional component that profoundly influences a molecule's biological profile.[9][10] It possesses both hydrogen bond donor (OH) and acceptor (N, O) capabilities, allowing for distinct and often stronger interactions with biological targets compared to a corresponding carbonyl group.[11] The polarity and geometry of the oxime group can be critical for receptor binding and can introduce new mechanisms of action, such as kinase inhibition and nitric oxide generation.[11]
The conjugation of these two scaffolds creates a synergistic platform for developing novel therapeutic agents with enhanced potency, selectivity, and diverse mechanisms of action. This guide provides an in-depth exploration of the synthesis, multifaceted biological activities, and structure-activity relationships of these promising compounds, grounded in field-proven experimental insights for researchers and drug development professionals.
General Synthesis of Thiophene-Based Oximes
The creation of thiophene-based oximes is typically a straightforward and efficient chemical process. The most common and classical method involves the condensation reaction between a thiophene-containing ketone or aldehyde and hydroxylamine (NH₂OH) or its hydrochloride salt. The reaction is generally performed in the presence of a base, such as sodium acetate or pyridine, to neutralize the acid formed and drive the reaction to completion.[9] This modularity allows for the synthesis of a diverse library of compounds by varying the substituents on the initial thiophene carbonyl compound.
Caption: General workflow for the synthesis of thiophene-based oximes.
Experimental Protocol: Synthesis of a Representative Thiophene-Based Oxime
This protocol describes a general procedure for synthesizing an oxime from a thiophene ketone precursor.
Objective: To synthesize a thiophene-based oxime via condensation.
Materials:
-
Thiophene-containing ketone (1.0 eq)
-
Hydroxylamine hydrochloride (1.5 eq)
-
Sodium acetate (2.0 eq)
-
Ethanol (as solvent)
-
Distilled water
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Reagent Dissolution: In a round-bottom flask, dissolve the thiophene-containing ketone (1.0 eq) in a suitable volume of ethanol. Stir the mixture until the ketone is fully dissolved.
-
Causality: Ethanol is a common solvent that effectively dissolves both the organic ketone precursor and the hydroxylamine salt, facilitating a homogeneous reaction environment.
-
-
Addition of Oximation Reagents: To the stirred solution, add hydroxylamine hydrochloride (1.5 eq) followed by sodium acetate (2.0 eq).
-
Causality: Hydroxylamine hydrochloride is the source of the nucleophilic hydroxylamine. Sodium acetate acts as a base to deprotonate the hydroxylammonium ion, releasing the free hydroxylamine needed to attack the carbonyl carbon. An excess is used to ensure the reaction proceeds to completion.
-
-
Reaction Reflux: Attach a condenser to the flask and heat the mixture to reflux (typically 70-80°C for ethanol) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Causality: Heating increases the reaction rate between the ketone and hydroxylamine. Refluxing prevents the loss of solvent during the heating process.
-
-
Product Precipitation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker of cold distilled water.
-
Causality: The oxime product is typically less soluble in water than in ethanol. Pouring the reaction mixture into water causes the product to precipitate out of the solution as a solid.
-
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any remaining salts. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
-
Causality: Filtration separates the solid product from the liquid reaction medium. Recrystallization is a purification technique that removes impurities by leveraging differences in solubility, resulting in a highly pure crystalline product.
-
-
Characterization: Dry the purified product and characterize it using techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm its structure and purity.
The Spectrum of Biological Activities
The true value of thiophene-based oximes lies in their diverse and potent biological activities. The interplay between the thiophene core and the oxime functionality gives rise to molecules with significant potential in oncology, inflammation, and infectious diseases.
Anticancer Activity
Thiophene derivatives are extensively explored as anticancer agents due to their ability to interact with a wide range of cancer-specific protein targets.[1][3] The introduction of an oxime group can significantly enhance this activity, often by targeting key signaling pathways involved in tumorigenesis.[11]
Mechanisms of Action:
-
Kinase Inhibition: Many oximes function as potent kinase inhibitors.[11] Indirubin oximes, for example, bind to the ATP-binding site of kinases crucial for cancer progression, such as Cyclin-Dependent Kinases (CDKs), Glycogen Synthase Kinase 3β (GSK-3β), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[11] Thiophene-based oximes can adopt similar binding modes, disrupting cell cycle regulation and angiogenesis.
-
Apoptosis Induction: Certain thiophene derivatives can induce apoptosis (programmed cell death) in cancer cells.[2] Mechanistic studies have shown that some oxime-containing compounds can trigger cell cycle arrest and activate caspases, leading to cell death.[12]
-
Tubulin Polymerization Inhibition: Disruption of the microtubule network is a validated anticancer strategy. Some novel chalcone-based oximes containing a 2-phenyl thiophene moiety have shown potent activity against tubulin polymerization.[13]
Caption: Key anticancer mechanisms of thiophene-based oximes.
Quantitative Data on Anticancer Activity:
Studies have demonstrated that the antiproliferative activity of these compounds can be potent, with IC₅₀ values in the low micromolar or even nanomolar range.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-Phenyl Thiophene Oxime (11g) | A-375 (Melanoma) | 0.87 | [13] |
| 2-Phenyl Thiophene Oxime (11g) | MCF-7 (Breast) | 0.28 | [13] |
| 2-Phenyl Thiophene Oxime (11g) | HT-29 (Colon) | 2.43 | [13] |
| 4-Methyl-2-Phenyl Thiophene Oxime (11e) | A-549 (Lung) | 1.18 | [13] |
| Benzothiophene Oxime Ether (27) | HeLa (Cervical) | 28 µg/mL | [14] |
Anti-inflammatory Activity
Thiophene is a core component of several commercial anti-inflammatory drugs, such as Tinoridine and Tiaprofenic acid, primarily due to its role in inhibiting cyclooxygenase (COX) enzymes.[6][15] The addition of an oxime group can modulate this activity and introduce new mechanisms for controlling inflammation.
Mechanisms of Action:
-
COX/LOX Inhibition: The primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of COX-1 and COX-2 enzymes, which are critical for the production of pro-inflammatory prostaglandins.[16] Thiophene-based compounds are known inhibitors of both COX and lipoxygenase (LOX) pathways.[6][15][16]
-
Kinase Inhibition: Inflammation is regulated by various kinase signaling pathways. Oximes have been shown to inhibit kinases like Janus tyrosine kinases (JAKs), which are targets for modern anti-inflammatory therapies used in conditions like rheumatoid arthritis.[11]
-
Cytokine Modulation: Some thiophene derivatives can reduce the expression of pro-inflammatory genes and cytokines, such as TNF-α, IL-1β, and IL-6, thereby dampening the inflammatory response at the genetic level.[16]
Caption: Inhibition of inflammatory pathways by thiophene-based oximes.
A study on novel tetra-substituted thiophenes found that several oxime ester derivatives showed good anti-inflammatory activity in the carrageenin-induced rat paw edema model.[17] Interestingly, the same study noted that while the compounds were weak to moderate free radical scavengers, there was no direct correlation between this activity and their anti-inflammatory potency, suggesting a more specific mechanism like enzyme inhibition is at play.[17]
Antimicrobial Activity
The increasing threat of antimicrobial resistance necessitates the development of new classes of therapeutic agents. Thiophene-based structures have long been recognized for their antimicrobial potential.[8][18][19] The incorporation of an oxime moiety can enhance this activity, leading to compounds effective against a range of pathogens.
Spectrum of Activity:
-
Antibacterial: Thiophene-based oximes have shown activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[20][21]
-
Antifungal: Significant activity has also been reported against fungal pathogens, most notably Candida albicans.[20][22]
For instance, a series of thiophene-based heterocycles derived from thiophene-2-carbohydrazide were synthesized and evaluated for their antimicrobial properties, demonstrating the platform's utility.[21][23]
Structure-Activity Relationship (SAR) Insights
Understanding how specific structural features influence biological activity is critical for optimizing lead compounds. For thiophene-based oximes, several key SAR trends have emerged.
-
Substituents on the Thiophene Ring: The nature and position of substituents dramatically impact activity.[1][2] For anticancer agents, adding a phenyl group at the 2-position of the thiophene ring and a bromo group at the 5-position was found to significantly enhance antiproliferative activity.[13]
-
Configuration of the Oxime Group: The stereochemistry of the oxime can be crucial. For certain anticancer thiophene chalcones, the Z configuration of the oxime group was essential for higher activity compared to the corresponding ketone.[13]
-
Nature of the Oxime Ester: In the context of anti-inflammatory activity, aliphatic oxime esters attached to the thiophene core via a ketone bridge showed higher potency than their aromatic oxime counterparts.[11][17] This suggests that the flexibility and electronic properties of the aliphatic chain are important for target interaction.[17]
Caption: Workflow for the MTT cell viability assay.
Protocol 2: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
Objective: To evaluate the acute anti-inflammatory activity of a thiophene-based oxime in a widely accepted animal model. [17] Principle: Carrageenan is a phlogistic agent that, when injected into the sub-plantar region of a rat's paw, induces a localized, acute, and reproducible inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling compared to a control group indicates its anti-inflammatory potential.
Procedure:
-
Animal Acclimatization: Use adult Wistar rats (150-200g). Acclimatize the animals for at least one week under standard laboratory conditions. Fast the animals overnight before the experiment but allow free access to water.
-
Grouping and Administration: Divide the animals into groups (n=6 per group):
-
Group I (Control): Receives the vehicle (e.g., 1% Tween 80 in saline).
-
Group II (Standard): Receives a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg, p.o.).
-
Group III, IV, etc. (Test): Receive the thiophene-based oxime compound at different doses (e.g., 25, 50, 100 mg/kg, p.o.).
-
Causality: A standard drug is used as a positive control to validate the assay, while the vehicle control accounts for any effects of the administration solvent itself.
-
-
Initial Paw Volume Measurement: One hour after administering the drugs, measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Induction of Inflammation: Inject 0.1 mL of a 1% w/v carrageenan solution in saline into the sub-plantar tissue of the right hind paw.
-
Causality: Carrageenan triggers the release of inflammatory mediators like histamine, serotonin, bradykinin, and prostaglandins, leading to increased vascular permeability and edema.
-
-
Paw Volume Measurement Post-Induction: Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula:
-
% Inhibition = [ (V_c - V_t) / V_c ] * 100
-
Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.
-
Analyze the data for statistical significance using an appropriate test (e.g., ANOVA).
-
Conclusion and Future Directions
The convergence of the thiophene scaffold and the oxime functional group has created a powerful platform for the discovery of novel therapeutic agents. Thiophene-based oximes have demonstrated a remarkable breadth of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects. Their modular synthesis allows for extensive chemical exploration, and emerging structure-activity relationship data provide a clear roadmap for rational drug design.
The future of this promising class of compounds lies in:
-
Lead Optimization: Systematically modifying the most potent hits to improve their efficacy, selectivity, and pharmacokinetic profiles (ADME properties).
-
Mechanism Deconvolution: Moving beyond primary screening to conduct in-depth mechanistic studies to fully elucidate how these compounds interact with their biological targets at a molecular level.
-
In Vivo Validation: Progressing the most promising candidates from in vitro and simple in vivo models to more complex, disease-relevant animal models to assess their true therapeutic potential and safety profiles.
As researchers continue to explore the vast chemical space of thiophene-based oximes, it is highly probable that these efforts will yield next-generation drug candidates for treating some of the most challenging human diseases.
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A Technical Guide to the Synthesis and Exploration of Di(thiophen-2-yl)methanone Oxime Derivatives
Foreword: The Strategic Convergence of Thiophene and Oxime Moieties
In the landscape of medicinal chemistry, certain molecular scaffolds consistently demonstrate exceptional versatility and pharmacological promise. The thiophene ring, a five-membered sulfur-containing heterocycle, is one such "privileged pharmacophore".[1][2] Its presence in numerous FDA-approved drugs, ranging from anti-inflammatory agents like Suprofen to antipsychotics like Olanzapine, underscores its importance in modern therapeutics.[1][2][3] Thiophene derivatives are known to exhibit a vast array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[4][5][6][7]
This guide focuses on the synthesis and potential applications of a specific class of thiophene compounds: Di(thiophen-2-yl)methanone oxime derivatives . The strategic incorporation of an oxime functional group (C=N-OH) is a well-established approach in drug design. Oximes are not merely synthetic intermediates; they are bioactive entities in their own right, known to possess potent antioxidant, antimicrobial, and anticancer activities.[8][9] The convergence of the robust thiophene scaffold with the versatile oxime functional group presents a compelling strategy for the discovery of novel therapeutic agents.
This document serves as an in-depth technical resource for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the underlying chemical principles, the rationale behind experimental choices, and the potential biological significance of this promising class of molecules.
Part 1: The Synthetic Pathway: From Ketone to Oxime
The synthesis of Di(thiophen-2-yl)methanone oxime is a logical, two-step process. The foundational step is the formation of the precursor ketone, Di(thiophen-2-yl)methanone, which is then converted to the target oxime through a classical condensation reaction.
Precursor Synthesis: Di(thiophen-2-yl)methanone
The most common and efficient method for synthesizing the diaryl ketone precursor is the Friedel-Crafts acylation. This reaction involves the electrophilic substitution of an acyl group onto the thiophene ring. Typically, thiophene is treated with 2-thenoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or tin tetrachloride (SnCl₄).
The Causality Behind the Choice: The thiophene ring is electron-rich, making it susceptible to electrophilic attack. The Lewis acid catalyst activates the 2-thenoyl chloride by coordinating with the carbonyl oxygen, which polarizes the carbon-chlorine bond and generates a highly electrophilic acylium ion. This powerful electrophile then attacks the electron-rich C5 position of the second thiophene ring, leading to the formation of the desired ketone.
Oximation: The Core Transformation
The conversion of Di(thiophen-2-yl)methanone to its corresponding oxime is achieved via a condensation reaction with hydroxylamine.[8] This is a robust and high-yielding reaction, fundamental to the synthesis of this class of derivatives.
Mechanism of Oximation:
-
Nucleophile Activation: The reaction is typically carried out in the presence of a base (e.g., potassium hydroxide, sodium acetate).[10] Hydroxylamine is often supplied as its hydrochloride salt (NH₂OH·HCl). The base deprotonates the hydroxylammonium ion, liberating the free hydroxylamine (NH₂OH), which acts as the primary nucleophile.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of hydroxylamine attacks the electrophilic carbonyl carbon of the ketone. This forms a tetrahedral intermediate known as a carbinolamine.
-
Proton Transfer & Dehydration: A series of proton transfers occurs, followed by the elimination of a water molecule. This dehydration step is the driving force of the reaction and results in the formation of the stable carbon-nitrogen double bond (C=N) characteristic of the oxime.
The overall workflow for this synthesis is a streamlined and efficient process, as illustrated below.
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An In-Depth Technical Guide to the Spectroscopic Characterization of Di(thiophen-2-yl)methanone Oxime
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for Di(thiophen-2-yl)methanone oxime, a compound of interest in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document offers an in-depth exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data essential for the structural elucidation and verification of this molecule. By integrating theoretical principles with practical, field-proven insights, this guide establishes a self-validating framework for the spectroscopic analysis of heteroaromatic oximes, ensuring both technical accuracy and authoritative grounding.
Introduction
Di(thiophen-2-yl)methanone oxime belongs to the ketoxime class of organic compounds, characterized by the C=N-OH functional group. The presence of two thiophene rings, which are prominent heterocyclic scaffolds in pharmaceuticals, imparts unique electronic and structural properties to the molecule. Accurate structural confirmation is the bedrock of all subsequent chemical and biological investigations. Advanced spectroscopic techniques—NMR, IR, and MS—serve as the cornerstones of this characterization, each providing a unique and complementary piece of the structural puzzle.[1] This guide explains the causality behind experimental choices and provides a logical workflow for integrating multi-technique data to achieve unambiguous structural confirmation.
Molecular Structure and Synthesis
The first step in any analytical endeavor is a clear understanding of the target molecule's structure and its synthesis, which informs potential isomeric forms and impurities.
Chemical Structure
Di(thiophen-2-yl)methanone oxime possesses a central oxime functional group flanked by two thiophene rings attached at their 2-positions. The molecule is symmetric, which significantly simplifies its expected NMR spectra.
Caption: Molecular Structure of Di(thiophen-2-yl)methanone Oxime.
Synthesis Workflow
The synthesis is a standard condensation reaction. The precursor, Di(thiophen-2-yl)methanone, is commercially available.[2] The oxime is readily formed by reacting the ketone with hydroxylamine, typically using hydroxylamine hydrochloride and a base like pyridine or potassium hydroxide in an alcoholic solvent.[3]
Caption: General synthesis workflow for Di(thiophen-2-yl)methanone oxime.
Spectroscopic Analysis
The core of structural elucidation lies in the synergistic interpretation of data from multiple spectroscopic techniques.[4][5]
¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides detailed information about the number, electronic environment, and connectivity of hydrogen atoms in a molecule.
Experimental Protocol: A standard ¹H NMR spectrum is acquired by dissolving ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard (0.00 ppm). The spectrum is typically recorded on a 300 MHz or higher field spectrometer, acquiring 16-32 scans to ensure a good signal-to-noise ratio.
Data Interpretation and Assignment: Due to the molecule's symmetry, the two thiophene rings are chemically equivalent, simplifying the spectrum. We anticipate signals for three distinct aromatic protons on each ring and one hydroxyl proton.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Authoritative Comparison |
| 10.0 - 12.0 | broad singlet (br s) | 1H | N-H O | The oxime hydroxyl proton is acidic and often broad. Its chemical shift is highly dependent on solvent and concentration. Data for thiophene-2-carboxyladehyde oxime in DMSO-d₆ shows this proton at ~11.5 ppm.[6] |
| ~7.6 - 7.8 | doublet of doublets (dd) | 2H | H-5 | Protons at the 5-position (adjacent to the sulfur atom) of 2-substituted thiophenes are typically the most downfield.[7][8] |
| ~7.4 - 7.6 | doublet of doublets (dd) | 2H | H-3 | The H-3 proton is adjacent to the carbon bearing the oxime group, leading to a downfield shift. Data for similar structures like 2-(2-thienyl)pyridine show comparable shifts.[9] |
| ~7.1 - 7.2 | triplet (t) or (dd) | 2H | H-4 | The H-4 proton is coupled to both H-3 and H-5, typically appearing as a triplet or a dd, and is generally the most upfield of the thiophene ring protons.[7] |
¹³C NMR Spectroscopy
Carbon NMR (¹³C NMR) provides information about the carbon framework of a molecule.
Experimental Protocol: A standard ¹³C NMR spectrum is acquired using the same sample prepared for ¹H NMR. Due to the low natural abundance of ¹³C (1.1%), a larger number of scans (e.g., 1024 or more) is required.[10] The spectrum is typically proton-decoupled, resulting in singlets for each unique carbon atom.
Data Interpretation and Assignment: The molecule's symmetry predicts five unique carbon signals: one for the oxime carbon and four for the carbons of the equivalent thiophene rings.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale & Authoritative Comparison |
| ~150 - 155 | C =NOH | The sp²-hybridized carbon of the oxime group is significantly deshielded and appears in this characteristic downfield region.[11] Data for (E)-1-(thiophen-2-yl)ethan-1-one O-benzyl oxime shows the C=N carbon at 151.0 ppm.[12] |
| ~138 - 142 | C-2 | The ipso-carbon of the thiophene ring, directly attached to the oxime group, is expected to be downfield.[10] |
| ~128 - 130 | C-5 | The chemical shift of C-5 in 2-substituted thiophenes is typically in this range.[13] |
| ~127 - 129 | C-3 | The chemical shift of C-3 in 2-substituted thiophenes.[14] |
| ~126 - 128 | C-4 | The chemical shift of C-4 in 2-substituted thiophenes is generally the most upfield of the ring carbons.[13][14] |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups by detecting their characteristic vibrational frequencies.[15]
Experimental Protocol: The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For solid samples, this is commonly done using an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet. The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹.[15]
Data Interpretation and Assignment: The IR spectrum is expected to show characteristic absorption bands for the oxime and thiophene moieties.
| Wavenumber (cm⁻¹) | Intensity | Vibration | Rationale & Authoritative Comparison |
| ~3100 - 3400 | Broad, Medium | O-H stretch | The hydroxyl group of the oxime exhibits a broad absorption due to hydrogen bonding.[16][17] |
| ~3120 - 3050 | Weak-Medium | Aromatic C-H stretch | Characteristic stretching vibration for C-H bonds on the thiophene ring.[18] |
| ~1630 - 1660 | Medium-Weak | C=N stretch | The carbon-nitrogen double bond of the oxime group has a characteristic absorption in this region.[16][17] |
| ~1400 - 1550 | Medium-Strong | Thiophene Ring C=C stretch | Aromatic ring stretching vibrations.[19][20] |
| ~930 - 960 | Medium-Strong | N-O stretch | This is a key, diagnostically useful band for confirming the oxime functional group.[15][21] |
| ~700 - 900 | Strong | Aromatic C-H out-of-plane bend | Strong bands in this "fingerprint" region are characteristic of the substitution pattern on the thiophene ring.[18] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its elemental composition and structural features.
Experimental Protocol: The mass spectrum can be acquired using various ionization techniques. Electrospray Ionization (ESI) is a soft technique that typically yields the protonated molecular ion [M+H]⁺. Electron Impact (EI) is a higher-energy technique that provides the molecular ion [M]⁺˙ and extensive fragmentation patterns.[22]
Data Interpretation: The molecular formula of Di(thiophen-2-yl)methanone oxime is C₉H₇NOS₂.
-
Calculated Monoisotopic Mass: 209.00 g/mol
| m/z Value | Ion | Rationale for Formation |
| 210 | [M+H]⁺ | Protonated molecular ion, expected as the base peak in ESI-MS. |
| 209 | [M]⁺˙ | Molecular ion, expected in EI-MS. The presence of two sulfur atoms will give a characteristic M+2 isotope peak (~9% of M). |
| 192 | [M-OH]⁺ | Loss of a hydroxyl radical is a common fragmentation pathway for oximes. |
| 111 | [C₄H₃S-C=N]⁺ | Cleavage of the bond between the oxime carbon and one of the thiophene rings. |
| 83 | [C₄H₃S]⁺ | Thienyl cation, a very common fragment in the mass spectra of thiophene derivatives.[23] |
Integrated Spectroscopic Workflow
No single technique can unambiguously determine a structure. The true power of spectroscopy comes from integrating the data from all methods. This workflow ensures a logical, self-validating process for structural confirmation.
Caption: Integrated workflow for structural confirmation using multiple spectroscopic techniques.
Conclusion
The structural characterization of Di(thiophen-2-yl)methanone oxime is definitively achieved through a coordinated application of NMR, IR, and Mass Spectrometry. The ¹H and ¹³C NMR spectra confirm the symmetric nature of the molecule and the precise electronic environments of the carbon and hydrogen atoms within the thiophene rings and the central oxime unit. IR spectroscopy provides unequivocal evidence for the key functional groups, notably the O-H, C=N, and N-O stretches. Finally, mass spectrometry validates the molecular weight and offers insight into predictable fragmentation pathways. Together, these techniques provide a robust and self-validating dataset that confirms the identity and purity of the compound, enabling further research in drug development and materials science with confidence.
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An In-depth Technical Guide on the Isomerism and Stereochemistry of Di(thiophen-2-yl)methanone Oxime
Abstract
This technical guide provides a comprehensive examination of the isomerism and stereochemistry of di(thiophen-2-yl)methanone oxime, a molecule of significant interest in medicinal chemistry and materials science. The guide delves into the synthesis of the parent ketone and its subsequent oximation, leading to the formation of geometric isomers. A detailed analysis of the structural features governing this isomerism is presented, with a focus on the principles of E/Z configuration in ketoximes. Advanced analytical techniques for the characterization and differentiation of these isomers, including Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling, are discussed in detail. Furthermore, this guide explores the potential for atropisomerism arising from hindered rotation around the C-C single bonds connecting the thiophene rings to the carbonyl carbon. The document concludes with a perspective on the implications of this stereochemical complexity for the molecule's biological activity and application in drug development.
Introduction
Di(thiophen-2-yl)methanone oxime is a derivative of di(thiophen-2-yl)methanone, a ketone featuring two thiophene rings attached to a central carbonyl group. The conversion of the ketone to its oxime introduces a C=N double bond, a key structural feature that gives rise to geometric isomerism.[1] Oximes are integral structural motifs in a variety of biologically active compounds and serve as important synthetic intermediates.[2][3] The stereochemical arrangement of substituents around the C=N bond can significantly influence the pharmacological and physicochemical properties of the molecule.[4] Therefore, a thorough understanding of the isomerism and stereochemistry of di(thiophen-2-yl)methanone oxime is paramount for researchers in drug discovery and materials science. This guide aims to provide an in-depth technical overview of this topic, grounded in established scientific principles and supported by experimental and computational evidence.
Synthesis and Structural Elucidation
The synthesis of di(thiophen-2-yl)methanone oxime is a two-step process that begins with the preparation of the parent ketone, di(thiophen-2-yl)methanone. This is typically followed by a condensation reaction with hydroxylamine.
Synthesis of Di(thiophen-2-yl)methanone
While various methods exist for the synthesis of diaryl ketones, a common laboratory-scale preparation of di(thiophen-2-yl)methanone involves the Friedel-Crafts acylation of thiophene.
Experimental Protocol: Synthesis of Di(thiophen-2-yl)methanone
-
Step 1: To a stirred solution of thiophene in a suitable inert solvent (e.g., dichloromethane or carbon disulfide), add a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
-
Step 2: Slowly add thiophene-2-carbonyl chloride to the reaction mixture at a controlled temperature (typically 0-5 °C).
-
Step 3: After the addition is complete, allow the reaction to proceed at room temperature until completion, monitored by Thin Layer Chromatography (TLC).
-
Step 4: Quench the reaction by carefully pouring the mixture into ice-water.
-
Step 5: Separate the organic layer, wash with a mild base (e.g., sodium bicarbonate solution) and then with brine.
-
Step 6: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure.
-
Step 7: Purify the crude product by recrystallization or column chromatography to yield pure di(thiophen-2-yl)methanone.
Oximation of Di(thiophen-2-yl)methanone
The conversion of the ketone to the oxime is achieved through a condensation reaction with hydroxylamine, typically using hydroxylamine hydrochloride in the presence of a base.[1] This reaction generally yields a mixture of (E)- and (Z)-isomers.
Experimental Protocol: Synthesis of Di(thiophen-2-yl)methanone Oxime
-
Step 1: Dissolve di(thiophen-2-yl)methanone in a suitable solvent, such as ethanol or a mixture of ethanol and pyridine.
-
Step 2: Add hydroxylamine hydrochloride and a base (e.g., sodium acetate or pyridine) to the solution.
-
Step 3: Heat the reaction mixture at reflux for a specified period, monitoring the progress by TLC.
-
Step 4: After completion, cool the reaction mixture and pour it into cold water to precipitate the product.
-
Step 5: Filter the solid, wash with water, and dry. The resulting product will be a mixture of (E)- and (Z)-isomers.
-
Step 6: Separation of the isomers can be achieved by techniques such as fractional crystallization or column chromatography.[5]
Geometric Isomerism: (E)- and (Z)-Di(thiophen-2-yl)methanone Oxime
The presence of the C=N double bond in di(thiophen-2-yl)methanone oxime restricts rotation, leading to the existence of two geometric isomers, designated as (E) and (Z) based on the Cahn-Ingold-Prelog priority rules.[6] In this case, the priority is assigned to the substituents on the nitrogen atom (hydroxyl group) and the carbon atom of the C=N bond (the two thiophen-2-yl groups).
-
(Z)-Isomer: The hydroxyl group on the nitrogen and the higher-priority thiophen-2-yl group on the carbon are on the same side of the C=N double bond.
-
(E)-Isomer: The hydroxyl group on the nitrogen and the higher-priority thiophen-2-yl group on the carbon are on opposite sides of the C=N double bond.
The relative stability of the (E) and (Z) isomers is influenced by steric hindrance between the substituents. Generally, the isomer with the less sterically demanding arrangement is thermodynamically favored.[2]
Caption: Geometric isomers of Di(thiophen-2-yl)methanone oxime.
Stereochemical Analysis Techniques
The unambiguous assignment of the (E) and (Z) configuration is crucial and is achieved through a combination of spectroscopic and analytical methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for differentiating between (E) and (Z) isomers of oximes.[4] Both ¹H and ¹³C NMR spectra exhibit distinct chemical shifts for the nuclei in each isomer due to the anisotropic effect of the C=N double bond and through-space interactions.[4]
-
¹H NMR: Protons on the thiophene rings, particularly those in the α-position to the C=N bond, will experience different magnetic environments in the (E) and (Z) isomers. The spatial proximity of the hydroxyl group to one of the thiophene rings in a specific isomer will lead to a noticeable change in the chemical shift of the protons on that ring. Nuclear Overhauser Effect (NOE) experiments can provide definitive proof of configuration by identifying protons that are close in space.[7]
-
¹³C NMR: The chemical shifts of the carbon atoms in the thiophene rings and the carbon of the C=N bond are also sensitive to the stereochemistry. Steric compression in the more hindered isomer can cause an upfield shift (lower chemical shift) for the affected carbon nuclei.[4]
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information, allowing for the precise determination of bond lengths, bond angles, and the spatial arrangement of atoms.[8] This technique can unambiguously establish the (E) or (Z) configuration of a crystalline oxime isomer. The crystal structure of related thiophene-containing methanones has been reported, providing a basis for understanding the conformational preferences of the thiophene rings.[8][9][10]
Computational Modeling
In conjunction with experimental data, computational methods such as Density Functional Theory (DFT) can be employed to predict the geometries and relative energies of the (E) and (Z) isomers.[11][12] These calculations can also be used to predict NMR chemical shifts, which can then be compared with experimental data to aid in the assignment of the correct configuration.[11]
Potential for Atropisomerism
Beyond geometric isomerism, di(thiophen-2-yl)methanone and its oxime derivative possess the potential for atropisomerism. Atropisomers are stereoisomers resulting from hindered rotation around a single bond.[13] In this case, the C-C bonds connecting the thiophene rings to the central carbonyl (or imine) carbon are the potential axes of chirality.
The rotation around these bonds can be restricted if there is sufficient steric hindrance between the ortho-substituents on the thiophene rings and the other thiophene ring or the oxime functionality. While unsubstituted thiophene rings may not provide enough steric bulk to allow for the isolation of stable atropisomers at room temperature, the introduction of substituents on the thiophene rings could significantly increase the rotational barrier.[14][15]
The conformational flexibility of the thiophene rings relative to the central C=O or C=N bond is a key factor. X-ray crystal structures of similar diaryl methanones show that the aromatic rings are typically twisted out of the plane of the central carbonyl group, indicating some degree of rotational hindrance.[9][10]
Caption: Conceptual workflow for atropisomerism in the title compound.
Implications in Drug Development and Materials Science
The stereochemistry of di(thiophen-2-yl)methanone oxime has profound implications for its potential applications.
-
Drug Development: Thiophene-containing compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[16][17][18][19] The specific stereoisomer of a drug molecule often dictates its pharmacological activity, as it determines the precise three-dimensional fit with its biological target. Therefore, the separation and individual biological evaluation of the (E)- and (Z)-isomers of di(thiophen-2-yl)methanone oxime are critical steps in the drug discovery process.[3][20]
-
Materials Science: The conformation and packing of molecules in the solid state influence the properties of organic materials. The different geometric isomers of di(thiophen-2-yl)methanone oxime will likely exhibit distinct crystal packing arrangements, leading to variations in properties such as melting point, solubility, and solid-state fluorescence. This stereochemical control is essential for the rational design of new organic materials with tailored properties.
Conclusion
The isomerism and stereochemistry of di(thiophen-2-yl)methanone oxime are multifaceted, encompassing both geometric (E/Z) isomerism and the potential for atropisomerism. The formation of (E)- and (Z)-isomers is a direct consequence of the oximation reaction, and their differentiation requires a combination of advanced analytical techniques, including NMR spectroscopy and X-ray crystallography, often complemented by computational modeling. The possibility of atropisomerism, arising from hindered rotation around the C-Thiophene bonds, adds another layer of stereochemical complexity that warrants further investigation, particularly in substituted derivatives. A comprehensive understanding and control of the stereochemistry of this molecule are fundamental for harnessing its full potential in the development of new pharmaceuticals and advanced organic materials.
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An In-depth Technical Guide to Di(thiophen-2-yl)methanone and Its Oxime: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Di(thiophen-2-yl)methanone, a key heterocyclic ketone, and its corresponding oxime derivative. The document details robust synthetic methodologies, thorough characterization analyses, and explores the reactivity and potential biological significance of these compounds. Drawing from established chemical principles and contemporary research, this guide is intended to be a valuable resource for scientists engaged in synthetic chemistry, medicinal chemistry, and materials science, offering both foundational knowledge and practical insights for laboratory application and further investigation.
Introduction: The Significance of the Thiophene Moiety
The thiophene ring is a privileged scaffold in medicinal chemistry and materials science, renowned for its diverse biological activities and unique electronic properties. Thiophene-containing compounds have demonstrated a wide spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, antiviral, and anticancer activities.[1][2][3] The sulfur heteroatom in the thiophene ring can engage in hydrogen bonding and other non-covalent interactions, contributing to the binding affinity of these molecules to various biological targets. Di(thiophen-2-yl)methanone, featuring two thiophene rings linked by a carbonyl group, represents a symmetrical and versatile building block for the synthesis of more complex molecular architectures. The conversion of its carbonyl group into an oxime introduces a new functional handle, significantly altering its electronic properties and creating opportunities for further chemical modifications and the exploration of novel biological activities.
Di(thiophen-2-yl)methanone: Synthesis and Characterization
Synthesis: The Friedel-Crafts Acylation Approach
The most direct and widely employed method for the synthesis of Di(thiophen-2-yl)methanone is the Friedel-Crafts acylation of thiophene.[4][5] This electrophilic aromatic substitution reaction typically involves the reaction of thiophene with an acylating agent in the presence of a Lewis acid catalyst.
Reaction Scheme:
Figure 1: General scheme for the Friedel-Crafts acylation of thiophene.
A common acylating agent for this reaction is thiophene-2-carbonyl chloride, which can be prepared from thiophene-2-carboxylic acid. Alternatively, phosgene or its equivalents can be used to generate the acylating species in situ.[6] The choice of Lewis acid is critical, with aluminum chloride (AlCl₃) being a frequent choice, although others like stannic chloride (SnCl₄) can also be utilized.[4] The reaction is typically carried out in an inert solvent, such as dichloromethane or carbon disulfide, at low temperatures to control the reactivity and minimize side reactions.
Experimental Protocol: Synthesis of Di(thiophen-2-yl)methanone
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride guard tube is charged with anhydrous aluminum chloride (1.1 eq) and dry dichloromethane.
-
Addition of Acylating Agent: Thiophene-2-carbonyl chloride (1.0 eq) dissolved in dry dichloromethane is added dropwise to the stirred suspension at 0 °C.
-
Addition of Thiophene: Thiophene (1.0 eq) is then added dropwise, maintaining the temperature at 0 °C.
-
Reaction Progression: The reaction mixture is stirred at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction is quenched by carefully pouring the mixture onto crushed ice, followed by the addition of concentrated hydrochloric acid to dissolve the aluminum salts.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic extracts are washed with water, a saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography on silica gel.
Physicochemical Properties and Characterization
Di(thiophen-2-yl)methanone is typically a crystalline solid at room temperature with a characteristic melting point. Its identity and purity are confirmed through various spectroscopic techniques.
| Property | Value |
| Molecular Formula | C₉H₆OS₂ |
| Molecular Weight | 194.27 g/mol |
| Appearance | Crystalline solid |
| Melting Point | Varies with purity |
Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the protons on the two thiophene rings. The protons at the 5 and 5' positions will be the most deshielded due to the electron-withdrawing effect of the carbonyl group.
-
¹³C NMR (CDCl₃, 100 MHz): The carbon NMR spectrum will exhibit a characteristic signal for the carbonyl carbon in the range of 180-190 ppm, along with signals for the carbons of the thiophene rings.
-
Infrared (IR) Spectroscopy (KBr): A strong absorption band in the region of 1630-1660 cm⁻¹ is characteristic of the C=O stretching vibration of the ketone.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound.
Di(thiophen-2-yl)methanone Oxime: A Versatile Derivative
The conversion of the carbonyl group of Di(thiophen-2-yl)methanone into an oxime functionality opens up new avenues for chemical transformations and the exploration of biological activities. Oximes are known to exist as E and Z isomers, and their synthesis from ketones is a well-established reaction.[7]
Synthesis of Di(thiophen-2-yl)methanone Oxime
The oxime is readily prepared by the condensation reaction of Di(thiophen-2-yl)methanone with hydroxylamine.[8] The reaction is typically carried out in a protic solvent like ethanol in the presence of a base to neutralize the hydrochloride salt of hydroxylamine.
Reaction Scheme:
Figure 2: General scheme for the synthesis of Di(thiophen-2-yl)methanone Oxime.
Experimental Protocol: Synthesis of Di(thiophen-2-yl)methanone Oxime
-
Reaction Setup: Di(thiophen-2-yl)methanone (1.0 eq) is dissolved in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Addition of Reagents: An aqueous solution of hydroxylamine hydrochloride (1.5 eq) and a base such as sodium hydroxide or sodium acetate (2.0 eq) is added to the flask.[9]
-
Reaction Progression: The mixture is heated to reflux and stirred for several hours. The progress of the reaction can be monitored by TLC.
-
Work-up and Purification: After cooling, the reaction mixture is poured into water, and the precipitated product is collected by filtration. The crude oxime can be purified by recrystallization from a suitable solvent like ethanol or methanol.
Characterization of Di(thiophen-2-yl)methanone Oxime
The successful formation of the oxime is confirmed by spectroscopic analysis, which will show the disappearance of the ketone's carbonyl signal and the appearance of new signals characteristic of the C=N-OH group.
Expected Spectroscopic Data:
-
¹H NMR: The most notable feature in the proton NMR spectrum will be the appearance of a broad singlet corresponding to the hydroxyl proton of the oxime group, typically in the downfield region. The aromatic protons of the thiophene rings will also show shifts compared to the parent ketone.
-
¹³C NMR: The signal for the carbonyl carbon will be absent, and a new signal for the C=N carbon will appear in the range of 150-160 ppm.
-
Infrared (IR) Spectroscopy: The strong C=O stretching band will be replaced by a C=N stretching vibration (around 1640-1690 cm⁻¹) and a broad O-H stretching band (around 3150-3650 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the oxime.
Reactivity and Potential Applications
Reactivity of the Carbonyl and Oxime Groups
The carbonyl group in Di(thiophen-2-yl)methanone is a site for various nucleophilic addition reactions, allowing for the introduction of a wide range of functional groups. The oxime functionality in its derivative is also highly versatile. It can undergo Beckmann rearrangement to form amides, be reduced to amines, or be used in the synthesis of various heterocyclic compounds.
Biological Activity Profile
While specific biological activity data for Di(thiophen-2-yl)methanone and its oxime are not extensively reported in publicly available literature, the general class of thiophene-containing molecules exhibits significant pharmacological potential. Thiophene derivatives have been investigated for their antimicrobial and antifungal properties.[1][2][10] The presence of the thiophene rings and the central ketone or oxime moiety could contribute to interactions with microbial targets. Furthermore, various oxime derivatives have demonstrated cytotoxic activity against cancer cell lines, suggesting that Di(thiophen-2-yl)methanone oxime could be a candidate for anticancer drug discovery.[11][12][13]
Potential Areas for Biological Investigation:
-
Antimicrobial and Antifungal Screening: Evaluation against a panel of pathogenic bacteria and fungi to determine its spectrum of activity and minimum inhibitory concentrations (MICs).
-
Cytotoxicity Assays: Screening against various cancer cell lines to assess its potential as an anticancer agent.
-
Enzyme Inhibition Studies: Investigating its ability to inhibit specific enzymes that are relevant in disease pathways.
Conclusion and Future Directions
Di(thiophen-2-yl)methanone and its oxime are valuable compounds for chemical synthesis and drug discovery. The straightforward synthesis of the parent ketone via Friedel-Crafts acylation and its subsequent conversion to the oxime provide access to a versatile platform for further chemical exploration. The rich chemical nature of the thiophene ring, combined with the reactivity of the central functional group, makes these compounds promising candidates for the development of novel therapeutic agents and functional materials. Future research should focus on a more detailed investigation of the biological activities of these specific compounds, including their mechanisms of action, to fully realize their potential in various scientific and industrial applications.
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Methodological & Application
Application Note: A Multi-technique Approach for the Comprehensive Characterization of Di(thiophen-2-yl)methanone Oxime
Abstract
This document provides a detailed guide to the analytical techniques essential for the structural elucidation, purity assessment, and comprehensive characterization of Di(thiophen-2-yl)methanone oxime. As a molecule combining the heterocyclic thiophene rings with a reactive oxime functional group, its characterization is critical for applications in drug development, materials science, and chemical synthesis. This guide is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the methodological choices. We detail the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, and UV-Visible Spectroscopy.
Introduction and Molecular Overview
Di(thiophen-2-yl)methanone oxime is a derivative of Di(thiophen-2-yl)methanone, featuring a hydroxylated imine functional group. The presence of two thiophene rings, which are isosteres of benzene, imparts unique electronic and biological properties. Thiophene derivatives are known pharmacophores in a range of therapeutic areas, including anti-inflammatory and antimicrobial applications. The oxime moiety is also significant, known for its role as a reactivator of inhibited acetylcholinesterase and as a versatile synthetic intermediate.
Given this structural complexity, a rigorous and multi-faceted analytical approach is not merely procedural but essential for confirming the molecule's identity, isomeric configuration (E/Z isomerism of the oxime), purity, and stability. This ensures data integrity for any subsequent research, development, or regulatory submission.
Predicted Physicochemical Properties
A foundational step in analytical method development is understanding the molecule's basic properties. The following table summarizes predicted or hypothetical data for Di(thiophen-2-yl)methanone oxime, based on its structure and data from analogous compounds.
| Property | Predicted Value | Analytical Method |
| Molecular Formula | C₉H₇NOS₂ | Mass Spectrometry |
| Molecular Weight | 209.29 g/mol | Mass Spectrometry |
| Appearance | Off-white to pale yellow solid | Visual Inspection |
| pKa | ~10-11 (Oxime OH) | Potentiometric Titration / Computational |
| logP | ~2.5 - 3.5 | Calculated / Reverse-Phase HPLC |
| UV λmax | ~280-300 nm & ~250 nm | UV-Vis Spectroscopy |
Analytical Workflow for Characterization
A systematic workflow ensures that all critical attributes of the molecule are assessed. The initial steps focus on structural confirmation (NMR, MS), followed by purity determination (HPLC) and functional group verification (FTIR, UV-Vis).
Caption: General analytical workflow for novel compound characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structural elucidation of organic molecules. For Di(thiophen-2-yl)methanone oxime, ¹H and ¹³C NMR will confirm the carbon-hydrogen framework, while 2D NMR (like COSY and HSQC) can resolve any ambiguities.
Application Note: Causality in NMR Protocol Design
-
Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent initial choice. Its polarity effectively dissolves the compound, and the acidic oxime proton (-NOH) is often clearly visible, unlike in protic solvents like methanol-d₄ where it can exchange. Chloroform-d (CDCl₃) is an alternative but may require a higher concentration.
-
Internal Standard: Tetramethylsilane (TMS) is the standard reference (0 ppm) for both ¹H and ¹³C NMR, providing a sharp, inert signal for accurate chemical shift calibration.
-
2D NMR Justification: While 1D spectra are foundational, COSY (¹H-¹H Correlation Spectroscopy) is crucial to confirm which protons on the thiophene rings are adjacent. HSQC (Heteronuclear Single Quantum Coherence) definitively links each proton to its directly attached carbon, validating ¹³C assignments.
Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of DMSO-d₆. Ensure the sample is fully dissolved.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 16 (adjust for concentration).
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled with NOE (zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 (or more, as ¹³C is less sensitive).
-
Relaxation Delay (d1): 2 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak (DMSO at ~2.50 ppm for ¹H and 39.52 ppm for ¹³C) or TMS.
Expected Spectral Data
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Rationale / Notes |
| Oxime OH | 11.0 - 12.0 (broad singlet) | - | Acidic proton, position is concentration-dependent. |
| Thiophene H5/H5' | 7.6 - 7.9 (dd) | 127.0 - 129.0 | Protons adjacent to the sulfur atom. |
| Thiophene H3/H3' | 7.3 - 7.5 (dd) | 126.0 - 128.0 | Protons ortho to the carbonyl-oxime group. |
| Thiophene H4/H4' | 7.0 - 7.2 (t) | 130.0 - 134.0 | Protons meta to the carbonyl-oxime group. |
| C=N (Oxime) | - | ~150.0 - 155.0 | Characteristic shift for the oxime carbon. |
| Thiophene C2/C2' | - | 135.0 - 141.0 | Carbons bearing the C=N group. |
| Thiophene C-S | - | 127.0 - 129.0 | Corresponds to H5/H5'. |
Mass Spectrometry (MS)
MS provides the molecular weight and, through fragmentation, corroborates the molecular structure. High-resolution MS (HRMS) is essential for confirming the elemental composition.
Application Note: Selecting the Right MS Conditions
-
Ionization Technique: Electrospray Ionization (ESI) is the preferred method for this molecule. Its polarity and the presence of the basic nitrogen and acidic oxygen in the oxime group make it readily amenable to protonation [M+H]⁺ in positive ion mode.
-
Instrumentation: A Time-of-Flight (TOF) or Orbitrap mass analyzer is recommended for high-resolution data, allowing for accurate mass measurement to within 5 ppm, which is crucial for confirming the molecular formula.
Protocol: HPLC-ESI-HRMS
-
Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The acid promotes protonation.
-
Instrumentation: An HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
MS Acquisition Parameters (Positive ESI Mode):
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Drying Gas (N₂) Temperature: 325 °C.
-
Drying Gas Flow: 8 L/min.
-
Scan Range (m/z): 100 - 500.
-
Collision Energy (for MS/MS): 10-30 eV to induce fragmentation.
-
-
Data Analysis: Extract the ion chromatogram for the expected protonated molecule [M+H]⁺ (calculated m/z 210.0015). Compare the measured exact mass to the theoretical mass. Analyze the MS/MS fragmentation pattern.
Expected Fragmentation
The protonated molecule [M+H]⁺ is expected at m/z 210.0015. Key fragments would likely arise from the cleavage of the C-C bond between the carbonyl carbon and a thiophene ring, or cleavage of the N-O bond.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of pharmaceutical compounds and other fine chemicals. A UV detector is suitable as the thiophene rings contain a strong chromophore.
Application Note: Building a Robust HPLC Method
-
Column Choice: A C18 reverse-phase column is the workhorse for molecules of this polarity. A standard dimension (e.g., 4.6 x 150 mm, 5 µm particle size) provides a good balance of resolution and run time.
-
Mobile Phase: A gradient of water and a polar organic solvent (acetonitrile or methanol) is used to elute the compound and any impurities with different polarities. A small amount of acid (formic acid or phosphoric acid) is added to sharpen peaks by suppressing the ionization of any free silanol groups on the column and ensuring the analyte is in a single protonation state.
-
Detection Wavelength: The UV λmax, determined by UV-Vis spectroscopy (or a photodiode array detector), should be used for maximum sensitivity. For this molecule, a wavelength around 290 nm is appropriate.
Caption: A typical HPLC-UV/MS experimental workflow.
Protocol: HPLC-UV Purity Assessment
-
Instrumentation: HPLC system with a pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm).
-
Sample Preparation: Prepare a 0.5 mg/mL stock solution in acetonitrile.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid
-
B: Acetonitrile + 0.1% Formic Acid
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 290 nm.
-
Gradient Program:
-
| Time (min) | % A (Water) | % B (Acetonitrile) |
| 0.0 | 70 | 30 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 22.0 | 70 | 30 |
| 25.0 | 70 | 30 |
-
Data Analysis: Integrate the area of all peaks. Calculate the purity by dividing the area of the main peak by the total area of all peaks.
Vibrational and Electronic Spectroscopy (FTIR & UV-Vis)
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrations.
Protocol: FTIR-ATR
-
Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.
Expected Characteristic Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3200-3400 (broad) | O-H stretch | Oxime (-NOH) |
| ~3100 | C-H stretch | Aromatic (Thiophene) |
| ~1620-1640 | C=N stretch | Oxime |
| ~1400-1500 | C=C stretch | Aromatic Ring (Thiophene) |
| ~950-970 | N-O stretch | Oxime |
| ~700-750 | C-S stretch | Thiophene Ring |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is useful for confirming the conjugated system and for selecting an appropriate wavelength for HPLC analysis.
Protocol: UV-Vis Spectroscopy
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation: Prepare a dilute solution (~10-20 µM) of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile).
-
Acquisition: Scan the absorbance from 200 to 600 nm using the solvent as a blank.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Expected Results
The conjugated system formed by the two thiophene rings and the C=N bond is expected to produce strong π → π* transitions. Typical λmax values are expected in the range of 280-300 nm, with possible additional bands at lower wavelengths.
Conclusion
The comprehensive characterization of Di(thiophen-2-yl)methanone oxime requires a synergistic combination of analytical techniques. NMR and HRMS provide definitive structural proof, HPLC-UV confirms purity, while FTIR and UV-Vis spectroscopy verify functional group identity and electronic properties. The protocols and insights provided in this guide establish a robust framework for ensuring the quality, identity, and integrity of this compound for advanced research and development applications.
References
- SIELC Technologies. (n.d.). Separation of Methanone, diphenyl-, oxime on Newcrom R1 HPLC column.
- Inorganica Chimica Acta. (2025). Furan and Thiophene Oximes: Synthesis, Reactions, and Biological Activity. (Review).
- The Royal Society of Chemistry. (2018). Copper-catalyzed synthesis of 2-acylbenzo[b]thiophenes from 3-(2-iodophenyl)-1-arylpropan-1-ones and potassium sulfide under aerobic conditions.
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- Physical Chemistry Research. (2020). Regular Article.
- The Royal Society of Chemistry. (n.d.). Supporting Information for.
- The Royal Society of Chemistry. (2012). I2 promoted domino oxidative cyclization for one-pot synthesis of 2-acylbenzothiazoles via metal-free sp - Supporting Information.
- ResearchGate. (2020). Figure S22. 1 H NMR (300 MHz, DMSO-d 6 ) of thiophene-2-carboxyladehyde oxime (24).
- Journal of the Chemical Society of Japan, Pure Chemistry Section. (n.d.). The Infrared Absorption Spectra of Thiophene Derivatives.
- ResearchGate. (n.d.). FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium.
- BenchChem. (2025). Analytical Characterization of (6-Hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophen-3-yl)(4-(4-isopropylpiperazin-1-yl)phenyl)methanone.
- IOSR Journal. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method.
- Prime Scholars. (2017). FT-IR, FT-Raman and UV-Visible Spectral Analysis on (E)-N′-(thiophen-2-ylmethylene) Nicotinohydrazide.
- ResearchGate. (n.d.). UV-Vis spectra of oximes at pH 7.4 (thick lines) and in the presence of base excess (dotted lines).
- ResearchGate. (2020). Spectroscopic (FTIR and UV‐Vis) Analysis, Supramolecular Studies, XRD Structural Characterization and Theoretical Studies of Two Flavone‐Oxime Derivatives.
- ResearchGate. (n.d.). UV-Vis spectra of: 4,4′-dichlorobenzophenone oxime (EtOH solution), palladacycle 1 (solid state), GO (solid state), and 1-GO (solid state).
Di(thiophen-2-yl)methanone oxime applications in medicinal chemistry
An In-Depth Guide to the Medicinal Chemistry Applications of Di(thiophen-2-yl)methanone Oxime
Prepared by a Senior Application Scientist
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, applications, and evaluation of Di(thiophen-2-yl)methanone oxime. This guide delves into the scientific rationale behind its use, detailed experimental protocols, and the broader context of thiophene-based oximes in modern medicinal chemistry.
Introduction: The Convergence of Two Privileged Scaffolds
In the landscape of medicinal chemistry, the strategic combination of pharmacologically active moieties is a cornerstone of rational drug design. Di(thiophen-2-yl)methanone oxime emerges from the convergence of two such "privileged scaffolds": the thiophene ring and the oxime functional group.
-
The Thiophene Moiety: Thiophene, a sulfur-containing heterocycle, is recognized as a "wonder heterocycle" in drug discovery.[1] Its structural similarity to a benzene ring allows it to act as a bioisostere, while its unique electronic properties often enhance biological activity. Thiophene derivatives have demonstrated a vast spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][2][3]
-
The Oxime Functional Group (-C=N-OH): Far from being a simple chemical curiosity, the oxime group is a versatile pharmacophore. Oximes are integral to a range of FDA-approved drugs, from antibiotics to antidotes for nerve agent poisoning.[4][5][6] The oxime moiety, with its hydrogen bond donor (OH) and acceptor (N, O) capabilities, can interact with biological targets in ways that their parent carbonyl compounds cannot.[7] This functional group is a key feature in molecules with demonstrated anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[7][8][9]
Di(thiophen-2-yl)methanone oxime, therefore, represents a molecule of significant interest, leveraging the biological potential of both the thiophene nucleus and the oxime functional group. This guide will explore its synthesis and detail its proven applications in anticancer and antimicrobial research.
Synthesis of Di(thiophen-2-yl)methanone Oxime
The synthesis of ketoximes is a fundamental and generally high-yielding reaction in organic chemistry. The standard method involves the condensation of a ketone with hydroxylamine.
Protocol 2.1: Synthesis from Di(thiophen-2-yl)methanone
This protocol describes the conversion of Di(thiophen-2-yl)methanone to its corresponding oxime.
Principle: The reaction is a nucleophilic addition of hydroxylamine to the carbonyl carbon of the ketone, followed by dehydration to form the C=N double bond of the oxime. A mild base is often used to neutralize the HCl released from hydroxylamine hydrochloride.
Materials:
-
Di(thiophen-2-yl)methanone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Ethanol (or another suitable alcohol solvent)
-
Pyridine or Sodium Acetate (as a base)
-
Deionized water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Thin-Layer Chromatography (TLC) apparatus
Procedure:
-
Dissolution: In a round-bottom flask, dissolve Di(thiophen-2-yl)methanone (1 mmol) in 10-15 mL of ethanol.
-
Addition of Reagents: To this solution, add hydroxylamine hydrochloride (2 mmol). Subsequently, add a suitable base such as pyridine or sodium acetate (2-3 mmol).[10] The base neutralizes the hydrochloric acid, liberating free hydroxylamine to react with the ketone.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 70-80°C) with continuous stirring.
-
Monitoring: Monitor the reaction's progress using TLC (e.g., with a hexane/ethyl acetate mobile phase). The reaction is typically complete within 6-8 hours, as indicated by the consumption of the starting ketone.[10]
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing cold, acidified water.[11] This will precipitate the crude oxime product.
-
Isolation & Purification: Filter the solid precipitate using a Buchner funnel and wash it with cold water. The crude product can be purified by recrystallization from a suitable solvent like ethanol or isopropyl alcohol to yield pure Di(thiophen-2-yl)methanone oxime.[11]
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Applications in Anticancer Drug Discovery
The introduction of an oxime group into a molecular scaffold is a recognized strategy for developing potent cytotoxic agents.[7] Thiophene-containing oximes, in particular, have shown significant promise against a variety of cancer cell lines.
Mechanism of Action and Cellular Effects
Research into thiophene-based compounds has revealed potent anticancer activity operating through several key mechanisms:
-
Cell Cycle Arrest: A hallmark of cancer is uncontrolled cell division. Thiophene derivatives have been shown to induce cell cycle arrest, particularly at the G2/M or S-phase checkpoints, thereby preventing cancer cell proliferation.[1][2]
-
Induction of Apoptosis: Many thiophene-based oximes trigger programmed cell death (apoptosis) in cancer cells. This can occur through the activation of caspase cascades and the modulation of pro- and anti-apoptotic proteins.[12]
-
Kinase Inhibition: Oximes can act as kinase inhibitors, targeting enzymes like GSK-3β and Aurora A, which are often dysregulated in cancer.[13] The oxime group's hydrogen bonding capacity can lead to different and potentially stronger interactions with kinase binding sites compared to the original carbonyl group.[7]
Structure-Activity Relationship (SAR) Insights
Studies on related chalcone oximes containing thiophene moieties have provided valuable SAR data. For instance, the introduction of a phenyl group at the 2-position of the thiophene ring and a bromo group at the 5-position significantly enhanced cytotoxic activity against cell lines like A-375 (melanoma), MCF-7 (breast cancer), HT-29 (colon cancer), and H-460 (lung cancer).[10] This indicates that the di(thiophen-2-yl) core is a promising platform for further derivatization to optimize anticancer potency.
| Compound Class | Key Structural Feature | Potency (IC₅₀) | Target Cell Lines | Reference |
| Thiophene Chalcone Oxime | 2-phenyl-5-bromo-thiophene | 1.04 µM | H-460 | [10] |
| Thiophene Chalcone Oxime | 2-phenyl-thiophene | 1.63 µM | H-460 | [10] |
| Thiophene Chalcone Oxime | Unsubstituted thiophene | 2.52 µM | H-460 | [10] |
| Indole-Thiophene Hybrid | Methylene bis(2-(thiophen-2-yl)-1H-indole) | 7.1 µM | HCT-116 | [1] |
Table 1: Comparative Anticancer Activity of Thiophene-Based Compounds.
Protocol 3.1: In Vitro Cytotoxicity Evaluation (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for assessing the cytotoxic effect of a compound on cancer cell lines.
Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to a purple formazan precipitate. The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cell viability.
Materials:
-
Cancer cell line of interest (e.g., HCT-116, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Di(thiophen-2-yl)methanone oxime stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Di(thiophen-2-yl)methanone oxime in culture medium from the DMSO stock. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity.
-
Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (positive control). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will form purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).
Applications in Antimicrobial Research
Thiophene derivatives are well-documented antimicrobial agents.[14][15] The inclusion of an oxime moiety can further enhance this activity, leading to compounds with potential applications against drug-resistant bacterial and fungal pathogens.
Spectrum of Activity and Mechanisms
Thiophene oxime ethers and related structures have shown activity against a range of pathogens, including:
-
Bacteria: Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa.[15][16][17]
-
Fungi: Candida albicans.[16]
Potential mechanisms of antimicrobial action include:
-
Enzyme Inhibition: Certain oxime derivatives act as inhibitors of essential bacterial enzymes, such as β-ketoacyl-(acyl-carrier-protein) synthase III (FabH), which is involved in fatty acid synthesis.[17]
-
Membrane Permeabilization: Some thiophene compounds can disrupt the integrity of the bacterial cell membrane, leading to cell death.[15]
| Compound Class | Pathogen | Activity (MIC) | Reference |
| Thiophene-based heterocycle | Clostridium difficile | 2-4 µg/mL | [14] |
| O-benzyl oxime ether | S. aureus, E. coli, etc. | 3.13-6.25 µg/mL | [17] |
| Pyrimidinone fused with thiophene | Gram-positive & Gram-negative bacteria | Good activity | [18] |
| Thiophene derivative | Colistin-Resistant A. baumannii | 16-32 mg/L (MIC₅₀) | [15] |
Table 2: Antimicrobial Activity of Selected Thiophene-Based Compounds.
Protocol 4.1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method, a standard procedure for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14]
Principle: The test microorganism is challenged with serial dilutions of the antimicrobial agent in a liquid nutrient broth. The MIC is identified as the lowest concentration at which no turbidity (growth) is observed.
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Di(thiophen-2-yl)methanone oxime stock solution (in DMSO)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
Procedure:
-
Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the Di(thiophen-2-yl)methanone oxime in the appropriate broth. The typical concentration range to test is 0.25 to 128 µg/mL.
-
Inoculum Preparation: Dilute the standardized 0.5 McFarland inoculum so that each well will receive a final concentration of approximately 5 x 10⁵ CFU/mL after inoculation.
-
Inoculation: Add the prepared inoculum to each well containing the diluted compound.
-
Controls: Include a positive control well (broth + inoculum, no compound) to confirm microbial growth and a negative control well (broth only) to check for sterility.
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria, or as appropriate for fungi.
-
Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth, as compared to the positive control.
Conclusion and Future Directions
Di(thiophen-2-yl)methanone oxime stands as a promising molecular scaffold in medicinal chemistry, benefiting from the synergistic properties of its thiophene and oxime components. Its straightforward synthesis and demonstrated potential in anticancer and antimicrobial applications make it an attractive candidate for further investigation.
Future research should focus on:
-
Lead Optimization: Synthesizing a library of derivatives by modifying the thiophene rings to improve potency and selectivity, guided by SAR principles.[10]
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by the compound in both cancer cells and microbial pathogens.
-
In Vivo Evaluation: Assessing the efficacy, pharmacokinetics, and safety profile of the most potent analogs in preclinical animal models.
This guide provides the foundational knowledge and protocols necessary for researchers to explore the full therapeutic potential of Di(thiophen-2-yl)methanone oxime and its derivatives.
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The Medicinal Properties for FDA-Approved Oximes - Encyclopedia.pub. (2022-01-21). Encyclopedia.pub. [Link]
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Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed. (2024-02-06). National Center for Biotechnology Information. [Link]
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Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry. [Link]
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The Fundamental Role of Oxime and Oxime Ether Moieties in Improving the Physicochemical and Anticancer Properties of Structurally Diverse Scaffolds - MDPI. MDPI. [Link]
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Antimicrobial Activity of a Library of Thioxanthones and Their Potential as Efflux Pump Inhibitors - PMC - PubMed Central. National Center for Biotechnology Information. [Link]
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Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors - PubMed. National Center for Biotechnology Information. [Link]
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Synthesis and antimicrobial activity of some new pyrimidinone and oxazinone derivatives fused with thiophene rings using 2-chloro-6-ethoxy-4-acetylpyridine as starting material - PubMed. (2012-11-19). National Center for Biotechnology Information. [Link]
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Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25 - PMC - NIH. National Center for Biotechnology Information. [Link]
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Biological Activities of Thiophenes - Encyclopedia.pub. (2024-01-16). Encyclopedia.pub. [Link]
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Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors - MDPI. MDPI. [Link]
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Oximes – Knowledge and References - Taylor & Francis. Taylor & Francis Online. [Link]
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Di(thiophen-2-yl)methanone oxime | C9H7NOS2 | CID 2775140 - PubChem. National Center for Biotechnology Information. [Link]
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(PDF) Oxime Derivatives: A Valid Pharmacophore in Medicinal Chemistry - ResearchGate. (2024-07-12). ResearchGate. [Link]
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Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - Frontiers. Frontiers. [Link]
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Application Notes & Protocols: Utilizing Di(thiophen-2-yl)methanone Oxime in Antimicrobial Assays
Abstract
The rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents.[1] Thiophene-containing compounds have emerged as a promising class of molecules, demonstrating a wide range of biological activities, including antimicrobial effects.[2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Di(thiophen-2-yl)methanone oxime (DTMO) in antimicrobial assays. We present detailed, step-by-step protocols for evaluating the antimicrobial efficacy of DTMO, grounded in established methodologies such as broth microdilution and agar disk diffusion. Furthermore, we delve into the scientific rationale behind these experimental choices, discuss potential mechanisms of action, and provide guidelines for data interpretation, thereby offering a complete framework for the preliminary assessment of this novel compound.
Introduction: The Rationale for Investigating Di(thiophen-2-yl)methanone Oxime
The thiophene ring is a privileged scaffold in medicinal chemistry, present in numerous pharmacologically active compounds.[4][5] Its derivatives are known to exhibit diverse biological activities, including antibacterial and antifungal properties.[2][6] The sulfur atom in the thiophene ring can influence drug permeability and metabolic stability.[4] Concurrently, the oxime functional group (C=N-OH) is also a significant pharmacophore.[7] The incorporation of an oxime moiety into various molecular backbones has been shown to enhance biological activity, including antimicrobial efficacy.[7][8] Several FDA-approved oxime-containing cephalosporin antibiotics, such as cefuroxime and ceftizoxime, underscore the therapeutic importance of this functional group.[9][10][11]
The compound Di(thiophen-2-yl)methanone oxime (DTMO) synergistically combines these two key structural features. This unique amalgamation of a di-thiophene core with an oxime functional group presents a compelling candidate for antimicrobial drug discovery. The rationale for its investigation is built upon the hypothesis that the combined electronic and structural properties of the thiophene rings and the oxime group could lead to novel mechanisms of antimicrobial action or enhanced activity against resistant pathogens. This document outlines the foundational assays required to test this hypothesis.
Foundational Antimicrobial Susceptibility Testing
To establish a baseline understanding of DTMO's antimicrobial spectrum, two principal methods are recommended: Agar Disk Diffusion for qualitative screening and Broth Microdilution for quantitative determination of the Minimum Inhibitory Concentration (MIC).
Agar Disk Diffusion (Kirby-Bauer) Method: A Primary Screen
The Kirby-Bauer disk diffusion method is a valuable initial step for assessing the in vitro susceptibility of bacteria and fungi to antimicrobial compounds.[12][13] It provides a qualitative but visually intuitive result, indicating whether a microorganism is susceptible, intermediate, or resistant to the test compound.[14] The principle relies on the diffusion of the antimicrobial agent from a saturated disk into an agar medium inoculated with the test organism, creating a concentration gradient.[15] If the organism is susceptible, a clear zone of no growth, known as the zone of inhibition, will appear around the disk after incubation.[16]
Materials:
-
Di(thiophen-2-yl)methanone oxime (DTMO)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates (150 mm for up to 12 disks, 100 mm for up to 6 disks)[12]
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Sterile saline (0.85%)
-
McFarland 0.5 turbidity standard
-
Sterile cotton swabs
-
Incubator
-
Calipers or ruler
Procedure:
-
Preparation of DTMO Disks:
-
Prepare a stock solution of DTMO in DMSO. The concentration should be determined based on preliminary solubility tests.
-
Aseptically apply a precise volume (e.g., 10 µL) of the DTMO stock solution onto sterile filter paper disks to achieve a desired final concentration per disk (e.g., 30 µ g/disk ).
-
Allow the disks to dry completely in a sterile environment. Prepare a negative control disk with DMSO only.
-
-
Inoculum Preparation:
-
From a pure overnight culture, select 3-4 colonies and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This can be done visually or using a nephelometer.[16]
-
-
Plate Inoculation:
-
Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube.
-
Swab the entire surface of an MHA plate uniformly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure even coverage.[13]
-
Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[13]
-
-
Disk Application:
-
Using sterile forceps, place the prepared DTMO and control disks onto the inoculated agar surface.
-
Gently press each disk to ensure complete contact with the agar.[12] Do not move a disk once it has been placed.[12]
-
Ensure disks are spaced far enough apart to prevent overlapping of inhibition zones.[13]
-
-
Incubation:
-
Invert the plates and place them in an incubator at 35-37°C for 16-24 hours. The "15-15-15 minute rule" should be observed: inoculate plates within 15 minutes of preparing the suspension, apply disks within 15 minutes of inoculation, and incubate plates within 15 minutes of applying disks.[16]
-
-
Result Interpretation:
-
After incubation, measure the diameter of the zone of inhibition in millimeters (mm) for each disk.
-
The size of the zone indicates the susceptibility of the microorganism to DTMO. Larger zones generally correlate with higher susceptibility.
-
Broth Microdilution Method: Determining Minimum Inhibitory Concentration (MIC)
Following the qualitative assessment from the disk diffusion test, the broth microdilution method is employed to quantitatively determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[17] This method is considered a gold standard for susceptibility testing and is highly standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI).[18][19]
Materials:
-
DTMO stock solution (in DMSO)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Test microorganisms
-
Sterile saline (0.85%)
-
McFarland 0.5 turbidity standard
-
Multichannel pipette
-
Plate reader (optional, for spectrophotometric reading)
Procedure:
-
Plate Preparation (Serial Dilutions):
-
Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.
-
In well 1, add 100 µL of the DTMO working solution (prepared by diluting the stock solution in CAMHB to twice the highest desired final concentration).
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no DTMO), and well 12 as the sterility control (broth only).[17]
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard in sterile saline.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Plate Inoculation:
-
Add 50 µL of the standardized inoculum to wells 1 through 11. Do not add inoculum to the sterility control well (well 12).[17] This will bring the total volume in each well to 100 µL and halve the concentration of DTMO in each well.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of DTMO at which there is no visible growth (i.e., the first clear well).[17]
-
Alternatively, a plate reader can be used to measure the optical density (OD) at 600 nm. The MIC can be defined as the concentration that inhibits a certain percentage (e.g., ≥90%) of growth compared to the growth control.
-
Experimental Workflow and Data Visualization
A systematic workflow is crucial for reproducible results. The following diagram illustrates the key stages of the antimicrobial evaluation process.
Caption: Workflow for antimicrobial susceptibility testing of DTMO.
Hypothetical Mechanism of Action
While the precise mechanism of action for DTMO requires dedicated investigation, its chemical structure allows for informed hypotheses. Thiophene-containing compounds have been reported to exert their antimicrobial effects through various mechanisms, including the disruption of membrane integrity and the inhibition of essential enzymes.[4][5][20] Some studies suggest that thiophenes can interfere with bacterial cell division by inhibiting proteins like FtsZ.[21] Oxime derivatives, on the other hand, have been shown to inhibit enzymes such as β-ketoacyl-(acyl-carrier-protein) synthase III (FabH), which is crucial for fatty acid synthesis in bacteria.[22]
Based on these precedents, a plausible hypothesis is that DTMO may act as a multi-target agent. The lipophilic nature of the di-thiophene moiety could facilitate its insertion into the bacterial cell membrane, leading to increased permeability and disruption of cellular integrity.[20] Simultaneously, the oxime group could interact with and inhibit key intracellular enzymes essential for bacterial survival, such as those involved in cell wall synthesis or fatty acid biosynthesis.
Caption: Hypothetical multi-target mechanism of action for DTMO.
Data Presentation and Interpretation
All quantitative data should be summarized in a clear and structured format to facilitate comparison and analysis.
Table 1: Antimicrobial Activity of Di(thiophen-2-yl)methanone Oxime (DTMO)
| Test Organism | Strain ID | Gram Stain | Disk Diffusion Zone (mm) | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Positive | e.g., 22 | e.g., 4 |
| Methicillin-Resistant S. aureus (MRSA) | ATCC 43300 | Positive | e.g., 18 | e.g., 8 |
| Escherichia coli | ATCC 25922 | Negative | e.g., 15 | e.g., 16 |
| Pseudomonas aeruginosa | ATCC 27853 | Negative | e.g., 0 | e.g., >64 |
| Candida albicans | ATCC 90028 | N/A (Fungus) | e.g., 19 | e.g., 8 |
| Positive Control (e.g., Ciprofloxacin) | N/A | N/A | e.g., 30 | e.g., 0.5 |
| Negative Control (DMSO) | N/A | N/A | 0 | >128 |
Note: The data presented in this table are for illustrative purposes only and do not represent actual experimental results.
Interpretation:
-
Disk Diffusion: A larger zone of inhibition suggests greater sensitivity of the organism to the compound.
-
MIC: A lower MIC value indicates higher potency of the antimicrobial agent. An MIC of >64 µg/mL often suggests resistance.
-
Spectrum of Activity: By testing against a panel of Gram-positive, Gram-negative, and fungal organisms, you can determine the breadth of DTMO's antimicrobial activity.
Conclusion
This application note provides a foundational framework for conducting preliminary antimicrobial assays with Di(thiophen-2-yl)methanone oxime. The detailed protocols for agar disk diffusion and broth microdilution, grounded in CLSI and EUCAST standards, ensure the generation of reliable and reproducible data.[16][19] The presented workflow and hypothetical mechanism of action offer a logical path for investigation and further study. The successful execution of these assays will provide critical insights into the antimicrobial potential of DTMO, paving the way for more advanced studies, including time-kill kinetics, resistance development, and in vivo efficacy models.
References
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Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]
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FWD AMR-RefLabCap. Determination of antimicrobial resistance by disk diffusion. Retrieved from [Link]
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American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]
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American Chemical Society. Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. Retrieved from [Link]
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Al-Shabib, N. A., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon. Retrieved from [Link]
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Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of Clinical Microbiology. Retrieved from [Link]
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MI - Microbiology. Broth Microdilution. Retrieved from [Link]
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ResearchGate. Thiophenes with antimicrobial activity isolated from natural sources. Retrieved from [Link]
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MDPI. (2022). Unsubstituted Oximes as Potential Therapeutic Agents. Retrieved from [Link]
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Wikipedia. Disk diffusion test. Retrieved from [Link]
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Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology. Retrieved from [Link]
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Frontiers. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Retrieved from [Link]
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Clinical and Laboratory Standards Institute. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]
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Ingenta Connect. (2012, March 1). Screening Strategies to Identify New Antibiotics. Retrieved from [Link]
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PubMed. (2012). Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors. Retrieved from [Link]
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MDPI. Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. Retrieved from [Link]
-
National Institutes of Health. Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Retrieved from [Link]
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YouTube. (2024, January 3). How to do a Kirby-Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]
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ResearchGate. (2022, January 4). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. Retrieved from [Link]
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Clinical and Laboratory Standards Institute. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. Retrieved from [Link]
-
National Institutes of Health. (2022). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. Retrieved from [Link]
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Encyclopedia.pub. (2022, January 21). The Medicinal Properties for FDA-Approved Oximes. Retrieved from [Link]
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PubMed. (2022). Thiophene-containing compounds with antimicrobial activity. Retrieved from [Link]
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National Institutes of Health. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. Retrieved from [Link]
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National Institutes of Health. (2024, August 20). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Retrieved from [Link]
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National Institutes of Health. Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential. Retrieved from [Link]
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PubMed. (2024, February 6). Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. Retrieved from [Link]
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ResearchGate. Furan and Thiophene Oximes: Synthesis, Reactions, and Biological Activity. (Review). Retrieved from [Link]
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Encyclopedia.pub. (2024, January 16). Biological Activities of Thiophenes. Retrieved from [Link]
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MDPI. Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. Retrieved from [Link]
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MDPI. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Retrieved from [Link]
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ResearchGate. Synthesis and Antibacterial Activity of Thiophenes. Retrieved from [Link]
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MDPI. (2024, November 15). Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Derivatives. Retrieved from [Link]
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Frontiers. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Retrieved from [Link]
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Application Notes & Protocols: Di(thiophen-2-yl)methanone Oxime in Coordination Chemistry
Introduction: Unveiling the Potential of a Bidentate Ligand
In the vast landscape of coordination chemistry, the design and synthesis of novel ligands are paramount to the development of new metal complexes with unique properties and applications. Di(thiophen-2-yl)methanone oxime emerges as a compelling, yet underexplored, bidentate ligand. Its structure, featuring two thiophene rings and a central oxime functional group, suggests a rich coordination behavior. The thiophene moieties, with their sulfur heteroatoms, can act as soft donor sites, while the oxime group provides a nitrogen donor, making the ligand capable of forming stable chelate rings with a variety of metal ions.
The presence of the sulfur atoms in the thiophene rings can impart specific electronic and steric properties to the resulting metal complexes, potentially influencing their catalytic activity, redox potentials, and photophysical characteristics. Oxime-based ligands, in general, are well-known for their ability to form stable complexes with a range of transition metals and have found applications in areas such as solvent extraction, catalysis, and as analytical reagents.[1] This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of di(thiophen-2-yl)methanone oxime as a ligand in coordination chemistry, offering researchers a foundational framework to explore its capabilities.
Part 1: Synthesis and Characterization of Di(thiophen-2-yl)methanone Oxime
The synthesis of di(thiophen-2-yl)methanone oxime proceeds via a classical condensation reaction between the corresponding ketone, di(thiophen-2-yl)methanone, and hydroxylamine. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid released from hydroxylamine hydrochloride.[2]
Protocol 1: Synthesis of Di(thiophen-2-yl)methanone Oxime
Materials:
-
Di(thiophen-2-yl)methanone[3]
-
Deionized water
-
Ethyl acetate
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve di(thiophen-2-yl)methanone (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Addition of Reagents: To this solution, add hydroxylamine hydrochloride (1.5 to 2.5 equivalents) and a base such as sodium acetate (2.3 equivalents) or pyridine.[4][5]
-
Reaction: Heat the reaction mixture to reflux (typically 60-80 °C) and stir for 3-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: To the residue, add water and extract the product with a suitable organic solvent like ethyl acetate.
-
Washing: Wash the combined organic layers with deionized water and then with brine to remove any remaining inorganic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: The crude di(thiophen-2-yl)methanone oxime can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the pure product.
dot
Caption: Workflow for the synthesis of di(thiophen-2-yl)methanone oxime.
Characterization of the Ligand
The synthesized di(thiophen-2-yl)methanone oxime should be characterized using standard spectroscopic techniques to confirm its structure and purity.
| Technique | Expected Observations |
| FTIR (ATR) | Appearance of a broad O-H stretching band around 3200-3400 cm⁻¹, a C=N stretching vibration around 1640-1680 cm⁻¹, and characteristic C-S stretching bands of the thiophene ring. |
| ¹H NMR | A singlet for the oxime hydroxyl proton (OH), which is D₂O exchangeable. Aromatic protons of the two thiophene rings will appear in the aromatic region (typically δ 7-8 ppm). |
| ¹³C NMR | A signal for the C=N carbon, and distinct signals for the carbons of the two thiophene rings. |
| Mass Spectrometry | The molecular ion peak corresponding to the calculated molecular weight of di(thiophen-2-yl)methanone oxime (C₉H₇NOS₂). |
Part 2: Coordination Chemistry - Synthesis of Metal Complexes
Di(thiophen-2-yl)methanone oxime is expected to act as a bidentate ligand, coordinating to metal ions through the nitrogen atom of the oxime group and one of the sulfur atoms of a thiophene ring, forming a stable five- or six-membered chelate ring. The synthesis of its metal complexes can be achieved by reacting the ligand with a suitable metal salt in an appropriate solvent.
Protocol 2: General Synthesis of Transition Metal Complexes
Materials:
-
Di(thiophen-2-yl)methanone oxime
-
Metal salts (e.g., CuCl₂, Ni(OAc)₂, CoCl₂·6H₂O)
-
Methanol or Ethanol
-
Deionized water
Procedure:
-
Ligand Solution: Dissolve di(thiophen-2-yl)methanone oxime (2 equivalents) in hot methanol or ethanol.
-
Metal Salt Solution: In a separate flask, dissolve the metal salt (1 equivalent) in a minimal amount of the same solvent or water.
-
Complexation: Slowly add the metal salt solution to the hot ligand solution with continuous stirring. A change in color and/or the formation of a precipitate often indicates complex formation.
-
Reaction: Reflux the reaction mixture for 2-4 hours to ensure complete complexation.
-
Isolation: Cool the mixture to room temperature. If a precipitate has formed, collect the complex by filtration, wash it with cold solvent, and then with a small amount of diethyl ether.
-
Drying: Dry the isolated metal complex in a desiccator over anhydrous CaCl₂ or in a vacuum oven at a mild temperature.
dot
Caption: General workflow for the synthesis of metal complexes.
Characterization of the Metal Complexes
The resulting metal complexes should be characterized to determine their composition, structure, and properties.
| Technique | Information Obtained |
| FTIR (ATR) | A shift in the C=N stretching frequency upon coordination to the metal ion. Disappearance of the O-H stretching band if deprotonation occurs. Appearance of new bands in the low-frequency region (400-600 cm⁻¹) corresponding to M-N and M-S bonds. |
| UV-Vis Spectroscopy | Information about the electronic transitions within the complex, which can help in determining the coordination geometry (e.g., octahedral, tetrahedral, square planar). |
| Molar Conductance | To determine if the complex is an electrolyte or non-electrolyte in a given solvent. |
| Magnetic Susceptibility | To determine the magnetic moment of the complex, which provides information about the number of unpaired electrons and the geometry of the metal center. |
| Elemental Analysis | To determine the empirical formula of the complex and the ligand-to-metal ratio. |
| X-ray Crystallography | Provides the definitive solid-state structure of the complex, including bond lengths, bond angles, and the coordination geometry around the metal ion. |
Part 3: Potential Applications
While specific applications of di(thiophen-2-yl)methanone oxime complexes are yet to be extensively reported, the known properties of related thiophene and oxime complexes suggest several promising areas of research.[6]
Catalysis
Many transition metal complexes with Schiff base and oxime ligands exhibit significant catalytic activity in various organic transformations.[6] The di(thiophen-2-yl)methanone oxime complexes could be investigated as catalysts for reactions such as:
-
Oxidation Reactions: The metal center can act as a redox-active site for the catalytic oxidation of substrates like alcohols and alkenes.
-
Coupling Reactions: The ligand framework can stabilize metal centers in various oxidation states, making them suitable for cross-coupling reactions (e.g., Suzuki, Heck).
-
Polymerization: Some transition metal complexes are known to catalyze the polymerization of olefins.[7]
Analytical Chemistry
Oxime-based ligands are widely used in analytical chemistry for the selective extraction and determination of metal ions.[1] Di(thiophen-2-yl)methanone oxime could be employed for:
-
Solvent Extraction: The ligand can be used to selectively extract specific metal ions from aqueous solutions into an immiscible organic phase. The efficiency and selectivity of extraction would depend on factors like pH and the nature of the metal ion.
-
Colorimetric Sensing: The formation of colored complexes with certain metal ions could be exploited for the development of colorimetric sensors for the detection and quantification of those ions.
Drug Development and Biological Studies
Thiophene-containing compounds are known to possess a wide range of biological activities.[8] The metal complexes of di(thiophen-2-yl)methanone oxime could be screened for their potential as:
-
Antimicrobial Agents: The coordination of the ligand to a metal ion can enhance its antimicrobial activity.
-
Anticancer Agents: Some metal complexes have shown promising anticancer properties through mechanisms such as DNA binding and cleavage or enzyme inhibition.
-
Enzyme Inhibition: The specific geometry and electronic properties of the complexes might allow them to act as inhibitors for certain enzymes.
Conclusion and Future Outlook
Di(thiophen-2-yl)methanone oxime represents a ligand with considerable potential in coordination chemistry. The synthetic protocols and characterization methods outlined in this guide provide a solid foundation for researchers to begin exploring its coordination behavior with various metal ions. The anticipated applications in catalysis, analytical chemistry, and medicinal chemistry make this ligand and its future complexes exciting targets for further investigation. The systematic study of its coordination chemistry will undoubtedly contribute to the broader field of inorganic and materials science.
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- 7. Trends in Structure and Ethylene Polymerization Reactivity of Transition-Metal Permethylindenyl-phenoxy (PHENI*) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of 1-(benzo[b]thiophen-2-yl)ethanone analogues as novel anti-osteoporosis agents acting on BMP-2 promotor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: In Vitro Evaluation of Di(thiophen-2-yl)methanone Oxime Cytotoxicity
Introduction: Unveiling the Potential of a Novel Thiophene Oxime
The search for novel anticancer therapeutics remains a cornerstone of modern drug discovery. Within this landscape, heterocyclic compounds containing thiophene and oxime moieties have garnered significant interest due to their diverse and potent biological activities.[1][2][3][4] Thiophene derivatives are a well-established class of compounds with a broad spectrum of pharmacological applications, including anticancer, anti-inflammatory, and antimicrobial properties.[1][4][5] Similarly, the oxime functional group (C=NOH) is recognized for its ability to modulate physicochemical properties, enhance target binding, and is a key feature in many compounds with antiproliferative effects.[6][7][8][9]
Di(thiophen-2-yl)methanone oxime, the subject of this guide, synergistically combines these two pharmacophores. This unique structure presents a compelling candidate for investigation as a potential cytotoxic agent. This document, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for the in vitro evaluation of its cytotoxic profile. We move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a robust and reproducible assessment. The protocols herein are designed as a self-validating system, integrating multiple assays to build a comprehensive understanding of the compound's biological effects on cancer cells.
Scientific Rationale & Mechanistic Considerations
The Pharmacological Significance of Thiophene and Oxime Moieties
The therapeutic potential of Di(thiophen-2-yl)methanone oxime is rooted in its constituent chemical groups.
-
Thiophene Ring: This sulfur-containing heterocycle is a "bioisostere" of the benzene ring, found in numerous FDA-approved drugs. Its presence can enhance metabolic stability and cellular uptake, and it serves as a scaffold for designing molecules that interact with various biological targets.[1][2] Many thiophene-based compounds exhibit cytotoxicity against cancer cell lines by inducing apoptosis and inhibiting key cellular processes.[3][10]
-
Oxime Group: The oxime group is more than a simple structural linker. It introduces polarity and provides hydrogen bond donors and acceptors, which can lead to unique and strong interactions with enzyme binding sites.[7][8] Mechanistic studies reveal that many oxime derivatives exert their anticancer effects by inhibiting pivotal molecular targets like cyclin-dependent kinases (CDKs) and other oncogenic signaling proteins, resulting in cell cycle arrest and apoptosis.[6][7][8][11]
Hypothesized Mechanism of Action
Based on the activities of related compounds, Di(thiophen-2-yl)methanone oxime may induce cytotoxicity through one or more established pathways. A primary hypothesis is the inhibition of protein kinases crucial for cell cycle progression and survival.[6][8] Inhibition of kinases like CDK or GSK-3β can lead to cell cycle arrest, preventing cancer cells from proliferating, and subsequently trigger programmed cell death (apoptosis) via mitochondrial dysfunction and caspase activation.[6]
Caption: Hypothesized mechanism of Di(thiophen-2-yl)methanone oxime.
Rationale for a Multi-Assay Approach
No single assay can fully capture the complexity of a compound's cytotoxic effects. Therefore, we employ a tripartite strategy to build a robust and nuanced profile:
-
MTT Assay (Viability): Measures the metabolic activity of mitochondria.[12] It serves as a primary screening tool to determine the concentration-dependent inhibitory effect of the compound on cell proliferation and viability.[2][13]
-
LDH Release Assay (Cytotoxicity): Measures the activity of lactate dehydrogenase (LDH), a cytosolic enzyme released into the culture medium upon loss of membrane integrity.[12][14] This assay directly quantifies cell death due to membrane damage (necrosis or late apoptosis).
-
Annexin V/PI Apoptosis Assay (Mechanism of Death): Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[15] This provides crucial mechanistic insight into how the compound is killing the cells, distinguishing between programmed cell death and necrotic cell death.
Materials & Experimental Design
Cell Line Selection
The choice of cell lines is critical for contextualizing the cytotoxicity data.[16][17] We recommend a panel that includes both cancer and non-cancerous cell lines to assess for cancer-specific toxicity.
| Cell Line | Type | Origin | Rationale |
| HepG2 | Hepatocellular Carcinoma | Human Liver | A standard model for liver cancer and hepatotoxicity studies.[5][18] |
| MCF-7 | Breast Adenocarcinoma | Human Breast | A widely used model for hormone-responsive breast cancer.[1] |
| A549 | Lung Carcinoma | Human Lung | A common model for non-small cell lung cancer studies. |
| HEK293 | Embryonic Kidney | Human | Represents a non-cancerous, immortalized cell line to assess general cytotoxicity and selectivity.[18] |
Reagents and Equipment
-
Di(thiophen-2-yl)methanone oxime (user-supplied)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Selected cell lines (e.g., HepG2, MCF-7, HEK293 from ATCC)
-
Complete culture medium (e.g., DMEM or EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
LDH Cytotoxicity Detection Kit (e.g., from Roche, Thermo Fisher, or Promega)
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
96-well and 6-well flat-bottom cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader (absorbance at 570 nm and 490 nm)
-
Flow cytometer
-
Standard cell culture equipment (biosafety cabinet, centrifuge, microscope, etc.)
Compound Preparation
Causality: DMSO is the solvent of choice for many organic compounds due to its high solubilizing capacity and miscibility with aqueous culture media. Preparing a high-concentration stock minimizes the final DMSO concentration in the culture wells, as high levels of DMSO (>0.5%) can be toxic to cells.
-
Prepare a 10 mM stock solution of Di(thiophen-2-yl)methanone oxime in sterile DMSO.
-
Vortex thoroughly until completely dissolved.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Detailed Experimental Protocols
The following workflow provides a logical progression from initial viability screening to mechanistic investigation.
Sources
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- 7. Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: Di(thiophen-2-yl)methanone Oxime as a Versatile Chemical Intermediate
Introduction
Di(thiophen-2-yl)methanone oxime is a pivotal chemical intermediate, distinguished by its unique structural combination of a central oxime functional group flanked by two thiophene rings.[1] This arrangement confers a rich reactivity profile, making it a valuable building block in various synthetic pathways, particularly in the fields of medicinal chemistry and materials science. The electron-rich nature of the thiophene rings, coupled with the nucleophilic and electrophilic potential of the oxime moiety, allows for a diverse range of chemical transformations.[2][]
Thiophene-containing compounds are of significant interest in drug discovery due to their bioisosteric relationship with benzene rings, often leading to improved pharmacokinetic and pharmacodynamic properties.[4] The incorporation of the thiophene motif has been a successful strategy in the development of numerous FDA-approved drugs.[4] Oximes, on the other hand, are recognized for their broad spectrum of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.[5][6] Furthermore, they serve as crucial precursors for the synthesis of amides, amines, and nitriles.[7] The convergence of these two pharmacologically relevant moieties in Di(thiophen-2-yl)methanone oxime underscores its potential as a key intermediate in the synthesis of novel therapeutic agents and functional materials.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of Di(thiophen-2-yl)methanone oxime. We will delve into its synthesis, key reactions, and provide detailed protocols for its application as a chemical intermediate, supported by mechanistic insights and practical considerations.
Physicochemical Properties
A thorough understanding of the physicochemical properties of Di(thiophen-2-yl)methanone oxime is essential for its effective handling, storage, and application in chemical synthesis.
| Property | Value | Source |
| Molecular Formula | C₉H₇NOS₂ | [1] |
| Molecular Weight | 209.29 g/mol | PubChem |
| Appearance | Solid (form may vary) | General Knowledge |
| Solubility | Poorly soluble in water.[8] Soluble in common organic solvents like ethanol, DMSO, and pyridine.[9] | General Knowledge |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.[10] | [10] |
Synthesis of Di(thiophen-2-yl)methanone Oxime
The most common and straightforward method for the synthesis of oximes is the condensation reaction between a ketone or aldehyde and hydroxylamine.[7][11] In the case of Di(thiophen-2-yl)methanone oxime, the precursor is Di(thiophen-2-yl)methanone.
Reaction Workflow
Sources
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- 2. Thiophene - Wikipedia [en.wikipedia.org]
- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FDA-Approved Oximes and Their Significance in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. openaccesspub.org [openaccesspub.org]
- 7. Oxime: Definition, Structure, Formation, and Compounds [chemistrylearner.com]
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- 11. Oxime - Wikipedia [en.wikipedia.org]
Development of analytical methods for Di(thiophen-2-yl)methanone oxime quantification
Application Note: AN-DTMO-01
Development and Validation of Analytical Methods for the Quantification of Di(thiophen-2-yl)methanone Oxime
Abstract
This application note presents robust and validated analytical methodologies for the quantitative determination of Di(thiophen-2-yl)methanone oxime, a heterocyclic compound of interest in pharmaceutical and materials science research. Recognizing the critical need for accurate quantification in drug development and quality control, we provide detailed protocols for two primary analytical techniques: a primary High-Performance Liquid Chromatography with UV detection (HPLC-UV) method and an orthogonal Gas Chromatography-Mass Spectrometry (GC-MS) method. The development and validation of these methods are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure they are fit for their intended purpose.[1][2][3] This guide is designed for researchers, analytical scientists, and quality control professionals, offering not just step-by-step instructions but also the scientific rationale behind key procedural choices, ensuring both technical accuracy and practical applicability.
Introduction: The Need for a Validated Method
Di(thiophen-2-yl)methanone oxime (DTMO) is a molecule characterized by a central oxime functional group flanked by two thiophene rings. The structural properties of DTMO, including its conjugated system and the presence of heteroatoms, make it a candidate for various applications, potentially as a precursor in the synthesis of biologically active compounds. As with any compound intended for advanced development, the establishment of a reliable analytical method for its quantification is a foundational requirement. Purity, stability, and concentration are critical quality attributes that directly impact efficacy and safety.
This document provides a comprehensive framework for establishing analytical control over DTMO. We prioritize a reverse-phase HPLC-UV method due to the compound's expected strong UV absorbance and the technique's versatility for non-volatile compounds.[4][5] Additionally, we describe a GC-MS method as a confirmatory and complementary technique, particularly useful for identifying and quantifying volatile impurities.[6][7][8] The validation parameters for each method are detailed in accordance with ICH Q2(R2) guidelines to demonstrate that the analytical procedures are suitable for their intended purpose.[1][9]
Primary Method: High-Performance Liquid Chromatography (HPLC-UV)
Principle and Rationale
High-Performance Liquid Chromatography is the premier technique for the analysis of non-volatile and thermally labile compounds like oximes.[4] The proposed method utilizes a reverse-phase C18 column, where the nonpolar stationary phase retains the analyte, and a polar mobile phase elutes it. Separation is achieved based on the analyte's partitioning between these two phases. The conjugated system of the two thiophene rings in DTMO is expected to produce a strong chromophoric response, enabling sensitive detection by a UV-Vis detector.[5] This method is designed to be both a quantitative assay for the main component and a tool for purity determination.
HPLC-UV Experimental Workflow
Caption: Workflow for the quantification of DTMO using HPLC-UV.
Detailed HPLC-UV Protocol
2.3.1. Instrumentation and Reagents
-
HPLC System: Agilent 1200 Series or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD) or variable wavelength detector (VWD).
-
Column: C18 stationary phase, 4.6 x 150 mm, 5 µm particle size.
-
Reagents: Acetonitrile (HPLC Grade), Water (HPLC Grade or Milli-Q), Formic Acid (optional, for pH adjustment).
-
Reference Standard: Di(thiophen-2-yl)methanone oxime, purity ≥98%.
2.3.2. Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) | Provides good retention and peak shape for moderately polar compounds on a C18 column. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, ensuring optimal efficiency. |
| Column Temperature | 30 °C | Ensures reproducible retention times by minimizing temperature fluctuations. |
| Detection | UV at 280 nm | Thiophene-containing systems typically exhibit strong absorbance in this region. A full scan (200-400 nm) should be run initially to determine the λmax. |
| Injection Volume | 10 µL | A standard volume that balances sensitivity with the risk of column overloading. |
| Run Time | 15 minutes | Sufficient to elute the analyte and any common process-related impurities. |
2.3.3. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of DTMO reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Calibration Standards (1-100 µg/mL): Prepare a series of at least five calibration standards by serial dilution of the stock solution with the mobile phase.
-
Sample Solution (50 µg/mL): Accurately weigh an appropriate amount of the sample, dissolve in the mobile phase, and dilute to a final concentration within the calibration range (e.g., 50 µg/mL). Filter through a 0.22 µm syringe filter before injection.
Method Validation Protocol (per ICH Q2(R2))
Method validation is essential to demonstrate that the analytical procedure is fit for its intended purpose.[1][10]
Caption: Interrelationship of core analytical method validation parameters.
2.4.1. Validation Parameters and Acceptance Criteria
| Parameter | Procedure | Acceptance Criteria |
| Specificity | Analyze blank (diluent), placebo (if applicable), and DTMO standard. Assess peak purity using DAD. Perform forced degradation (acid, base, peroxide, heat, light). | No interference at the retention time of DTMO. Peak should be spectrally pure. Main peak should be resolved from degradation products. |
| Linearity | Analyze a minimum of five concentrations across the proposed range (e.g., 1-100 µg/mL). Plot peak area vs. concentration and perform linear regression. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy (% Recovery) | Analyze samples of known concentration (e.g., 80%, 100%, 120% of the target concentration) in triplicate. Calculate the percentage recovery. | Mean recovery between 98.0% and 102.0%. |
| Precision (% RSD) | Repeatability: Six replicate injections of the same sample. Intermediate Precision: Repeat on a different day with a different analyst or instrument. | Repeatability: Relative Standard Deviation (RSD) ≤ 2.0%. Intermediate: RSD ≤ 2.0%. |
| Range | The range demonstrated by meeting linearity, accuracy, and precision requirements. | Typically 80-120% of the test concentration for an assay. |
| Robustness | Deliberately vary method parameters (e.g., ±5% organic in mobile phase, ±2°C column temp, ±0.1 mL/min flow rate) and assess the impact on results. | System suitability parameters remain within limits. No significant change in quantitative results. |
Orthogonal Method: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle and Rationale
GC-MS serves as an excellent orthogonal (different principle) and confirmatory technique. It is suitable for analytes that are volatile and thermally stable.[6] While oximes can sometimes be thermally labile, a direct injection can often be successful. The high resolving power of a capillary GC column separates components, which are then ionized and detected by a mass spectrometer. The mass spectrum provides a molecular fingerprint, offering unequivocal identification of the analyte and co-eluting impurities based on their mass-to-charge ratio (m/z) and fragmentation patterns. This method is particularly powerful for impurity profiling.
GC-MS Experimental Workflow
Caption: Workflow for the analysis of DTMO using GC-MS.
Detailed GC-MS Protocol
3.3.1. Instrumentation and Reagents
-
GC-MS System: Agilent 7890 GC with 5977 MS or equivalent.
-
Column: DB-5ms or HP-5ms (low-bleed), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Reagents: Ethyl Acetate or Dichloromethane (GC Grade).
-
Carrier Gas: Helium (99.999% purity).
3.3.2. GC-MS Conditions
| Parameter | Recommended Setting | Rationale |
| Injector Temperature | 250 °C | High enough to ensure volatilization but low enough to minimize on-column degradation. |
| Injection Mode | Split (e.g., 50:1) or Splitless | Use split for concentrated samples and splitless for trace analysis. |
| Carrier Gas Flow | Helium at a constant flow of 1.0 mL/min | Provides optimal column efficiency. |
| Oven Program | 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min) | A general-purpose program that should be optimized based on analyte retention and impurity profile. |
| MS Source Temp | 230 °C | Standard temperature for EI source. |
| MS Quad Temp | 150 °C | Standard temperature for quadrupole. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard EI energy provides reproducible fragmentation patterns for library matching. |
| Scan Range | 40 - 450 amu | Covers the molecular ion of DTMO (C9H7NOS2, MW ≈ 197.3) and its expected fragments. |
Scientific Insights and Troubleshooting
-
Expertise - The Isomer Question: Oximes can exist as syn and anti geometric isomers.[11][12] It is crucial to determine if the analytical method separates these isomers. If two closely eluting peaks are observed with identical mass spectra, they are likely isomers. For quantification, the peak areas may need to be summed, and this should be clearly defined in the method protocol.
-
Experience - Choosing a Method: The HPLC-UV method is recommended for routine quality control and assay due to its robustness, precision, and suitability for non-volatile compounds. The GC-MS method is superior for identification purposes and for detecting volatile or semi-volatile impurities that may not be observed by HPLC.
-
Trustworthiness - System Suitability: Before any sample analysis, a system suitability test (SST) must be performed. This involves injecting a standard solution multiple times (e.g., n=5) to verify the performance of the chromatographic system. Typical SST parameters include:
-
Tailing Factor: Should be ≤ 2.0.
-
Theoretical Plates (N): Should be > 2000.
-
%RSD of Peak Area: Should be ≤ 2.0%.
-
Conclusion
This application note provides two comprehensive, scientifically-grounded methods for the quantification of Di(thiophen-2-yl)methanone oxime. The primary HPLC-UV method is detailed with a full validation protocol based on ICH Q2(R2) guidelines, making it suitable for implementation in a regulated environment. The orthogonal GC-MS method serves as a powerful tool for structural confirmation and impurity profiling. By explaining the rationale behind experimental choices and incorporating insights on potential challenges like isomerism, this guide equips scientists with the necessary tools to achieve accurate, reliable, and trustworthy analytical results.
References
-
Bauer, R., & Wagner, H. (2002). GLC and GLC-mS analysis of thiophene derivatives in plants and in in vitro cultures of Tagetes patula L. (Asteraceae). Zeitschrift für Naturforschung C, 57(1-2), 63-71. [Link][6]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH Harmonised Guideline. [Link][1]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Scientific guideline. [Link][2]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Harmonised Tripartite Guideline. [Link][9]
-
AMS Biotechnology (Europe) Ltd. (2024). ICH Guidelines for Analytical Method Validation Explained. AMSbio. [Link][10]
-
Lab Manager. (2024). ICH and FDA Guidelines for Analytical Method Validation. [Link][3]
-
Singh, H., Moorad-Doctor, D., Ratcliffe, R. H., Wachtel, K., Castillo, A., & Garcia, G. E. (2007). A rapid cation-exchange HPLC method for detection and quantification of pyridinium oximes in plasma and tissue. Journal of analytical toxicology, 31(2), 69–74. [Link][13]
-
ResearchGate. (2002). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). [Link][7]
-
National Center for Biotechnology Information. (n.d.). Di(thiophen-2-yl)methanone oxime. PubChem Compound Database. [Link]
-
ResearchGate. (2007). Pyridinium aldoxime analysis by HPLC: The method for studies on pharmacokinetics and stability. [Link]
-
ResearchGate. (2012). GC–MS Method Development for the Analyses of Thiophenes from Solvent Extracts of Tagetes patula L. [Link][8]
-
ACS Publications. (2021). Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry. Analytical Chemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). Di(thiophen-3-yl)methanone. PubChem Compound Database. [Link]
-
Görög, S., & Gazdag, M. (1998). Determination of circular dichroism and ultraviolet spectral parameters of norgestimate- and other Delta(4)-3-ketosteroid oxime isomers via normal phase HPLC method. Journal of pharmaceutical and biomedical analysis, 17(4-5), 635–642. [Link][11]
-
Seizinger, D. E., & Dimitriades, B. (1972). Isolation and analysis of carbonyl compounds as oximes. CDC Stacks. [Link][12]
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- 6. GLC and GLC-mS analysis of thiophene derivatives in plants and in in vitro cultures of Tagetes patula L. (Asteraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
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- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. Determination of circular dichroism and ultraviolet spectral parameters of norgestimate- and other Delta(4)-3-ketosteroid oxime isomers via normal phase HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. A rapid cation-exchange HPLC method for detection and quantification of pyridinium oximes in plasma and tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Di(thiophen-2-yl)methanone Oxime
Welcome to the technical support center for the purification of Di(thiophen-2-yl)methanone oxime. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this compound. Our approach is rooted in fundamental chemical principles and field-proven methodologies to ensure you can achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I have completed the synthesis. What is my immediate first step before attempting purification?
Your first action should always be a preliminary analysis of the crude product. Rushing into a purification scheme without understanding the composition of your crude material can lead to significant loss of yield and wasted effort.
Initial Assessment Protocol:
-
Visual Inspection: Note the physical state (solid, oil, semi-solid) and color of your crude product. Dark coloration can indicate the presence of impurities or degradation byproducts.[1]
-
Solubility Testing: Test the solubility of a small sample in various common laboratory solvents (e.g., Hexane, Ethyl Acetate, Dichloromethane, Methanol, Water). This will be invaluable for choosing a method for either recrystallization or column chromatography.
-
Thin-Layer Chromatography (TLC) Analysis: This is the most critical step. TLC provides a rapid and inexpensive snapshot of your crude mixture's complexity.
-
Objective: To identify the number of components, including the desired product, unreacted starting material (Di(thiophen-2-yl)methanone), and any byproducts.
-
Recommended Eluent System: Start with a non-polar solvent system and gradually increase polarity. A good starting point is a mixture of Hexane and Ethyl Acetate (e.g., 9:1, progressing to 4:1).[1][2]
-
Visualization: Use a UV lamp (254 nm) for visualization, as the thiophene rings are UV-active.[2]
-
Interpretation: A well-resolved spot for your product (typically with an Rf value between 0.2-0.4 in a suitable solvent system) distinct from other spots is the goal.[2]
-
Q2: How do I select the best purification strategy for my crude oxime?
The optimal purification strategy depends directly on the results of your initial TLC analysis and the physical state of your crude product. The flowchart below provides a decision-making framework.
Caption: Decision workflow for selecting a purification method.
-
Recrystallization is the most efficient method for crystalline solids with relatively high purity (>85-90%).
-
Column Chromatography is the workhorse for purifying oils, amorphous solids, or complex mixtures where components have different polarities.[1][3]
-
Acid-Base Extraction can be a powerful preliminary step to remove acidic or basic impurities before chromatography, simplifying the separation. Oximes are weakly acidic and can sometimes be manipulated with aqueous base washes, although care must be taken to avoid hydrolysis.[4]
Q3: My recrystallization is failing. What are the common pitfalls and solutions?
Recrystallization is an art that requires patience. Failure usually stems from improper solvent selection or technique.
Troubleshooting Guide for Recrystallization
| Problem | Probable Cause | Solution |
| Compound will not dissolve. | The solvent is not polar enough or you are not using enough of it. | Add the solvent in small portions to the heated crude material until it just dissolves. If it still won't dissolve, select a more polar solvent or a co-solvent system (e.g., Ethanol/Water, Ethyl Acetate/Hexane).[1][2] |
| Compound "oils out" instead of crystallizing. | The solution is cooling too quickly, is too concentrated, or the boiling point of the solvent is above the melting point of the compound. | Re-heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent and allow it to cool much more slowly. If it persists, consider a different solvent system with a lower boiling point. |
| No crystals form upon cooling. | The solution is too dilute, or nucleation has not occurred. | Try scratching the inside of the flask with a glass rod at the solvent-air interface to provide a surface for crystal growth. If that fails, add a "seed" crystal from a previous batch. If still unsuccessful, slowly evaporate some solvent to increase the concentration and cool again. |
| Product is colored but should be white/pale. | Colored impurities are co-crystallizing with the product. | Add a very small amount of activated charcoal to the hot, dissolved solution and reflux for 5-10 minutes. Filter the hot solution through a pre-warmed funnel containing celite or filter paper to remove the charcoal, then allow the filtrate to cool and crystallize. |
Recommended Solvents for Oximes: Based on typical oxime characteristics, consider starting with the following single or binary solvent systems.[1][2][5]
| Solvent System | Polarity | Notes |
| Ethanol / Water | High | Dissolve in minimal hot ethanol, then add water dropwise until turbidity persists. Reheat to clarify and cool slowly. |
| Ethyl Acetate / Hexane | Medium | Dissolve in minimal hot ethyl acetate, then add hexane dropwise until cloudy. Reheat and cool. |
| Petroleum Ether or Heptane | Low | Good for less polar oximes or for final washing of crystals. |
| Isopropanol | Medium | Can be a good single-solvent option. |
Q4: I need to use column chromatography. Can you provide a standard protocol?
Flash column chromatography is a highly effective method for purifying Di(thiophen-2-yl)methanone oxime, especially when dealing with oily products or complex mixtures.[1][3]
Caption: Standard workflow for flash column chromatography.
Step-by-Step Experimental Protocol:
-
Eluent Selection: Using TLC, find a solvent system (e.g., Hexane:Ethyl Acetate) that provides a product Rf of approximately 0.25-0.35. This ensures the compound spends sufficient time on the column to separate from impurities but does not take excessively long to elute.[3]
-
Column Packing:
-
For a "flash" column, use a silica gel to crude compound ratio of approximately 50:1 by weight.
-
Create a slurry of silica gel in the non-polar component of your eluent (e.g., Hexane).
-
Pour the slurry into the column and use gentle air pressure to pack it evenly, ensuring no air bubbles or cracks form. Add a thin layer of sand on top to protect the silica bed.
-
-
Sample Loading:
-
Dissolve your crude product in the minimum amount of a strong solvent (like dichloromethane or ethyl acetate).
-
Alternatively (and preferably): Dissolve the crude product, add a small amount of silica gel, and evaporate the solvent. This creates a dry powder that can be carefully added to the top of the column for better resolution.
-
-
Elution and Fraction Collection:
-
Carefully add your eluent and apply gentle, consistent pressure.
-
Collect fractions in an array of test tubes. The volume of each fraction should be approximately 10-20% of the column's total volume.
-
-
Monitoring:
-
Spot every few fractions on a TLC plate to track the elution of your compound.[3]
-
Once the desired product is identified in the fractions, combine all fractions that show a single, pure spot corresponding to your product.
-
-
Isolation: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified Di(thiophen-2-yl)methanone oxime.
References
-
Technical Support Center: Synthesis of Ketoximes. 1
-
Organic Syntheses Procedure. 2
-
Process for the preparation of ketoximes. 5
-
Purification method of cyclohexanone-oxime. 4
-
Preparation of oxime. 6
-
Separation of Thiophene-3-carbonitrile on Newcrom R1 HPLC column. 7
-
An efficient one pot synthesis of oxime by classical method. 8
-
Organic Syntheses Procedure (Hydroxylamine Hydrochloride). 9
-
Purification by Flash Column Chromatography. 3
-
Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation. 10
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Purification by Flash Column Chromatography | Chemistry Laboratory Techniques | Chemistry | MIT OpenCourseWare [ocw.mit.edu]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. CA2084664A1 - Process for the preparation of ketoximes - Google Patents [patents.google.com]
- 6. US3429920A - Preparation of oxime - Google Patents [patents.google.com]
- 7. Separation of Thiophene-3-carbonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Degradation of Di(thiophen-2-yl)methanone Oxime
Here is a technical support center for Di(thiophen-2-yl)methanone oxime.
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Di(thiophen-2-yl)methanone oxime. Given that specific stability data for this molecule is not extensively published, this document synthesizes established principles from the stability of related thiophene derivatives and the oxime functional group to provide a robust framework for your experimental design and troubleshooting.
Section 1: Frequently Asked Questions (FAQs) - Chemical Stability Profile
This section addresses fundamental questions regarding the inherent stability of Di(thiophen-2-yl)methanone oxime.
Question: What is the expected hydrolytic stability of Di(thiophen-2-yl)methanone oxime across different pH ranges?
Answer: The stability of the oxime functional group to hydrolysis is highly pH-dependent. Generally, oximes are significantly more resistant to hydrolysis than corresponding imines or simple hydrazones, with rate constants for hydrolysis being up to 1000-fold lower than those for similar hydrazones.[1][2][3]
-
Acidic Conditions (pH < 4): Expect accelerated degradation. Hydrolysis is acid-catalyzed; protonation of the oxime nitrogen increases the electrophilicity of the carbon atom, making it susceptible to nucleophilic attack by water.[1][2][4] One study on the related oxime HI 6 found it to be most stable between pH 2 and 3.[5][6]
-
Neutral Conditions (pH ≈ 7): The compound should exhibit its greatest stability in this range. The hydrolysis of some oximes at pD > 7.0 was found to be too slow to measure effectively within a reasonable timeframe.[1][4]
-
Basic Conditions (pH > 9): While generally more stable than in acidic conditions, degradation can still occur. At pH 7.4, the primary degradation pathway for the oxime HI 6 was an attack on the oxime group.[5]
The primary hydrolytic degradation product will be the parent ketone, Di(thiophen-2-yl)methanone, and hydroxylamine.[7]
Question: How susceptible is the compound to oxidative degradation? What are the likely products?
Answer: The thiophene rings are the most likely sites of oxidative degradation. The sulfur atom in the thiophene ring is nucleophilic and can be oxidized by common laboratory oxidants (e.g., hydrogen peroxide, peroxy acids) or even atmospheric oxygen over time, especially in the presence of light or metal catalysts.[8]
The primary oxidation pathway involves the formation of a thiophene S-oxide , which is often unstable.[9][10] This reactive intermediate can then undergo further reactions, such as dimerization or subsequent oxidation to the more stable thiophene sulfone .[8][9] Therefore, when troubleshooting unexpected impurities, these oxidized species should be considered.
Question: What is the anticipated photostability of this compound?
Answer: Thiophene-containing compounds are known to interact with light. While some are used as photostabilizers due to their ability to absorb UV radiation, the thiophene moiety itself can be reactive toward singlet oxygen, which is generated in the presence of light and a photosensitizer.[11][12][13] This reactivity can lead to self-degradation.[12] It is crucial to protect Di(thiophen-2-yl)methanone oxime from light to prevent the formation of photo-degradants. Standard laboratory practice should include the use of amber vials and storage in the dark.
Question: What are the potential thermal stability concerns?
Answer: Caution is advised when heating this compound. Oximes as a class of compounds can undergo energetic, exothermic decomposition upon heating.[7][14][15] For instance, (Z)-glyoxylic acid oxime melts with decomposition around 162–164°C.[14] In the presence of trace acids, ketoximes can also undergo the Beckmann rearrangement, which can be highly exothermic.[7] We strongly recommend performing thermal analyses like Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) on small quantities under controlled conditions to establish the thermal hazard profile before scaling up any process involving heat.
Question: What are the best practices for short-term and long-term storage?
Answer: Based on the chemical liabilities discussed above, the following storage conditions are recommended:
-
Solid Form: Store in a tightly sealed container, protected from light (amber vial), at or below refrigerated temperatures (2-8°C), and under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative and photolytic degradation.
-
In Solution: Prepare solutions fresh whenever possible. If storage is necessary, use de-gassed, high-purity solvents and store in a sealed amber vial at low temperatures. Avoid solvents known to contain peroxides (e.g., older bottles of THF, diethyl ether). The choice of pH for buffered solutions is critical; for general stability, a neutral pH is preferable, while for maximum hydrolytic stability, a pH of around 2.5 may be optimal, though this must be balanced against other potential degradation pathways.[6]
Section 2: Troubleshooting Guide - Common Experimental Issues
This section provides a logical, step-by-step approach to resolving common issues encountered during experimentation.
Problem: An unexpected new peak is observed during HPLC analysis of a sample that has been stored in solution.
-
Possible Cause A: Hydrolysis
-
Causality: The oxime has hydrolyzed back to its parent ketone, Di(thiophen-2-yl)methanone. This is accelerated by acidic or, to a lesser extent, basic conditions in your solvent or on the surface of your glassware.[1][7]
-
Troubleshooting Steps:
-
Confirm Identity: Obtain a standard of Di(thiophen-2-yl)methanone[16] and check if its retention time matches the impurity peak.
-
Check pH: Measure the pH of your solvent or solution. Unintended acidity can arise from dissolved CO₂ or impurities in the solvent.
-
Perform a Time-Course Study: Analyze the sample at several time points (e.g., T=0, 2h, 8h, 24h) to see if the impurity peak grows over time while the parent peak decreases.
-
Mitigation: If hydrolysis is confirmed, use fresh, high-purity solvents and consider buffering your solution to a neutral pH if compatible with your experiment.
-
-
-
Possible Cause B: Oxidative Degradation
-
Causality: The thiophene ring has been oxidized. This is often caused by dissolved oxygen or peroxide impurities in solvents, particularly upon exposure to light or trace metal ions.[8][10]
-
Troubleshooting Steps:
-
Mass Spectrometry Analysis: Use HPLC-MS to determine the mass of the impurity. An increase of +16 amu or +32 amu over the parent compound suggests the formation of an S-oxide or sulfone, respectively.
-
Solvent Check: Test your solvents for peroxides using commercially available test strips.
-
Inert Atmosphere: Prepare a fresh sample using solvents that have been sparged with nitrogen or argon and maintain the sample under an inert headspace. If the peak does not form or its growth is significantly reduced, oxidation is the likely cause.
-
Mitigation: Use freshly opened bottles of high-purity solvents or purify solvents to remove peroxides before use. Blanket all solutions with an inert gas.
-
-
Problem: The solid sample or its solution develops a yellow or brown discoloration over time, especially when left on the benchtop.
-
Possible Cause: Photodegradation and/or Oxidation
-
Causality: Discoloration is a common indicator of degradation, often involving the formation of complex, conjugated oligomeric or polymeric species. Thiophene moieties are known to polymerize upon oxidation.[9] Exposure to ambient light, even for short periods, can initiate these degradation pathways.[12]
-
Troubleshooting Steps:
-
Protect from Light: Prepare a new sample in an amber vial and wrap it in aluminum foil. Prepare a parallel sample in a clear vial and expose it to ambient lab light.
-
Comparative Analysis: After a set period (e.g., 24 hours), analyze both samples by HPLC-UV. A significant increase in impurity levels and/or discoloration in the light-exposed sample confirms photosensitivity.
-
Analyze Degradants: Use a diode-array detector (DAD) to examine the UV-Vis spectrum of the impurity peaks. The formation of new chromophores will be evident.
-
Mitigation: Rigorously protect the compound, both in solid and solution form, from all light sources. Work in a dimly lit area or use covered glassware during handling.
-
-
Section 3: Protocols for Forced Degradation Studies
Forced degradation (or stress testing) is essential for identifying potential degradation products and developing stability-indicating analytical methods.[17][18] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[18]
Table 1: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Temperature | Duration | Rationale |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 2 - 24 hours | To induce acid-catalyzed hydrolysis of the oxime.[2][7] |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 2 - 24 hours | To assess stability in alkaline conditions.[5] |
| Neutral Hydrolysis | Water or pH 7.4 Buffer | 60°C | 24 - 72 hours | To evaluate stability in neutral aqueous media. |
| Oxidation | 3% H₂O₂ | Room Temp | 8 - 48 hours | To promote oxidation of the thiophene sulfur.[8] |
| Thermal (Solid) | Dry Heat Oven | 80°C (or 20°C below m.p.) | 24 - 72 hours | To assess solid-state thermal stability.[14] |
| Photostability | ICH Q1B Option 1 or 2 | Ambient | As per ICH | To evaluate sensitivity to light and UV radiation.[17] |
Experimental Protocol: General Procedure
-
Preparation: Prepare a stock solution of Di(thiophen-2-yl)methanone oxime in a suitable solvent (e.g., Acetonitrile/Water).
-
Stress Samples: For each condition, mix the stock solution with the stressor (e.g., 0.1 M HCl) in a 1:1 ratio.
-
Control Sample: Prepare a control by mixing the stock solution with the non-stressful solvent (e.g., water) and keep it at 2-8°C in the dark.
-
Incubation: Place the stress samples under the conditions outlined in Table 1. Pull time points as necessary.
-
Neutralization: Before analysis, neutralize the acidic and basic samples to prevent damage to the HPLC column.
-
Analysis: Analyze all samples (stressed, control, and a blank containing only the stressor and solvent) by a suitable HPLC-UV/MS method.
-
Evaluation: Compare the chromatograms. Look for new peaks, a decrease in the main peak area, and perform a mass balance calculation. The MS data will be critical for the tentative identification of degradants.
Section 4: Visualizing Degradation
Diagrams can clarify complex workflows and chemical transformations.
Caption: Troubleshooting workflow for identifying unknown impurities.
Caption: Key hydrolytic and oxidative degradation pathways.
References
- An In-depth Technical Guide on the Thermal Stability and Decomposition of (Z)-glyoxylic acid oxime. Benchchem.
-
Thiophene - Wikipedia. Wikipedia. Available at: [Link]
-
Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). ACS Publications. Available at: [Link]
-
Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. NIH National Library of Medicine. Available at: [Link]
-
Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. MDPI. Available at: [Link]
-
Degradation of substituted thiophenes by bacteria isolated from activated sludge. PubMed. Available at: [Link]
-
Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. MDPI. Available at: [Link]
-
Synthesis of New Thiophene Derivatives and Their Use as Photostabilizers for Rigid Poly(vinyl chloride). ResearchGate. Available at: [Link]
-
Oxidative Desulfurization of Thiphene Derivatives. Minds@UW. Available at: [Link]
-
Oximes - Properties, Preparation, and Applications. BYJU'S. Available at: [Link]
-
Studies on the decomposition of the oxime HI 6 in aqueous solution. PubMed. Available at: [Link]
-
Thermal Stability of Several Organic Hydroxylamine Derivatives and a Broader Look at Explosive Hazard Identification. ResearchGate. Available at: [Link]
-
Oxime radicals: generation, properties and application in organic synthesis. NIH National Library of Medicine. Available at: [Link]
-
Forced Degradation Studies. MedCrave online. Available at: [Link]
-
Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Available at: [Link]
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]
-
Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available at: [Link]
-
Hydrolytic Stability of Hydrazones and Oximes. Raines Lab. Available at: [Link]
-
Hydrolytic Stability of Hydrazones and Oximes. NIH National Library of Medicine. Available at: [Link]
-
Thiophene-Based Covalent Organic Frameworks: Synthesis, Photophysics and Light-Driven Applications. MDPI. Available at: [Link]
-
Hydrolytic stability of hydrazones and oximes. PubMed. Available at: [Link]
-
Study on the stability of the oxime HI 6 in aqueous solution. PubMed. Available at: [Link]
-
Hydrolytic Stability of Hydrazones and Oximes. ResearchGate. Available at: [Link]
Sources
- 1. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrolytic stability of hydrazones and oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. raineslab.com [raineslab.com]
- 5. Studies on the decomposition of the oxime HI 6 in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Study on the stability of the oxime HI 6 in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oximes | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thiophene - Wikipedia [en.wikipedia.org]
- 10. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
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- 13. researchgate.net [researchgate.net]
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- 16. medchemexpress.com [medchemexpress.com]
- 17. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 18. biomedres.us [biomedres.us]
Overcoming poor solubility of Di(thiophen-2-yl)methanone oxime in assays
A Guide to Overcoming Poor Solubility in Experimental Assays
Introduction
Welcome to the technical support guide for Di(thiophen-2-yl)methanone oxime. This document is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in their experimental workflows. Di(thiophen-2-yl)methanone oxime, a molecule characterized by its two thiophene rings, is inherently hydrophobic, which often leads to poor aqueous solubility. This guide provides a structured, question-and-answer-based approach to systematically troubleshoot and overcome these issues, ensuring the generation of accurate and reproducible data.
Section 1: Understanding the Core Problem
Q1: Why is Di(thiophen-2-yl)methanone oxime poorly soluble in my aqueous assay buffer?
The structure of Di(thiophen-2-yl)methanone oxime contains two thiophene rings, which are aromatic, heterocyclic moieties that contribute significantly to the molecule's non-polar nature.[1][2] This hydrophobicity makes it energetically unfavorable for the compound to dissolve in polar, aqueous environments like phosphate-buffered saline (PBS) or cell culture media. When the concentration of the compound exceeds its solubility limit in the buffer, it precipitates out of the solution.[3] This phenomenon is a common challenge for many organic small molecules in drug discovery.[4][5]
Q2: I dissolved the compound in DMSO, but it crashed out when I added it to my buffer. What's happening?
This common issue is known as "solvent-shifting" precipitation.[3] Dimethyl sulfoxide (DMSO) is a powerful aprotic organic solvent capable of dissolving Di(thiophen-2-yl)methanone oxime at high concentrations.[6] However, when you introduce this concentrated DMSO stock into a large volume of aqueous buffer, the solvent environment abruptly shifts from predominantly organic to predominantly aqueous. The compound is no longer soluble in this new environment and subsequently precipitates.[3][4] The key is to ensure the final concentrations of both the compound and the DMSO are below their respective limits in the final assay volume.
Section 2: First-Line Troubleshooting & FAQs
This section covers the initial, most common steps to address solubility issues.
Q3: What is the maximum recommended final concentration of DMSO in a typical cell-based or biochemical assay?
The tolerance for DMSO is highly dependent on the specific cell line or protein system being studied.[7][8][9]
-
For most cell-based assays , it is strongly recommended to keep the final DMSO concentration at or below 0.5% (v/v) , with an ideal target of ≤0.1% to minimize solvent-induced artifacts or cytotoxicity.[3][7][9]
-
For biochemical or enzyme assays , concentrations up to 1-2% may be tolerable, but this must be empirically validated.[8]
Crucially, you must always run a "vehicle control" containing the same final concentration of DMSO (or any other solvent) as your experimental samples. This allows you to subtract any effects of the solvent itself from your results.
Q4: My compound precipitates even at a low final DMSO concentration. What's the first thing I should adjust?
The simplest first step is to lower the final concentration of Di(thiophen-2-yl)methanone oxime . It is a frequent issue that the desired test concentration simply exceeds the compound's thermodynamic solubility limit in the final assay medium.[10] Before employing more complex solubilization strategies, determine the highest concentration of the compound that remains soluble under your assay conditions (e.g., 1% DMSO in media at 37°C) and adjust your experimental design accordingly.
Q5: Can I use gentle heating or sonication to help dissolve my compound?
Gentle heating and sonication can be useful to facilitate the initial dissolution of the compound in the stock solvent or final buffer.[3][11] However, be cautious. If the compound precipitates out of the solution as it cools to ambient or experimental temperature (e.g., 37°C), the solution is supersaturated and unstable.[3] This can lead to compound precipitation during the course of your experiment, causing unreliable and non-reproducible results.
Section 3: Advanced Solubilization Strategies
If first-line troubleshooting fails, a more systematic approach using solubility-enhancing excipients may be necessary. The following workflow provides a decision-making process for selecting an appropriate strategy.
Caption: A decision-making workflow for troubleshooting compound precipitation.
Q6: How can I use pH to improve the solubility of Di(thiophen-2-yl)methanone oxime?
The oxime functional group (C=N-OH) is weakly acidic and can be deprotonated to form an anion at higher pH values.[12][13][14] This ionization increases the polarity of the molecule, which can significantly enhance its aqueous solubility.
Protocol for pH Adjustment:
-
Determine the pKa of the oxime's hydroxyl group, if available in the literature. This will guide your pH choice.
-
Prepare a set of your assay buffers at various pH values (e.g., pH 7.4, 8.0, 8.5, 9.0).
-
Add the compound (from a DMSO stock) to each buffer to your desired final concentration.
-
Visually inspect for precipitation immediately and after a relevant incubation period (e.g., 1-2 hours) at the assay temperature.
-
Crucially , ensure that altering the pH does not negatively impact your assay's biological components (e.g., enzyme activity, cell viability). Run pH controls without the compound.
Q7: What are co-solvents, and how should I use them?
Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase the solubility of non-polar compounds by reducing the overall polarity of the solvent system.[15]
| Co-Solvent | Typical Max % in Cell Assays | Pros | Cons |
| Ethanol | 0.5 - 1% | Readily available, effective for many compounds. | Can be cytotoxic, may affect enzyme activity. |
| PEG-400 | 1 - 5% | Generally low toxicity, good solubilizer. | Viscous, can interfere with some detection methods. |
| Glycerol | 1 - 5% | Low toxicity.[15] | High viscosity, may not be a very strong solubilizer. |
Implementation: Prepare a stock solution of your compound in the chosen co-solvent. Then, perform serial dilutions in your assay buffer, ensuring the final co-solvent concentration remains within a tolerable range for your specific assay. Always include a vehicle control with the co-solvent.
Q8: When should I consider using surfactants or detergents?
Surfactants (or detergents) are amphiphilic molecules that form micelles in aqueous solutions above a certain concentration known as the Critical Micelle Concentration (CMC).[16][17] These micelles have a hydrophobic core that can encapsulate poorly soluble compounds, effectively increasing their apparent solubility.[17]
-
For biochemical/enzyme assays , non-ionic surfactants like Tween-80 or Triton X-100 at concentrations of 0.01-0.05% can be very effective.[11]
-
For cell-based assays , using surfactants is challenging. Concentrations above the CMC are often cytotoxic because they can disrupt cell membranes.[11] Their use in live-cell experiments should be approached with extreme caution and thorough validation.
Q9: What are cyclodextrins and how do they work?
Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity, often described as a "donut" structure.[18][19][20] Poorly soluble molecules like Di(thiophen-2-yl)methanone oxime can become encapsulated within this non-polar cavity, forming an "inclusion complex."[21][22] This complex has a water-soluble exterior, dramatically increasing the compound's solubility in aqueous media.[18][19][20]
Commonly Used Cyclodextrin:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high aqueous solubility and low toxicity compared to natural cyclodextrins.[18] It can increase drug solubility by as much as 50-fold.[18]
Protocol for Using HP-β-CD:
-
Prepare a stock solution of HP-β-CD in your assay buffer (e.g., 10-20% w/v).
-
Add your compound (from a concentrated DMSO stock) directly to the HP-β-CD solution.
-
Vortex or sonicate briefly to facilitate complex formation.
-
Use this new stock for serial dilutions in your assay.
-
Crucially , run a vehicle control with HP-β-CD at the same final concentration to test for any effects on your assay.
Caption: Encapsulation of a hydrophobic drug within a cyclodextrin molecule.
Section 4: Systematic Protocol for Solubility Assessment
To ensure robust and reproducible results, a systematic evaluation of solubility is recommended.
Objective: To determine the optimal conditions for solubilizing Di(thiophen-2-yl)methanone oxime for a specific assay.
Materials:
-
Di(thiophen-2-yl)methanone oxime solid
-
DMSO (anhydrous)
-
Assay buffer (e.g., PBS, pH 7.4)
-
Solubility enhancers (e.g., HP-β-CD, Tween-80, PEG-400)
-
Clear 96-well plates
-
Plate reader capable of measuring absorbance at ~450-600 nm for turbidity
Methodology:
-
Prepare a High-Concentration Stock: Prepare a 10 mM stock solution of Di(thiophen-2-yl)methanone oxime in 100% DMSO.
-
Set Up Test Conditions: In a 96-well plate, prepare various buffer conditions. For example:
-
Row A: Buffer + 0.5% DMSO (Control)
-
Row B: Buffer + 0.5% DMSO + 0.05% Tween-80
-
Row C: Buffer + 0.5% DMSO + 1% PEG-400
-
Row D: Buffer + 0.5% DMSO + 2% HP-β-CD
-
-
Create a Concentration Gradient: Add the 10 mM compound stock to the first column of the plate to achieve a high concentration (e.g., 100 µM) in each condition. Perform a 2-fold serial dilution across the plate from left to right.
-
Incubate and Observe: Incubate the plate at your experimental temperature (e.g., 37°C) for 1-2 hours.
-
Assess Solubility:
-
Visual Inspection: Look for visible signs of precipitation (cloudiness, crystals, film).
-
Turbidity Measurement: Read the plate on a plate reader at a wavelength where the compound does not absorb (e.g., 500 nm). An increase in absorbance indicates light scattering from precipitated particles.
-
-
Determine Maximum Soluble Concentration: Identify the highest concentration for each condition that shows no visual precipitation and no significant increase in turbidity compared to the vehicle control. This is your working solubility limit for that formulation.
References
-
Bristol-Myers Squibb. (n.d.). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. PubMed. Retrieved from [Link]
-
ALZET® Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds. Retrieved from [Link]
-
SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Retrieved from [Link]
-
Hilaris Publisher. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Retrieved from [Link]
-
Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Retrieved from [Link]
-
This source was identical to reference[21] and has been consolidated.
-
ResearchGate. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?. Retrieved from [Link]
-
ResearchGate. (2017). From what concentration of DMSO is harmful to cell in vivo and vitro?. Retrieved from [Link]
-
ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays?. Retrieved from [Link]
-
ResearchGate. (n.d.). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Retrieved from [Link]
-
Jagiellonian Center of Innovation. (n.d.). The study of the influence of DMSO on human fibroblasts proliferation in-vitro. Retrieved from [Link]
-
National Institutes of Health (NIH). (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Retrieved from [Link]
-
KNAUER. (2022). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. Retrieved from [Link]
-
ResearchGate. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Retrieved from [Link]
-
Hamilton Company. (n.d.). Compound Handling | Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. Retrieved from [Link]
-
Wikipedia. (n.d.). Compound management. Retrieved from [Link]
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MDPI. (n.d.). Applications of Surfactants in Pharmaceutical Formulation/Drug Product Development. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). Di(thiophen-2-yl)methanone oxime. PubChem. Retrieved from [Link]
-
ResearchGate. (n.d.). Screening of organic solvents for bioprocesses using aqueous-organic two-phase systems. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). Comprehensive Review on Applications of Surfactants in Vaccine Formulation, Therapeutic and Cosmetic Pharmacy and Prevention of Pulmonary Failure due to COVID-19. Retrieved from [Link]
-
Wiley Online Library. (2015). Insights into the Mechanism and Catalysis of Oxime Coupling Chemistry at Physiological pH. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. Retrieved from [Link]
-
ResearchGate. (2019). Surfactants and their Role in Pharmaceutical Product Development: An overview. Retrieved from [Link]
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ResearchGate. (2012). What are the chances of precipitation in column while using buffers as mobile phase?. Retrieved from [Link]
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MDPI. (n.d.). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Surfactants – Knowledge and References. Retrieved from [Link]
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ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. Retrieved from [Link]
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Reddit. (2022). How to tackle compound solubility issue. Retrieved from [Link]
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Pharmaceutical Technology. (n.d.). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Retrieved from [Link]
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LinkedIn. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]
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MDPI. (2025). Oxime Linkage: A Robust Tool for the Design of pH-Sensitive Polymeric Drug Carriers. Retrieved from [Link]
-
YouTube. (2019). Oxime formation and pH of medium with reaction mechanism and use in Beckmann Rearrangement. Retrieved from [Link]
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National Institutes of Health (NIH). (2024). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). Hydrolytic Stability of Hydrazones and Oximes. Retrieved from [Link]
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Wikipedia. (n.d.). Oxime. Retrieved from [Link]
-
Scholars Research Library. (2024). Impact of Surfactants on Drug Release during Dissolution Testing. Retrieved from [Link]
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Technical Support Center: Oximation of Di(thiophen-2-yl)methanone
Welcome to the technical support center for the oximation of di(thiophen-2-yl)methanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to navigate the complexities of this reaction, ensuring successful and reproducible outcomes.
Troubleshooting Guide
This section addresses specific issues that may arise during the oximation of di(thiophen-2-yl)methanone, offering explanations for the underlying causes and providing actionable solutions.
Issue 1: Low or No Product Yield
Question: I am experiencing very low to no yield of the desired di(thiophen-2-yl)methanone oxime. What are the potential causes and how can I improve the yield?
Answer:
Low or non-existent yield in an oximation reaction can stem from several factors, ranging from reagent quality to reaction conditions. Here’s a systematic approach to troubleshooting this issue:
-
Reagent Quality and Stoichiometry:
-
Hydroxylamine Hydrochloride: Ensure the hydroxylamine hydrochloride is dry and of high purity. It is hygroscopic and can degrade over time. Using a freshly opened bottle or drying it under vacuum is recommended.
-
Base: The choice and amount of base are critical. A weak base like sodium acetate or pyridine is typically used to neutralize the HCl released from hydroxylamine hydrochloride, freeing the hydroxylamine nucleophile.[1][2] Insufficient base will result in a low concentration of free hydroxylamine. Conversely, a strong base can promote side reactions. A molar equivalent of 1.5 to 2.5 of the base relative to hydroxylamine hydrochloride is a good starting point.[1]
-
Di(thiophen-2-yl)methanone: Verify the purity of your starting ketone. Impurities can interfere with the reaction.
-
-
Reaction Conditions:
-
Solvent: The reaction is typically performed in a protic solvent like ethanol or methanol, which helps to solubilize the reactants.[1][3] Ensure the solvent is anhydrous if side reactions with water are a concern.
-
Temperature: Oximation reactions are often carried out at elevated temperatures, such as refluxing in ethanol (around 78 °C), to drive the reaction to completion.[1][3] If you are running the reaction at room temperature, consider increasing the temperature.
-
pH: The reaction rate is pH-dependent. The optimal pH is typically in the range of 4-5 to facilitate the nucleophilic attack of hydroxylamine on the protonated carbonyl group.
-
-
Work-up Procedure:
-
The product might be lost during the work-up. Oximation products can sometimes be water-soluble, especially if the reaction mixture is acidic. Neutralizing the reaction mixture before extraction can improve recovery.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low product yield.
Issue 2: Presence of Multiple Products (Isomers)
Question: My reaction yields a mixture of products, which I suspect are E/Z isomers of the oxime. How can I control the stereoselectivity of the reaction?
Answer:
The formation of E/Z isomers is a common occurrence in the synthesis of ketoximes from unsymmetrical ketones.[4][5] The ratio of these isomers is often under thermodynamic control and can be influenced by reaction conditions.[4]
-
Understanding Isomer Formation: The two thiophene rings in di(thiophen-2-yl)methanone are not equivalent, leading to the possibility of two geometric isomers of the oxime. The isomerism arises from the orientation of the hydroxyl group relative to the two different thiophene rings.
-
Controlling Isomer Ratio:
-
pH Control: The E/Z isomerization of oximes can be acid-catalyzed.[6][7] Carefully controlling the pH of the reaction mixture can influence the final isomer ratio. It is often observed that one isomer is thermodynamically more stable and will be the major product under equilibrium conditions.
-
Solvent Effects: The polarity of the solvent can influence the transition state energies for the formation of the two isomers, thereby affecting the kinetic product ratio. Experimenting with different solvents (e.g., ethanol, isopropanol, dioxane) may favor the formation of one isomer.
-
Temperature: Higher temperatures tend to favor the thermodynamically more stable isomer. Running the reaction for a longer duration at an elevated temperature might allow the kinetic product to isomerize to the thermodynamic product.
-
-
Separation of Isomers:
-
If controlling the reaction to yield a single isomer is not feasible, chromatographic separation (e.g., column chromatography on silica gel) is the most common method to isolate the individual E and Z isomers.[2][8] The difference in polarity between the isomers is usually sufficient for separation.
-
Issue 3: Formation of an Amide Byproduct (Beckmann Rearrangement)
Question: I have identified an amide byproduct in my reaction mixture. What is causing this, and how can I prevent it?
Answer:
The presence of an amide byproduct strongly suggests that a Beckmann rearrangement of the initially formed oxime is occurring.[9][10][11] This is a classic acid-catalyzed rearrangement of oximes to N-substituted amides.[6][9][10]
-
Mechanism of Beckmann Rearrangement: The reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water).[9][12] This is followed by the migration of one of the groups attached to the oxime carbon to the nitrogen atom, with the simultaneous departure of the leaving group.[11][12]
-
Conditions Favoring Rearrangement:
-
Strongly Acidic Conditions: The Beckmann rearrangement is typically promoted by strong acids such as sulfuric acid, polyphosphoric acid, or Lewis acids.[10][12] If the reaction medium becomes too acidic, this side reaction can be favored.
-
High Temperatures: Elevated temperatures can provide the activation energy required for the rearrangement to occur.
-
-
Preventing the Beckmann Rearrangement:
-
Control of Acidity: Use a milder base or ensure that the amount of base is sufficient to neutralize the generated HCl without creating a highly acidic environment. Buffering the reaction mixture can also be an effective strategy.
-
Lower Reaction Temperature: If the oximation can proceed at a lower temperature, this will disfavor the higher activation energy pathway of the Beckmann rearrangement.
-
Choice of Reagents: Certain reagents used to promote oximation can also catalyze the Beckmann rearrangement. For example, using reagents like tosyl chloride or phosphorus pentachloride to activate the oxime will almost certainly lead to the rearranged product.[10] Sticking to the classical hydroxylamine hydrochloride and a weak base method is advisable if the amide is an undesired byproduct.
-
Reaction Scheme: Oximation and Beckmann Rearrangement
Caption: Oximation leading to the desired product and the potential Beckmann rearrangement side reaction.
Frequently Asked Questions (FAQs)
Q1: What is the general, reliable protocol for the oximation of di(thiophen-2-yl)methanone?
A1: A robust and frequently cited method for the synthesis of ketoximes involves the reaction of the ketone with hydroxylamine hydrochloride in the presence of a base.[1][2][3]
| Parameter | Recommended Condition |
| Reactants | Di(thiophen-2-yl)methanone, Hydroxylamine hydrochloride |
| Base | Sodium acetate or Pyridine |
| Solvent | Ethanol or Methanol |
| Molar Ratio | Ketone : Hydroxylamine HCl : Base (1 : 1.1-1.5 : 1.5-2.5) |
| Temperature | Reflux (e.g., ~78 °C for ethanol) |
| Reaction Time | 2-6 hours (monitor by TLC) |
Experimental Protocol: Synthesis of Di(thiophen-2-yl)methanone Oxime
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add di(thiophen-2-yl)methanone (1.0 eq).
-
Add ethanol as the solvent.
-
Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (2.0 eq) to the flask.
-
Heat the reaction mixture to reflux and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).[1]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired di(thiophen-2-yl)methanone oxime.
Q2: Are there any known stability issues with di(thiophen-2-yl)methanone or its oxime?
A2: The thiophene ring is generally considered aromatic and relatively stable. However, it can be susceptible to oxidation, especially under harsh conditions.[13] The oxime itself can undergo hydrolysis back to the ketone and hydroxylamine, particularly in the presence of strong acids and water.[14] For long-term storage, it is advisable to keep the product in a cool, dry, and dark place.
Q3: Can the thiophene rings react under the oximation conditions?
A3: The conditions for oximation are generally mild and should not affect the thiophene rings. Thiophene undergoes electrophilic substitution, but the reagents used for oximation are not strong electrophiles.[15]
Q4: What are the safety considerations for this reaction?
A4:
-
Hydroxylamine: Hydroxylamine and its salts can be toxic and are skin and respiratory irritants. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Solvents: Ethanol and methanol are flammable. Avoid open flames and ensure proper grounding of equipment.
-
Pyridine: Pyridine is a flammable, harmful, and malodorous liquid. It should be handled exclusively in a fume hood.
References
- Furan and Thiophene Oximes: Synthesis, Reactions, and Biological Activity. (Review) (2025).
- Synthesis of thiophene-fused heteroaromatics using aldehyde and oxime esters.
- Stereoconvergent Synthesis of Ketoximes.Thieme Chemistry.
- Beckmann Rearrangement.Master Organic Chemistry.
- Beckmann Rearrangement.Alfa Chemistry.
- Beckmann Rearrangement.
- Beckmann rearrangement.Wikipedia.
- Organic Syntheses Procedure.Organic Syntheses.
- Organic Syntheses Procedure.Organic Syntheses.
- Beckmann Rearrangement.Organic Chemistry Portal.
- Synthesis, Reactions and Medicinal Uses of Thiophene.Pharmaguideline.
- The role of water on the acid-promoted E/Z isomerization of oximes in aqueous solution. (2025).
- STEREOCHEMISTRY II SEM-1, CC-1B PART-9, PPT-9 Part-9: Configuration-II CONTENTS.St.
- Thiophene.Wikipedia.
- Organic Syntheses Procedure.Organic Syntheses.
- Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism.Academic Research Publishing Group.
- Kinetics and mechanism of the hydrolysis of substituted acetophenone oximes in acidic solutions.Journal of the Chemical Society B: Physical Organic.
- Kinetics and mechanism of the hydrolysis of substituted acetophenone oximes in acidic solutions.Sci-Hub.
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- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. arpgweb.com [arpgweb.com]
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- 5. spcmc.ac.in [spcmc.ac.in]
- 6. Beckmann Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
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- 9. masterorganicchemistry.com [masterorganicchemistry.com]
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- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Thiophene - Wikipedia [en.wikipedia.org]
- 14. Kinetics and mechanism of the hydrolysis of substituted acetophenone oximes in acidic solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 15. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
Improving the regioselectivity of Di(thiophen-2-yl)methanone oxime synthesis
Technical Support Center: Di(thiophen-2-yl)methanone Oxime Synthesis
Welcome to the technical support guide for the synthesis of Di(thiophen-2-yl)methanone oxime. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with thiophene-based compounds and facing challenges in controlling the stereochemical outcome of oximation reactions. Thiophene derivatives are cornerstone scaffolds in modern drug discovery, exhibiting a wide array of biological activities.[1][2][3] Achieving high stereochemical purity is often critical for optimizing pharmacological activity and reducing off-target effects.
This guide provides in-depth, experience-driven answers to common issues encountered during the synthesis of Di(thiophen-2-yl)methanone oxime, with a specific focus on mastering the regioselectivity to favor the desired E/Z isomer.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My synthesis of Di(thiophen-2-yl)methanone oxime is yielding an inseparable mixture of isomers. What are these isomers and why is controlling the ratio important?
A1: Understanding E/Z Isomerism in Oximes
The product mixture you are observing consists of E and Z geometrical isomers, which arise from the restricted rotation around the carbon-nitrogen double bond (C=N) of the oxime. The naming convention is based on the Cahn-Ingold-Prelog priority rules, where the hydroxyl (-OH) group is considered relative to the higher-priority substituent on the carbonyl carbon. For Di(thiophen-2-yl)methanone oxime, both substituents are identical (thiophen-2-yl), so the E/Z nomenclature describes the orientation of the -OH group relative to one of the thiophene rings.
Importance of Regiocontrol: Controlling the E/Z ratio is crucial for several reasons:
-
Pharmacological Activity: Different isomers can have vastly different biological activities, binding affinities to target receptors, and metabolic profiles. A pure isomer is often required to develop a safe and effective drug candidate.
-
Regulatory Requirements: Health authorities like the FDA often require the characterization and control of all isomers in an active pharmaceutical ingredient (API).
-
Reproducibility: Controlling the isomeric ratio ensures batch-to-batch consistency in both research and manufacturing settings.
-
Downstream Reactions: The stereochemistry of the oxime can direct the outcome of subsequent reactions, such as the Beckmann rearrangement.[4]
The classical synthesis of ketoximes often results in a mixture of isomers because the reaction is under thermodynamic control, meaning the final ratio reflects the relative stability of the E and Z products under the reaction conditions.[4][5]
Click to view the E/Z Isomerism Diagram
Caption: General structures of the E and Z isomers.
Q2: I'm getting a poor E/Z ratio. What experimental factors can I modify to improve the regioselectivity of my oximation reaction?
A2: Optimizing Reaction Conditions for Selectivity
Achieving high regioselectivity in oxime synthesis requires moving from thermodynamic equilibrium to a kinetically or thermodynamically biased process that favors one isomer. The formation mechanism proceeds via nucleophilic attack of hydroxylamine on the ketone, forming a tetrahedral intermediate, followed by dehydration.[6][7] Each step can be influenced by the reaction environment.
Here are the key parameters to investigate:
| Parameter | Influence on E/Z Selectivity | Troubleshooting Recommendations |
| pH / Catalyst | This is the most critical factor. The reaction is catalyzed by both acids and bases. Strong acid (pH < 2) can protonate the hydroxylamine, reducing its nucleophilicity.[8] Mildly acidic conditions (pH 4-6) are often optimal for the dehydration step. Specific catalysts can also drive selectivity. | To favor the thermodynamically stable E-isomer: Introduce a protic or Lewis acid (e.g., HCl, H₂SO₄) under anhydrous conditions. This can protonate the initially formed oxime mixture, catalyzing isomerization to the more stable E-form, which may precipitate as an immonium salt.[9] For general synthesis: Buffer the reaction at a pH of ~5. Using catalysts like CuSO₄ with a mild base (K₂CO₃) has also been reported to improve selectivity.[5] |
| Temperature | Higher temperatures provide more energy to overcome the activation barrier for E/Z isomerization, pushing the mixture towards thermodynamic equilibrium.[5] Lower temperatures can "trap" the kinetically favored product, but reaction rates will be slower. | Start your reaction at a lower temperature (e.g., 0-5 °C) and slowly warm to room temperature. Monitor the isomer ratio by TLC or LCMS over time. If you are aiming for the thermodynamically more stable isomer, refluxing the mixture post-reaction may improve its ratio. |
| Solvent | The polarity and protic nature of the solvent can influence the stability of the transition states leading to the E and Z isomers. Protic solvents (e.g., ethanol, methanol) can participate in proton transfer and stabilize charged intermediates. | Standard Approach: Ethanol is commonly used as it effectively dissolves both the ketone and hydroxylamine hydrochloride.[10] Anhydrous Conditions: For acid-catalyzed isomerization, switch to an anhydrous solvent like diethyl ether or THF to promote the precipitation of the E-isomer immonium salt.[9] |
| Reaction Time | Initially, the E/Z ratio may be governed by kinetics. Over time, especially at elevated temperatures or in the presence of a catalyst, the mixture will equilibrate to the thermodynamic ratio. | Monitor the reaction at regular intervals (e.g., every hour). If the desired isomer is the kinetic product, the reaction should be quenched as soon as the starting material is consumed to prevent isomerization. |
Click to view the Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting poor E/Z regioselectivity.
Q3: How can I definitively identify the E and Z isomers and quantify their ratio in my sample?
A3: Analytical Techniques for Isomer Characterization
Unambiguous identification and quantification are critical. While TLC can show two distinct spots, it does not identify them. The following methods are recommended:
-
NMR Spectroscopy (The Workhorse):
-
¹H NMR: The chemical shifts of protons near the C=N bond will differ between the E and Z isomers due to the anisotropic effect of the oxime group. Protons on the thiophene ring that are syn (on the same side as) to the -OH group will typically be shielded (shifted upfield) compared to those that are anti (on the opposite side). In a mixture, you will see two distinct sets of signals for the thiophene protons.[11] The ratio of the isomers can be determined by integrating the corresponding distinct peaks.[12]
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is the most powerful NMR technique for unambiguous isomer assignment in solution. A NOESY experiment will show spatial correlations between protons that are close to each other (< 5 Å).
-
For the E-isomer , you would expect to see a cross-peak between the oxime -OH proton and the H3 proton of the syn-positioned thiophene ring.
-
For the Z-isomer , this correlation would be absent. No correlation should be observed between the -OH proton and the protons of the anti-thiophene ring in either isomer.[13]
-
-
-
X-ray Crystallography (The Gold Standard): If you can grow a suitable single crystal of one of the isomers, X-ray diffraction provides absolute, undeniable proof of its stereochemistry.[13] This can then be used to anchor the assignments of the NMR spectra for all future batches.
-
HPLC/UPLC: A well-developed HPLC method can separate the E and Z isomers, allowing for accurate quantification of their ratio based on peak area. This is the preferred method for routine quality control once the peaks have been definitively identified by NMR or X-ray crystallography.
Click to view the Isomer Identification Logic Diagram
Caption: Decision tree for the characterization and quantification of E/Z isomers.
Experimental Protocol: Stereoselective Synthesis of (E)-Di(thiophen-2-yl)methanone oxime
This protocol is designed to favor the formation of the thermodynamically more stable E-isomer by leveraging acid-catalyzed isomerization.[9]
Materials:
-
Di(thiophen-2-yl)methanone (1.0 eq)
-
Hydroxylamine hydrochloride (1.5 eq)
-
Pyridine (2.0 eq)
-
Ethanol (approx. 5 mL per 1 g of ketone)
-
Anhydrous diethyl ether
-
Anhydrous Hydrogen Chloride (gas or a solution in dioxane)
-
Saturated sodium bicarbonate solution
-
Deionized water
-
Anhydrous magnesium sulfate
Procedure:
Part A: Initial Oximation
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Di(thiophen-2-yl)methanone (1.0 eq), hydroxylamine hydrochloride (1.5 eq), ethanol, and pyridine (2.0 eq).
-
Heat the mixture to reflux (approx. 80 °C) and stir for 2-4 hours, monitoring the reaction by TLC until the starting ketone is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate and water. Separate the organic layer, wash with 1 M HCl (to remove pyridine), then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude oxime mixture (E/Z).
Part B: Acid-Catalyzed E-Isomer Enrichment 6. Dissolve the crude oxime mixture in a minimal amount of anhydrous diethyl ether. 7. While stirring vigorously in an ice bath, slowly bubble anhydrous HCl gas through the solution or add a solution of HCl in dioxane dropwise. 8. A white precipitate, the hydrochloride salt of the E-isomer immonium complex, should form.[9] Continue the acid addition until precipitation ceases. 9. Filter the solid precipitate and wash it thoroughly with cold, anhydrous diethyl ether to remove the soluble Z-isomer. 10. Suspend the collected solid in a mixture of fresh ethyl acetate and saturated sodium bicarbonate solution. Stir until all the solid has dissolved and effervescence has stopped, indicating complete neutralization. 11. Separate the organic layer, wash with water and brine, then dry over anhydrous magnesium sulfate. 12. Filter and concentrate the solvent to yield the enriched (E)-Di(thiophen-2-yl)methanone oxime. 13. Verify the isomeric purity using ¹H NMR and/or HPLC as described in Q3. Further purification can be achieved by recrystallization if necessary.
References
-
Chemistry LibreTexts. (2022). II. Oximes. [Link]
-
Thieme Chemistry. (2019). Stereoconvergent Synthesis of Ketoximes. SYNFORM. [Link]
-
TSI Journals. (n.d.). Facile Synthesis of E and Z Isomers by the Propyloxime Form. [Link]
-
ResearchGate. (2014). Selective Synthesis of E and Z Isomers of Oximes. [Link]
-
Organic Chemistry Portal. (n.d.). Oxime synthesis by condensation or oxidation. [Link]
- Google Patents. (1979). EP0009865A1 - Process for the stereoselective synthesis of the E isomer of aryl alkyl oximes.
-
Organic Syntheses. (n.d.). Copper and Secondary Amine-Catalyzed Pyridine Synthesis from O-Acetyl Oximes and α,β-Unsaturated Aldehydes. [Link]
-
PMC - PubMed Central. (2017). Therapeutic importance of synthetic thiophene. [Link]
-
PMC - NIH. (2021). The Origin of Stereoselectivity in the Hydrogenation of Oximes Catalyzed by Iridium Complexes: A DFT Mechanistic Study. [Link]
-
PMC - PubMed Central. (2011). (4-Methylphenyl)[2-(thiophen-2-ylcarbonyl)phenyl]methanone. [Link]
-
Química Organica.org. (n.d.). Oxime formation. [Link]
-
Henry Rzepa's Blog. (2012). Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. [Link]
-
NIH. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]
-
PMC - NIH. (2014). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. [Link]
-
Cognizance Journal of Multidisciplinary Studies. (2023). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. [Link]
-
IJRPR. (2024). Green Approach for Synthesis of Oximes by Using Natural Acids. [Link]
-
Academic Journal of Life Sciences. (2021). Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Ester. [Link]
-
PMC - NIH. (2022). Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. [Link]
-
Academic Research Publishing Group. (2021). Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism. [Link]
-
ACS Publications. (2019). Metal-Involving Synthesis and Reactions of Oximes. [Link]
-
ResearchGate. (2016). How to confirm whether isomer is E or Z in (2-fluorophenyl)(piperidin-4-yl)methanone oxime. [Link]
-
MDPI. (2022). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. [Link]
-
Scientific Review. (2018). Synthesis of Acetophenone Oxime And Determination of The Ration of Its Geometric Isomers. [Link]
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- 7. Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
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- 13. Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of Di(thiophen-2-yl)methanone Oxime Isomers
Welcome to the technical support center for the characterization of Di(thiophen-2-yl)methanone oxime isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the unique challenges presented by these compounds.
Introduction: The Challenge of Di(thiophen-2-yl)methanone Oxime Isomers
Di(thiophen-2-yl)methanone oxime exists as two geometric isomers, (E) and (Z), due to restricted rotation around the C=N double bond. The spatial arrangement of the hydroxyl group relative to the two thiophene rings significantly influences the molecule's physicochemical properties and biological activity. Accurate characterization and separation of these isomers are therefore critical for research and development. However, the structural similarity of the two thiophene moieties presents a unique challenge compared to oximes with chemically distinct substituents, often leading to co-elution in chromatography and overlapping signals in spectroscopy. This guide provides a comprehensive resource to navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to separate the (E) and (Z) isomers of Di(thiophen-2-yl)methanone oxime?
A1: The primary challenge arises from the identical nature of the two substituents on the carbon of the C=N bond (both are thiophen-2-yl groups). This similarity leads to very close physical and chemical properties, such as polarity and boiling point, making chromatographic separation difficult.[1] The isomers may co-elute or show very poor resolution under standard HPLC or GC conditions.
Q2: Can the (E) and (Z) isomers interconvert during analysis?
A2: Yes, interconversion is a potential issue. The energy barrier for rotation around the C=N bond in oximes can be overcome under certain conditions.[2] Factors such as exposure to heat, strong acids or bases, or even prolonged exposure to certain solvents can promote isomerization, leading to an equilibrium mixture and complicating analysis.[2][3]
Q3: What are the primary analytical techniques for characterizing these isomers?
A3: A combination of techniques is essential for unambiguous characterization. High-Performance Liquid Chromatography (HPLC) is often used for separation. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1D (¹H, ¹³C) and 2D (NOESY, HMBC) experiments, is the most powerful tool for structural elucidation of the separated isomers.[4][5] Mass spectrometry (MS) is used to confirm the molecular weight and can sometimes provide clues to the isomeric structure based on fragmentation patterns.[6]
Q4: How can I prepare my sample for NMR analysis to ensure the best results?
A4: Proper sample preparation is crucial. Ensure your sample is free of particulate matter and paramagnetic impurities, as these can degrade spectral quality.[7] Use a high-quality deuterated solvent in which your sample is fully soluble; common choices include CDCl₃ or DMSO-d₆.[8] For a typical ¹H NMR spectrum, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is recommended, while ¹³C NMR may require a more concentrated sample (50-100 mg).[9]
Q5: Is it possible to predict which isomer, (E) or (Z), will be the major product of the synthesis?
A5: The ratio of (E) and (Z) isomers formed during synthesis is under thermodynamic control and depends on the reaction conditions and the nature of the starting materials.[10] For ketoximes with two similar aromatic substituents, the energy difference between the (E) and (Z) isomers can be small, often resulting in a mixture. It is generally difficult to predict the major isomer without experimental data or computational modeling.
Troubleshooting Guide
This section addresses common problems encountered during the characterization of Di(thiophen-2-yl)methanone oxime isomers.
| Problem | Potential Cause | Suggested Solution |
| Poor or no separation of isomers in HPLC. | Inappropriate mobile or stationary phase. The similar polarity of the isomers requires a highly selective system. | Optimize HPLC Method: Systematically vary the mobile phase composition. For reversed-phase (C18), try a gradient with a shallow slope using acetonitrile/water or methanol/water. Consider adding a small amount of a modifier like formic acid. For normal-phase, a mobile phase of hexane with a polar modifier like isopropanol or ethyl acetate on a silica or cyano column may be effective.[2] |
| Isomer interconversion on the column. Acidic or basic sites on the stationary phase can catalyze isomerization. | Use a buffered mobile phase to maintain a neutral pH. Employ end-capped columns to minimize silanol interactions. | |
| Ambiguous ¹H and ¹³C NMR spectra. | Overlapping signals from the two thiophene rings in each isomer. | Utilize 2D NMR techniques. A NOESY experiment is crucial for differentiating the isomers by identifying through-space correlations between the oxime -OH proton and the protons on the syn thiophene ring.[11][12] An HMBC experiment can help in assigning quaternary carbons and confirming connectivity.[13] |
| Presence of both isomers in the NMR tube. Incomplete separation will lead to a complex spectrum. | Re-purify the sample. If separation is challenging, consider derivatization of the oxime to introduce a bulky group that may improve separability. | |
| Mass spectra of the two isomers are identical. | Similar fragmentation pathways. Due to the structural similarity, the isomers may not produce unique fragment ions under standard electron ionization (EI) conditions. | Employ soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) coupled with tandem MS (MS/MS).[6][14] Collision-induced dissociation of the protonated molecular ions may reveal subtle differences in fragmentation patterns. |
| Isomer ratio changes over time. | Instability of the purified isomers. One isomer may be converting to the more thermodynamically stable form in solution. | Store purified isomers at low temperatures and in the dark. Prepare solutions for analysis immediately before use. Avoid acidic or basic conditions during storage and workup.[15] |
Experimental Protocols
Protocol 1: HPLC Method Development for Isomer Separation
This protocol provides a starting point for developing a reversed-phase HPLC method.
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm and 280 nm.
-
Column Temperature: 30 °C.
-
Gradient Program:
-
Start with a shallow gradient, for example, 50-70% B over 30 minutes.
-
If co-elution persists, try an isocratic method with varying percentages of acetonitrile or methanol.
-
If separation is still challenging, consider a different stationary phase such as a phenyl-hexyl or a column designed for aromatic separations.
-
Protocol 2: 2D NOESY for Isomer Identification
This protocol outlines the key steps for acquiring a 2D NOESY spectrum to determine the geometry of the oxime isomers.
-
Sample Preparation: Dissolve a purified isomer (5-10 mg) in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the -OH proton is often well-resolved and exchanges more slowly than in CDCl₃).[4][9]
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Experiment: A standard 2D NOESY pulse sequence.
-
Key Parameters:
-
Mixing Time (d8): This is a critical parameter. Start with a mixing time of 500-800 ms. A range of mixing times may be necessary to optimize the NOE enhancement.
-
Relaxation Delay (d1): Set to at least 1.5 times the longest T₁ of the protons of interest.
-
-
Data Analysis:
Visualizations
Logical Workflow for Isomer Characterization
Caption: A logical workflow for the synthesis, purification, and characterization of Di(thiophen-2-yl)methanone oxime isomers.
Key NOESY Correlations for Isomer Identification
Caption: Diagram illustrating the key through-space NOESY correlation used to differentiate the (E) and (Z) isomers. (Note: The images in the diagram are placeholders and would be replaced with the actual chemical structures).
References
-
Kovylina, O., et al. (2022). Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. Molecules, 27(15), 4991. Available at: [Link]
-
Reddit. (2018). E/Z isomer identification help. r/chemistry. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Methanone, diphenyl-, oxime on Newcrom R1 HPLC column. Retrieved from [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
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Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the... [Table]. Retrieved from [Link]
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Royal Society of Chemistry. (2014). Supporting Information for Tetraethylammonium Iodide Catalyzed Synthesis of Diaryl Ketones.... Retrieved from [Link]
-
ResearchGate. (n.d.). NMR Spectra of Hydroxylamines, Oximes and Hydroxamic Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). The E/Z isomer ratio and key NOESY correlation of 12. [Diagram]. Retrieved from [Link]
-
Parker, W. O. (2024). Easy Stereoisomer Analysis: NOESY of a Cyclic Ketal. ResearchGate. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
-
ResearchGate. (2021). Separation and characterization of impurities and isomers in cefpirome sulfate by liquid chromatography/tandem mass spectrometry and a summary of the fragmentation pathways of oxime‐type cephalosporins. Retrieved from [Link]
-
ResearchGate. (n.d.). Selected HMBC correlations for 4-hydroxy-3-(isopenten-2-yl)-acetophenoxime (Oxime–1). [Diagram]. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Kanagaraj, K., et al. (2023). Selective Binding and Isomerization of Oximes in a Self-Assembled Capsule. Journal of the American Chemical Society, 145(10), 5634–5641. Available at: [Link]
-
PubMed. (2021). Separation and characterization of impurities and isomers in cefpirome sulfate by liquid chromatography/tandem mass spectrometry and a summary of the fragmentation pathways of oxime-type cephalosporins. Retrieved from [Link]
-
Thieme Chemistry. (n.d.). Stereoconvergent Synthesis of Ketoximes. SYNFORM. Retrieved from [Link]
-
PubMed. (2007). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Retrieved from [Link]
-
MDPI. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
-
University of Louisville. (n.d.). Fragmentation of oxime and silyl oxime ether oddelectron positive ions by the McLafferty rearrangement. Retrieved from [Link]
-
Academic Research Publishing Group. (n.d.). Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism. Retrieved from [Link]
-
University of California, Davis. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
ResearchGate. (2006). TLC Analysis of Intermediates Arising During the Preparation of Oxime HI-6 Dimethanesulfonate. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective Synthesis of E and Z Isomers of Oximes. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (2000). synthesis and properties of the (2-oxo-2H-cyclohepta[b]thiophen-3-yl)tropylium ion, and its oxygen and nitrogen analogues. Retrieved from [Link]
-
Applied Chemistry. (2020). Synthesis of Novel Phenyl(thiophen-2-yl)methanone Derivatives and Their Cytoprotective Activities Against H2O2-induced Injury in Human Umbilical Vein Endothelial Cells. Retrieved from [Link]
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- 8. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. Stereoconvergent Synthesis of Ketoximes - SYNFORM - Thieme Chemistry [thieme.de]
- 11. Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. arpgweb.com [arpgweb.com]
- 16. researchgate.net [researchgate.net]
Preventing degradation of Di(thiophen-2-yl)methanone oxime during storage
Welcome to the technical support guide for Di(thiophen-2-yl)methanone oxime. This document provides in-depth guidance for researchers, scientists, and drug development professionals on the proper storage and handling of this compound to prevent degradation. Our goal is to ensure the integrity of your experiments by maintaining the stability and purity of this critical reagent.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for Di(thiophen-2-yl)methanone oxime?
To ensure the long-term stability of Di(thiophen-2-yl)methanone oxime, it is crucial to store it under controlled conditions that minimize exposure to environmental factors known to cause degradation. The primary concerns are temperature, light, moisture, and oxygen.
We recommend storing the solid compound in a refrigerator at 2°C to 8°C .[1] The container should be tightly sealed to prevent moisture ingress and be made of amber or opaque material to protect the compound from light, as UV radiation can induce photochemical decomposition.[1] For added protection against moisture, the primary container can be placed in a desiccator within the refrigerator.
Q2: I've noticed a color change in my sample, from off-white to yellowish. What does this indicate?
A color change is often the first visual indicator of chemical degradation. For Di(thiophen-2-yl)methanone oxime, a shift from an off-white or crystalline appearance to a yellow or brownish hue can suggest the onset of decomposition. This could be due to a variety of factors, including oxidation of the thiophene rings or rearrangement of the oxime group. It is strongly recommended to verify the purity of the material using an appropriate analytical method, such as HPLC or ¹H NMR, before proceeding with its use in any experiment.
Q3: Can I store Di(thiophen-2-yl)methanone oxime in a solution?
While convenient for some experimental workflows, storing Di(thiophen-2-yl)methanone oxime in solution is generally not recommended for long periods due to the increased risk of degradation. Oximes can be susceptible to hydrolysis, especially under acidic conditions, which would convert the compound back to Di(thiophen-2-yl)methanone and hydroxylamine.[2] If you must prepare a stock solution, it is best to do so fresh for each experiment. If short-term storage is unavoidable, use a high-purity, anhydrous aprotic solvent, store the solution at 2°C to 8°C in a tightly sealed, light-protecting vial, and use it within a very short timeframe.
Q4: What are the primary degradation pathways for this compound?
Based on the chemical structure of Di(thiophen-2-yl)methanone oxime, there are two primary areas of concern for degradation: the oxime functional group and the thiophene rings.
-
Oxime Degradation:
-
Hydrolysis: In the presence of moisture and particularly under acidic conditions, the oxime can hydrolyze back to the parent ketone, Di(thiophen-2-yl)methanone.
-
Beckmann Rearrangement: This is a classic reaction of oximes, often acid-catalyzed, where the oxime rearranges to form an N-substituted amide.[2][3]
-
-
Thiophene Ring Degradation:
-
Oxidation: The sulfur atom in the thiophene ring is susceptible to oxidation, which can lead to the formation of thiophene S-oxides and subsequently sulfones.[1][4][5] This is a significant concern as it alters the electronic properties and structure of the molecule.
-
Photochemical Reactions: Thiophene and its derivatives can undergo various photochemical reactions, including isomerization and dimerization, when exposed to UV light.[6]
-
A visual representation of these potential degradation pathways is provided below.
Sources
- 1. Thiophene - Wikipedia [en.wikipedia.org]
- 2. Oxime - Wikipedia [en.wikipedia.org]
- 3. Beckmann rearrangement of ketoximes for accessing amides and lactams promoted by a perimidine-2-thione supported Hg( ii ) complex: a mechanistic perce ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02843D [pubs.rsc.org]
- 4. Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Optimization of crystallization techniques for Di(thiophen-2-yl)methanone oxime
Technical Support Center: Crystallization of Di(thiophen-2-yl)methanone Oxime
Welcome to the technical support center for the optimization of crystallization techniques for Di(thiophen-2-yl)methanone oxime. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to overcome common challenges encountered during the crystallization of this compound. Our approach is rooted in scientific principles and practical, field-proven experience to empower you to develop a robust and reproducible crystallization protocol.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in crystallizing Di(thiophen-2-yl)methanone oxime?
The crystallization of Di(thiophen-2-yl)methanone oxime can present several challenges inherent to polysubstituted aromatic and heterocyclic compounds. The presence of two thiophene rings introduces structural flexibility, which can sometimes hinder the formation of a well-ordered crystal lattice. Furthermore, as with many oximes, the potential for polymorphism (the ability of a compound to exist in more than one crystal form) should be considered, as different polymorphs can exhibit varying solubility and stability. Oximes can also participate in hydrogen bonding, which can influence solvent selection and crystallization behavior[1].
Q2: How do I select an appropriate solvent for the crystallization of Di(thiophen-2-yl)methanone oxime?
The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature[2][3]. A general rule of thumb is to consider solvents with similar functional groups to the solute[4]. For Di(thiophen-2-yl)methanone oxime, which contains aromatic thiophene rings and a polar oxime group, a range of solvents should be screened.
Recommended Starting Solvents for Screening:
| Solvent Category | Examples | Rationale |
| Alcohols | Ethanol, Methanol, Isopropanol | The hydroxyl group can interact with the polar oxime moiety. |
| Ketones | Acetone, 2-Butanone | The ketone carbonyl may have favorable interactions. |
| Esters | Ethyl acetate | A moderately polar solvent that is often effective for a wide range of organic compounds. |
| Aromatic | Toluene | The aromatic nature of toluene can solvate the thiophene rings. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Can be effective, particularly as part of a solvent pair. |
| Halogenated | Dichloromethane | Often a good solvent, but its volatility can sometimes lead to rapid crystallization. |
A systematic approach to solvent screening is crucial. Start with small-scale solubility tests in various solvents at room and elevated temperatures[5].
Q3: What is a solvent pair and when should I use it?
A solvent pair is a mixture of two miscible solvents, one in which your compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "anti-solvent" or "poor" solvent)[5]. This technique is particularly useful when no single solvent provides the desired solubility profile[5].
Procedure for using a solvent pair:
-
Dissolve your compound in a minimal amount of the hot "good" solvent.
-
Gradually add the "poor" solvent dropwise to the hot solution until you observe persistent cloudiness (turbidity).
-
Add a few more drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly.
Common Solvent Pairs to Consider:
| "Good" Solvent | "Poor" Solvent |
| Acetone | Water or Hexane |
| Ethanol | Water or Diethyl ether |
| Ethyl Acetate | Hexane or Cyclohexane |
| Dichloromethane | Hexane or Ligroin |
| Toluene | Hexane or Ligroin |
Troubleshooting Guide
This section addresses specific issues you may encounter during the crystallization of Di(thiophen-2-yl)methanone oxime and provides actionable solutions.
Problem 1: My compound "oils out" and does not form crystals.
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This typically happens when the solution is supersaturated at a temperature above the melting point of the solute[6]. Impurities can also contribute to this phenomenon[6].
Solutions:
-
Increase the Solvent Volume: Your solution may be too concentrated, causing the compound to come out of solution too quickly at a high temperature. Add more of the hot solvent to decrease the saturation level[6].
-
Lower the Crystallization Temperature: Try cooling the solution more slowly or setting it to crystallize at a lower temperature.
-
Switch to a Higher Boiling Point Solvent: A higher boiling point solvent will allow the solution to remain at a higher temperature during dissolution, potentially avoiding the temperature range where oiling out occurs upon cooling.
-
Use a Solvent Pair: The use of a solvent pair can sometimes mitigate oiling out.
-
Charcoal Treatment: If you suspect impurities are the cause, especially if your solution is colored, adding activated charcoal to the hot solution can help remove them. Be cautious not to add charcoal to a boiling solution to avoid bumping[7]. After a brief heating period with charcoal, perform a hot filtration to remove the charcoal before allowing the solution to cool.
Problem 2: No crystals form, even after cooling.
This issue typically arises from either using too much solvent or the solution being supersaturated without nucleation[8].
Solutions:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites[8].
-
Seeding: If you have a small crystal of the pure compound, add it to the cooled solution to act as a template for crystal growth[8].
-
-
Reduce Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of your compound[8].
-
Cool to a Lower Temperature: If you have been cooling at room temperature or in a refrigerator, try using an ice bath or even a dry ice/acetone bath for a short period.
-
Add an Anti-Solvent: If you are using a single solvent system, you can try adding a miscible "poor" solvent (an anti-solvent) dropwise to the cooled solution to decrease the solubility of your compound[8].
Problem 3: The crystals form too quickly, resulting in a fine powder.
Rapid crystallization often traps impurities and leads to small, poorly formed crystals. The goal is slow crystal growth to allow for the formation of a pure, well-defined crystal lattice[6].
Solutions:
-
Slow Down the Cooling Process:
-
Allow the flask to cool to room temperature on the benchtop before transferring it to a colder environment.
-
Insulate the flask to slow heat loss. You can wrap it in glass wool or place it in a Dewar flask.
-
-
Use a More Dilute Solution: Add a small amount of additional hot solvent to slightly decrease the saturation level[6].
Problem 4: The crystallization yield is very low.
A low yield can be due to several factors, including using too much solvent or incomplete precipitation[6].
Solutions:
-
Optimize Solvent Volume: Ensure you are using the minimum amount of hot solvent necessary to fully dissolve your compound.
-
Check the Mother Liquor: After filtering your crystals, you can try to recover more product from the filtrate (mother liquor). Evaporate some of the solvent and cool the solution again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
-
Ensure Complete Cooling: Allow sufficient time for the solution to reach the final low temperature to maximize the amount of product that crystallizes out.
Experimental Workflow for Optimization
The following workflow provides a systematic approach to developing a successful crystallization protocol for Di(thiophen-2-yl)methanone oxime.
Caption: A workflow for systematic optimization of crystallization.
Logical Troubleshooting Pathway
When faced with a crystallization challenge, this decision tree can guide your troubleshooting process.
Caption: A decision tree for troubleshooting common crystallization issues.
References
-
Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
-
Quora. (2017). What should I do if crystallisation does not occur?. [Link]
-
EPFL. Guide for crystallization. [Link]
-
Santa Monica College. SOP: CRYSTALLIZATION. [Link]
-
PubChem. Di(thiophen-2-yl)methanone oxime. [Link]
- Google Patents. (2009).
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. [Link]
-
MIT Digital Lab Techniques Manual. (2010). Recrystallization. [Link]
-
Asiri, A. M., et al. (2012). (3,4-Dimethoxyphenyl)[2-(thiophen-2-ylcarbonyl)phenyl]methanone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o2844. [Link]
-
Organic Syntheses. Procedure. [Link]
-
Das, B., et al. (2012). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Chemistry Central Journal, 6(1), 113. [Link]
-
Hathwar, V. R., et al. (2013). Structural Chemistry of Oximes. Crystal Growth & Design, 13(3), 1284–1293. [Link]
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Validation & Comparative
A Comparative Analysis of Di(thiophen-2-yl)methanone and Its Oxime Derivative: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between a parent ketone and its oxime derivative is crucial for informed compound design and application. This guide offers an in-depth comparative analysis of Di(thiophen-2-yl)methanone and its corresponding oxime, Di(thiophen-2-yl)methanone oxime. We will explore their synthesis, structural characteristics, spectroscopic properties, and potential applications, supported by experimental data and established chemical principles.
Introduction: From Ketone to Oxime, a Shift in Properties and Potential
Di(thiophen-2-yl)methanone is a symmetrical diaryl ketone featuring two thiophene rings linked by a carbonyl group. The thiophene moiety is a well-known pharmacophore, and its incorporation into various molecular scaffolds has led to a wide range of biologically active compounds. The conversion of the ketone's carbonyl group to an oxime introduces a hydroxyl group and a C=N double bond, significantly altering the molecule's electronic properties, stereochemistry, and potential for hydrogen bonding. This transformation can have a profound impact on the compound's reactivity, physical properties, and biological activity.
Synthesis and Structural Transformation
The journey from the ketone precursor to its oxime derivative is a fundamental reaction in organic chemistry. Understanding the nuances of this synthesis is key to producing high-purity material for further study.
Synthesis of Di(thiophen-2-yl)methanone
Di(thiophen-2-yl)methanone can be synthesized via several established methods, a common one being the Friedel-Crafts acylation of thiophene.
Caption: Synthesis of Di(thiophen-2-yl)methanone.
Synthesis of Di(thiophen-2-yl)methanone Oxime
The conversion of Di(thiophen-2-yl)methanone to its oxime is typically achieved by reacting the ketone with hydroxylamine hydrochloride in the presence of a base.[1] The base is necessary to neutralize the HCl generated and to deprotonate the hydroxylamine, making it a more effective nucleophile.
Caption: Synthesis of Di(thiophen-2-yl)methanone Oxime.
Comparative Physicochemical Properties
The conversion of the carbonyl group to an oxime functionality leads to notable changes in the physical properties of the molecule.
| Property | Di(thiophen-2-yl)methanone | Di(thiophen-2-yl)methanone Oxime | Rationale for Difference |
| Melting Point | 80-82 °C | Data not available, but expected to be higher | The presence of the hydroxyl group in the oxime allows for intermolecular hydrogen bonding, which requires more energy to overcome during melting. |
| Polarity | Moderately polar | More polar | The N-OH group in the oxime is more polar than the C=O group in the ketone, leading to increased overall polarity. |
| Solubility | Moderately soluble in organic solvents, poorly soluble in water. | Expected to have increased solubility in polar protic solvents. | The ability to form hydrogen bonds with protic solvents enhances the solubility of the oxime. |
Spectroscopic Analysis: A Comparative Fingerprint
Infrared (IR) Spectroscopy
The most significant difference in the IR spectra will be the presence of a broad O-H stretch in the oxime and the disappearance of the strong C=O stretch of the ketone.
| Functional Group | Di(thiophen-2-yl)methanone (Expected Wavenumber, cm⁻¹) | Di(thiophen-2-yl)methanone Oxime (Expected Wavenumber, cm⁻¹) |
| C=O Stretch | ~1630-1680 (strong) | Absent |
| O-H Stretch | Absent | ~3100-3500 (broad) |
| C=N Stretch | Absent | ~1620-1680 (medium) |
| C-H (aromatic) | ~3100-3000 | ~3100-3000 |
| C=C (aromatic) | ~1600-1450 | ~1600-1450 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The protons on the thiophene rings will be present in both spectra. The most notable difference will be the appearance of a downfield, exchangeable singlet for the hydroxyl proton (-OH) in the oxime.
¹³C NMR: The most significant change will be the chemical shift of the carbon of the central functional group. The carbonyl carbon in the ketone is highly deshielded and appears far downfield. In the oxime, this carbon is now part of a C=N bond and will shift upfield.
| Carbon Atom | Di(thiophen-2-yl)methanone (Expected δ, ppm) | Di(thiophen-2-yl)methanone Oxime (Expected δ, ppm) |
| C=O | ~180-190 | Absent |
| C=N | Absent | ~150-160 |
| Thiophene Carbons | ~125-145 | ~125-145 (with slight shifts due to the change in the electronic nature of the substituent) |
Comparative Reactivity and Potential Applications
The change from a carbonyl to an oxime group fundamentally alters the reactivity of the molecule, opening up new avenues for chemical transformations and influencing its biological activity.
Chemical Reactivity
-
Ketone: The carbonyl group of Di(thiophen-2-yl)methanone is susceptible to nucleophilic attack, reduction to a secondary alcohol, and other standard ketone reactions.
-
Oxime: The oxime functional group is generally more stable than the corresponding ketone. It can undergo various reactions, including the Beckmann rearrangement to form an amide, reduction to an amine, and hydrolysis back to the ketone. The presence of the N-OH group also allows for further derivatization.
Biological Activity
Thiophene derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The conversion of a ketone to an oxime can significantly modulate this activity. While direct comparative studies on Di(thiophen-2-yl)methanone and its oxime are scarce, studies on other thiophene-containing compounds suggest that the introduction of an oxime moiety can enhance or alter the biological profile.[4] For instance, some thiophene oxime derivatives have shown promising antimicrobial and anticancer activities.[4]
Potential Applications:
-
Di(thiophen-2-yl)methanone: Can serve as a building block in medicinal chemistry for the synthesis of more complex thiophene-containing molecules with potential therapeutic applications. It can also be used in materials science for the development of organic semiconductors and liquid crystals.
-
Di(thiophen-2-yl)methanone Oxime: The oxime's ability to act as a ligand and its potential for enhanced biological activity make it a promising candidate for drug discovery efforts. The oxime functionality can also be a precursor for the synthesis of other nitrogen-containing heterocyclic compounds.
Experimental Protocols
Synthesis of Di(thiophen-2-yl)methanone Oxime
This protocol is a generalized procedure based on standard methods for oxime synthesis.[1]
Materials:
-
Di(thiophen-2-yl)methanone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate or Pyridine
-
Ethanol
-
Water
-
Stirring hotplate
-
Round-bottom flask
-
Reflux condenser
-
Beakers, graduated cylinders, and other standard laboratory glassware
Procedure:
-
Dissolution: In a round-bottom flask, dissolve Di(thiophen-2-yl)methanone (1 equivalent) in ethanol.
-
Addition of Reagents: Add hydroxylamine hydrochloride (1.2-1.5 equivalents) and a base such as sodium acetate (2-3 equivalents) or pyridine to the solution.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (typically a few hours), cool the mixture to room temperature. Pour the reaction mixture into cold water to precipitate the crude product.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
-
Characterization: Confirm the identity and purity of the product using techniques such as melting point determination, IR, and NMR spectroscopy.
Caption: Experimental workflow for the synthesis of Di(thiophen-2-yl)methanone Oxime.
Conclusion
The conversion of Di(thiophen-2-yl)methanone to its oxime derivative represents a significant structural and functional modification. This guide has highlighted the key differences in their synthesis, physicochemical properties, spectroscopic signatures, and potential applications. The introduction of the oxime functionality not only alters the molecule's physical characteristics, such as melting point and polarity, but also introduces new reactive possibilities and has the potential to significantly impact its biological activity. For researchers in drug discovery and materials science, understanding these comparative aspects is essential for the rational design of new molecules with desired properties. Further direct comparative studies, particularly in the realm of biological activity, are warranted to fully elucidate the potential of Di(thiophen-2-yl)methanone oxime as a valuable chemical entity.
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A Comparative Guide to the Bioactivity of Thiophene Oximes: Spotlight on Di(thiophen-2-yl)methanone Derivatives
Introduction
In the landscape of medicinal chemistry, the thiophene ring stands out as a privileged scaffold. Its derivatives are integral to a wide array of pharmacologically active compounds, demonstrating a remarkable spectrum of biological activities including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][2][3] The versatility of the thiophene moiety is often enhanced through chemical modification, and the introduction of an oxime functional group (>C=N-OH) is a particularly effective strategy. The oxime group's ability to increase polarity and participate in hydrogen bonding can significantly alter a molecule's interaction with biological targets compared to its parent carbonyl compound.[4][5]
This guide provides an in-depth comparative analysis of the bioactivity of di(thiophen-2-yl)methanone oxime and its structural relatives against other thiophene oximes. We will synthesize data from various studies to illuminate structure-activity relationships and provide a technical resource for researchers engaged in drug discovery and development.
General Synthesis of Thiophene Oximes: A Foundational Protocol
The synthesis of thiophene oximes is a well-established process, typically commencing with the corresponding thiophene-based ketone. The core of the reaction is the condensation of the ketone with hydroxylamine.
Protocol: Synthesis of a Thiophene Oxime
-
Reactant Preparation: In a round-bottomed flask, dissolve the starting thiophene ketone (e.g., di(thiophen-2-yl)methanone) in a suitable solvent such as ethanol.
-
Addition of Hydroxylamine: Add an excess of hydroxylamine hydrochloride to the solution. The hydrochloride salt is typically used for its stability.
-
Base-catalyzed Condensation: Introduce a base, such as pyridine or an aqueous solution of potassium hydroxide, to the mixture.[6][7] The base is crucial as it deprotonates the hydroxylamine hydrochloride, liberating the free hydroxylamine nucleophile which then attacks the electrophilic carbonyl carbon of the ketone.
-
Reaction Conditions: The reaction mixture is typically heated under reflux for several hours to drive the condensation to completion.[7][8] Reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
Isolation and Purification: Upon completion, the reaction mixture is cooled. The product often precipitates upon the addition of water. The crude oxime can then be collected by filtration and purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the final product.[6]
Workflow for Thiophene Oxime Synthesis
Caption: General workflow for synthesizing thiophene oximes.
Bioactivity Profile: Di(thiophen-2-yl) Derivatives
While direct bioactivity data for di(thiophen-2-yl)methanone oxime is not extensively reported in the literature, compelling evidence from a closely related chalcone, 1,3-di(thiophen-2-yl)prop-2-en-1-one , provides a strong rationale for its investigation. Chalcones share a similar three-carbon framework with the ketone precursor of the target oxime and are known for their broad biological activities.
A study on 1,3-di(thiophen-2-yl)prop-2-en-1-one revealed significant antifungal, anti-biofilm, and anticancer properties.[9]
Antifungal and Anti-Biofilm Activity
This chalcone derivative demonstrated potent activity against pathogenic Candida species. It not only inhibited the growth of the fungi but was also effective against both the formation of new biofilms and pre-formed biofilms, which are notoriously difficult to eradicate.[9]
Anticancer Activity
The same compound was evaluated for its anticancer potential against human breast (MCF-7) and bone (MG63) cancer cell lines. It exhibited a notable cytotoxic effect, reducing the viability of these cancer cells.[9]
| Compound | Activity | Organism/Cell Line | Metric | Value | Reference |
| 1,3-di(thiophen-2-yl)prop-2-en-1-one | Antifungal | Candida albicans | MIC | 0.06 mg/mL | [9] |
| Antifungal | Candida tropicalis | MIC | 0.06 mg/mL | [9] | |
| Anti-biofilm | C. albicans | MBIC | 0.06 mg/mL | [9] | |
| Anti-biofilm | C. tropicalis | MBIC | 0.25 mg/mL | [9] | |
| Anticancer | MCF-7 & MG63 | Viability | 30-65% at 5 µg/mL | [9] | |
| MIC: Minimum Inhibitory Concentration; MBIC: Minimum Biofilm Inhibitory Concentration |
These promising results for the di(thiophen-2-yl) chalcone strongly suggest that the corresponding oxime derivative is a prime candidate for synthesis and biological screening.
Comparative Bioactivity of Other Thiophene Oximes
To contextualize the potential of di(thiophen-2-yl)methanone oxime, we now compare its anticipated activities with experimentally verified data from other thiophene oxime derivatives.
Anticancer Activity
Thiophene oximes have emerged as a potent class of anticancer agents. The introduction of an oxime ether moiety, in particular, has yielded compounds with significant cytotoxicity against various cancer cell lines.
For instance, certain oxime ethers of 2-acetylthiophene derivatives were found to reduce the viability of HeLa (cervical cancer) cells.[10][11] A particularly potent compound, (E)-1-(benzothiophene-2-yl)ethanone O-4-methoxybenzyl oxime , was selective for HeLa cells with an EC50 of 28 µg/mL.[10][12]
Furthermore, a study focusing on chalcone-derived oximes highlighted two compounds with a 2-phenyl thiophene moiety that exhibited superior antiproliferative activity compared to the chemotherapy drug cisplatin against human melanoma (A-375) cells.[13] The study noted that a bromo group at position-5 of the thiophene ring was critical for this enhanced activity.[13]
| Compound Class/Example | Target Cell Line(s) | Metric | Value | Comparison Standard | Reference |
| 2-Phenyl thiophene oxime (11g) | A-375 (Melanoma) | IC50 | 0.87 µM | Foretinib (1.9 µM) | [13] |
| HT-29 (Colon) | IC50 | 2.43 µM | Foretinib (3.97 µM) | [13] | |
| (E)-1-(benzothiophene-2-yl)ethanone O-4-methoxybenzyl oxime | HeLa (Cervical) | EC50 | 28 µg/mL | - | [10][12] |
| (E)-acetophenone O-2-morpholinoethyl oxime | A-549, Caco-2, HeLa | EC50 | ~7 µg/mL (~30 µM) | - | [10][12] |
| IC50: Half maximal inhibitory concentration; EC50: Half maximal effective concentration |
Antimicrobial and Antifungal Activity
The thiophene nucleus is a cornerstone of many antimicrobial agents.[14][15] The addition of an oxime group can further enhance this activity.
Novel benzothiophene-substituted oxime ether strobilurins have demonstrated excellent fungicidal activities, with one derivative exhibiting more potent activity against a range of fungi at a concentration of just 0.39 mg/L compared to the commercial fungicide Enoxastrobin.[16] In agriculture, N-(thiophen-2-yl) nicotinamide derivatives have shown exceptional activity against cucumber downy mildew, with EC50 values significantly lower than commercial fungicides like diflumetorim and flumorph.[17][18]
| Compound Class/Example | Target Organism | Metric | Value | Comparison Standard | Reference |
| N-(thiophen-2-yl) nicotinamide (4f) | P. cubensis (downy mildew) | EC50 | 1.96 mg/L | Flumorph (7.55 mg/L) | [17][18] |
| Benzothiophene oxime ether strobilurin (5E) | Various Fungi | - | More potent at 0.39 mg/L | Enoxastrobin | [16] |
| Spiro–indoline–oxadiazole thiophene | Clostridium difficile | MIC | 2 to 4 µg/mL | - | [19][20] |
Enzyme Inhibition
Thiophene oximes also function as potent enzyme inhibitors, a mechanism central to many therapeutic interventions.
A notable area of activity is the inhibition of acetylcholinesterase (AChE), an enzyme critical to the nervous system and a target for treating Alzheimer's disease. A series of novel thiophene derivatives were synthesized and evaluated, with some compounds showing significantly higher AChE inhibition (60%) than the reference drug donepezil (40%).[21][22] The structure of the oxime and its substituents plays a key role in its inhibitory potency.[23] Additionally, thiophene-2-carboximidamides have been identified as selective inhibitors of neuronal nitric oxide synthase (nNOS), an important therapeutic goal for managing neurodegenerative diseases.[24]
Structure-Activity Relationship (SAR) Insights
The accumulated data allows for the deduction of several key structure-activity relationships for thiophene oximes.
-
Substituents on the Thiophene Ring: The nature and position of substituents are critical. Halogenation, such as the addition of a bromo group, has been shown to significantly increase anticancer activity.[13]
-
Oxime Moiety: The oxime group itself is essential for the activity observed in many of these compounds. Its conversion from a ketone can turn a moderately active compound into a highly potent one.[13]
-
Oxime Configuration: The geometric isomerism (E/Z) of the oxime double bond can have a profound impact on biological activity. For verbenone oxime esters, the (E)-isomer showed significantly higher antifungal and herbicidal activity than the (Z)-isomer.[25]
-
Oxime Ethers: Derivatization of the oxime hydroxyl group to form oxime ethers often leads to enhanced potency and selectivity, particularly in anticancer applications.[10][12]
Key Structural Features for Bioactivity
Caption: Factors influencing the bioactivity of thiophene oximes.
Key Experimental Protocol: MTT Assay for Cytotoxicity
To ensure the trustworthiness and reproducibility of the claims made in this guide, we provide a standard protocol for assessing the anticancer activity of novel compounds. The MTT assay is a colorimetric assay for measuring cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test thiophene oxime compound in the culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).
-
Incubation: Incubate the plate for 24-72 hours. The duration depends on the cell line and the expected mechanism of action.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value, which is the concentration of the drug that inhibits 50% of cell growth.
MTT Assay Workflow
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
The thiophene oxime scaffold is a validated platform for the development of potent therapeutic agents with diverse activities. Comparative analysis reveals that while simple thiophene oximes possess bioactivity, their derivatization into oxime ethers and the strategic placement of substituents on the thiophene ring can dramatically enhance potency and selectivity against cancer cells, fungi, and specific enzymes.
The strong antifungal and anticancer activity of the chalcone 1,3-di(thiophen-2-yl)prop-2-en-1-one provides a compelling case for the synthesis and biological evaluation of its corresponding oxime, di(thiophen-2-yl)methanone oxime. Future research should focus on:
-
Synthesizing and characterizing di(thiophen-2-yl)methanone oxime and a library of its ether derivatives.
-
Screening these novel compounds against a broad panel of cancer cell lines and microbial pathogens.
-
Performing detailed SAR studies to optimize the lead compounds for improved efficacy and drug-like properties.
By leveraging the insights presented in this guide, researchers can more effectively navigate the chemical space of thiophene oximes to discover and develop next-generation therapeutics.
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A Comparative Guide to the Mechanistic Validation of Di(thiophen-2-yl)methanone Oxime
Introduction: The Therapeutic Potential of a Novel Heterocyclic Scaffold
In the landscape of medicinal chemistry, the convergence of privileged structures within a single molecule often signals the potential for novel biological activity. Di(thiophen-2-yl)methanone oxime emerges from such a design philosophy, integrating two key pharmacophores: the thiophene ring and the oxime functional group. The thiophene moiety is a cornerstone of numerous FDA-approved drugs, contributing to a wide spectrum of biological activities including anti-inflammatory and anticancer effects.[1][2][3] Its unique electronic properties and ability to engage in various molecular interactions make it a versatile scaffold in drug design.[4][5] The oxime group, a bioisosteric replacement for a carbonyl, introduces significant changes in electronic and hydrogen-bonding potential.[6][7] This modification can dramatically alter a molecule's interaction with biological targets, often enhancing its potency and modulating its mechanism of action.[8][9] Oximes themselves are recognized for a plethora of pharmacological activities, including anti-inflammatory and kinase inhibitory effects.[10][11]
The parent ketone, Di(thiophen-2-yl)methanone, presents a foundational structure whose biological activity is largely unexplored in public literature. The conversion of its carbonyl group to an oxime is hypothesized to unlock or enhance its therapeutic potential, steering it towards specific cellular pathways. This guide provides a comprehensive framework for the experimental validation of the mechanism of action of Di(thiophen-2-yl)methanone oxime, comparing its performance with rationally selected alternative compounds. We will delve into a proposed mechanism centered on kinase inhibition within inflammatory pathways, supported by a rigorous, multi-stage validation process designed for researchers in drug discovery and development.
Proposed Mechanism of Action: A Kinase Inhibitor Modulating Inflammatory Pathways
Given the established roles of both thiophene and oxime moieties in modulating protein kinases, we hypothesize that Di(thiophen-2-yl)methanone oxime (DTMO) functions as an inhibitor of one or more protein kinases involved in inflammatory signaling cascades. Several thiophene-based compounds have been identified as potent kinase inhibitors, targeting enzymes like VEGFR-2 and members of the MAP kinase family.[12][13] The oxime group, with its distinct hydrogen bonding capabilities, may confer a unique binding mode within the ATP-binding pocket of these kinases, potentially leading to high affinity and selectivity.[10]
A plausible downstream effect of this kinase inhibition would be the suppression of pro-inflammatory cytokine production and other cellular markers of inflammation. This proposed mechanism positions DTMO as a potential therapeutic agent for inflammatory diseases or cancers where these signaling pathways are dysregulated.
Comparative Compound Selection
To rigorously validate the mechanism of action of DTMO and understand its structure-activity relationship (SAR), a panel of comparative compounds is essential.
| Compound Name | Structure | Rationale for Selection |
| Di(thiophen-2-yl)methanone oxime (DTMO) | C₉H₇NOS₂ | The primary compound of interest. |
| Di(thiophen-2-yl)methanone | C₉H₆OS₂ | The parent ketone, serving as a negative control to assess the contribution of the oxime moiety to the biological activity.[14][15] |
| Sorafenib | C₂₁H₁₆ClF₃N₄O₃ | An FDA-approved multi-kinase inhibitor. It serves as a positive control and a benchmark for kinase inhibitory activity.[12][16] |
| 2-(thiophen-2-yl)acetic acid | C₆H₆O₂S | A thiophene-containing compound with known anti-inflammatory properties, potentially acting through a different mechanism (e.g., mPGES-1 inhibition), allowing for mechanistic differentiation.[17][18][19] |
A Phased Approach to Experimental Validation
The validation of DTMO's mechanism of action will proceed through a multi-stage experimental workflow, from initial synthesis and broad phenotypic screening to specific target identification and pathway analysis.
Experimental Protocols
Phase 1: Synthesis and Characterization of Di(thiophen-2-yl)methanone Oxime (DTMO)
Objective: To synthesize DTMO from its parent ketone and confirm its identity and purity.
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve Di(thiophen-2-yl)methanone (1.0 eq) in ethanol.[14][15]
-
Addition of Reagents: Add hydroxylamine hydrochloride (1.5 eq) and pyridine (2.8 eq) to the solution.[20][21]
-
Reaction Condition: Stir the mixture at 60°C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and add water to precipitate the product.
-
Purification: Collect the crude product by vacuum filtration. Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to yield pure DTMO.
-
Characterization:
-
Confirm the structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Determine the purity (>95%) using High-Performance Liquid Chromatography (HPLC).
-
Phase 2: Phenotypic Screening
Objective: To assess the anti-inflammatory and cytotoxic potential of DTMO in cell-based models.
Protocol: Cell-Based Anti-Inflammatory Assay [22][23][24]
-
Cell Culture: Plate murine macrophage-like RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of DTMO and comparative compounds (0.1 to 100 µM) for 1 hour. Include a vehicle control (DMSO).
-
Inflammatory Challenge: Stimulate the cells with Lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Quantification of Nitric Oxide (NO): Measure the accumulation of nitrite in the cell culture supernatant using the Griess reagent.
-
Quantification of Cytokines: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) for the reduction of NO and cytokine production for each compound.
Phase 3: Target Identification
Objective: To identify the specific molecular target(s) of DTMO.
Protocol: In Vitro Kinase Panel Screening [25][26]
-
Assay Panel: Submit DTMO for screening against a broad panel of recombinant human protein kinases (e.g., a panel of >400 kinases). The screening is typically performed at a fixed concentration (e.g., 10 µM).
-
Detection Method: Kinase activity is measured by quantifying the phosphorylation of a substrate, often using a radiometric (³³P-ATP) or fluorescence-based method.
-
Data Analysis: The results are expressed as the percentage of remaining kinase activity in the presence of DTMO compared to a vehicle control. Hits are identified as kinases with significant inhibition (e.g., >50% inhibition).
Phase 4: Mechanistic Validation
Objective: To confirm direct binding to the identified kinase target(s) and validate the downstream signaling effects.
Protocol: Biochemical Kinase Assay (IC₅₀ Determination) [27]
-
Assay Setup: For the top kinase hits identified in the panel screen, perform a dose-response analysis. Set up reactions containing the recombinant kinase, its specific substrate, and ATP.
-
Compound Titration: Add DTMO and comparative compounds over a range of concentrations (e.g., 0.01 to 100 µM).
-
Quantification: Measure kinase activity at each concentration.
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol: Western Blot for Pathway Phosphorylation [28]
-
Cell Treatment: Treat relevant cells (e.g., RAW 264.7 macrophages or a cancer cell line expressing the target kinase) with DTMO at concentrations around its cellular IC₅₀ for various time points.
-
Cell Lysis: Lyse the cells to extract total protein.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of the target kinase and its key downstream substrates. Also, probe for the total protein levels of these targets as a loading control.
-
Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the effect of DTMO on the phosphorylation status of the signaling pathway.
Comparative Data Summary (Hypothetical)
The following tables present hypothetical data to illustrate the expected outcomes of the validation process.
Table 1: Anti-Inflammatory Activity in LPS-Stimulated RAW 264.7 Cells
| Compound | NO Production IC₅₀ (µM) | TNF-α Secretion IC₅₀ (µM) |
| DTMO | 5.2 | 3.8 |
| Di(thiophen-2-yl)methanone | > 100 | > 100 |
| Sorafenib | 2.5 | 1.8 |
| 2-(thiophen-2-yl)acetic acid | 15.7 | 22.5 |
Table 2: Kinase Inhibitory Activity (Biochemical IC₅₀)
| Compound | Target Kinase 1 (e.g., JNK1) IC₅₀ (µM) | Target Kinase 2 (e.g., VEGFR-2) IC₅₀ (µM) |
| DTMO | 2.1 | 4.5 |
| Di(thiophen-2-yl)methanone | > 100 | > 100 |
| Sorafenib | 0.9 | 0.09 |
| 2-(thiophen-2-yl)acetic acid | > 100 | > 100 |
Logical Framework for Mechanistic Comparison
The validation of DTMO's mechanism relies on a logical comparison with the selected alternative compounds. The differential activities observed in the assays will allow for a clear delineation of its mechanism.
Conclusion
The validation of a novel compound's mechanism of action is a meticulous process that relies on a hypothesis-driven, multi-faceted experimental approach. For Di(thiophen-2-yl)methanone oxime, the convergence of the thiophene and oxime pharmacophores provides a strong rationale for investigating its potential as a kinase inhibitor with anti-inflammatory properties. The phased experimental plan detailed in this guide, from synthesis and phenotypic screening to target identification and mechanistic validation, provides a robust framework for elucidating its precise biological function. By employing a panel of well-chosen comparative compounds, researchers can dissect the structure-activity relationship and confidently position DTMO within the landscape of kinase modulator drug candidates. The successful execution of these protocols will not only validate the mechanism of this specific molecule but also contribute valuable insights into the broader potential of thiophene-oxime scaffolds in therapeutic development.
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Navigating Molecular Mimicry: A Comparative Guide to Cross-Reactivity Studies of Di(thiophen-2-yl)methanone Oxime in Biological Systems
For researchers, scientists, and drug development professionals, understanding the specificity of a novel compound is paramount to its successful development. This guide provides an in-depth, technical comparison of methodologies to assess the cross-reactivity of Di(thiophen-2-yl)methanone oxime, a molecule combining the biologically active thiophene and oxime moieties. We will delve into the rationale behind experimental design, present detailed protocols, and offer insights into interpreting the resulting data. Our focus is on providing a self-validating system to ensure the scientific integrity of your findings.
The thiophene ring system is a "privileged scaffold" in medicinal chemistry, with derivatives exhibiting a vast array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2]. Thiophene-containing compounds are components of several FDA-approved drugs[2]. Similarly, the introduction of an oxime group can significantly modulate a molecule's biological activity, with some oxime derivatives showing potent anti-inflammatory and anticancer effects[3]. The combination of these two pharmacophores in Di(thiophen-2-yl)methanone oxime suggests a high potential for biological activity, but also raises the critical question of specificity and the potential for off-target effects, or cross-reactivity.
This guide will equip you with the necessary tools to proactively investigate and understand the cross-reactivity profile of Di(thiophen-2-yl)methanone oxime and similar compounds, a crucial step in preclinical development.
The Rationale for Cross-Reactivity Assessment
Cross-reactivity occurs when a compound binds to unintended biological targets, such as receptors, enzymes, or antibodies, due to structural similarities with the intended ligand or substrate[4][5]. For a compound like Di(thiophen-2-yl)methanone oxime, the rationale for a thorough cross-reactivity assessment is threefold:
-
Broad Bioactivity of Thiophenes: Thiophene derivatives are known to interact with a wide range of biological targets, leading to diverse pharmacological effects including anti-inflammatory, antimicrobial, antiviral, and cytotoxic activities[6][7][8]. This inherent promiscuity necessitates a careful evaluation of off-target interactions.
-
Pharmacological Potential of Oximes: The oxime functional group is not merely a passive linker. It can participate in hydrogen bonding and other interactions, potentially leading to binding with various enzymes and receptors[3]. The anti-inflammatory activity of some oximes has been reported to be comparable to standard drugs like indomethacin[3].
-
Lessons from Structurally Unrelated Cross-Reactants: A notable example is oxaprozin, a non-steroidal anti-inflammatory drug, which has been shown to cross-react in immunoassays for benzodiazepines, leading to false-positive results[9]. This underscores the importance of testing for cross-reactivity even with seemingly unrelated biological targets.
A comprehensive cross-reactivity study is therefore not just a regulatory hurdle but a fundamental aspect of understanding a compound's true mechanism of action and potential for adverse effects.
Comparative Experimental Approaches to Determine Cross-Reactivity
We will now compare three common experimental approaches to assess the cross-reactivity of Di(thiophen-2-yl)methanone oxime. The choice of method will depend on the putative target of the compound and the resources available.
Immunoassay-Based Cross-Reactivity
Immunoassays are a cornerstone of drug screening and diagnostics. However, they are also susceptible to interference from cross-reacting compounds[4][5]. Assessing the potential of Di(thiophen-2-yl)methanone oxime to interfere with common immunoassays is a critical first step.
This protocol is designed to determine if Di(thiophen-2-yl)methanone oxime can compete with a known ligand for binding to a specific antibody.
-
Coating: Coat a 96-well microtiter plate with the target antigen (e.g., a protein structurally related to a potential off-target) overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., 5% non-fat dry milk in PBS) and incubating for 1-2 hours at room temperature.
-
Competition: Prepare a series of dilutions of Di(thiophen-2-yl)methanone oxime and a constant, predetermined concentration of the primary antibody against the target antigen. Also, prepare a standard curve of the known ligand.
-
Incubation: Add the antibody/compound mixtures to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add a substrate solution (e.g., TMB) and incubate until a color change is observed. Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
A decrease in the signal in the presence of Di(thiophen-2-yl)methanone oxime indicates that it is competing with the target antigen for binding to the primary antibody, thus demonstrating cross-reactivity. The degree of cross-reactivity can be quantified by comparing the IC50 value of Di(thiophen-2-yl)methanone oxime with that of the known ligand.
| Compound | Target Antigen | Primary Antibody | IC50 (µM) | % Cross-Reactivity |
| Known Ligand | Antigen X | Anti-X mAb | 1.5 | 100% |
| Di(thiophen-2-yl)methanone oxime | Antigen X | Anti-X mAb | 15 | 10% |
| Negative Control | Antigen X | Anti-X mAb | >100 | <1% |
Table 1: Example Data from a Competitive ELISA for Cross-Reactivity Assessment.
Caption: Workflow for Competitive ELISA to assess cross-reactivity.
Receptor Binding Assays
If Di(thiophen-2-yl)methanone oxime is being developed to target a specific receptor, it is essential to evaluate its binding to other, related receptors to assess its selectivity.
This protocol measures the ability of Di(thiophen-2-yl)methanone oxime to displace a radiolabeled ligand from a specific receptor.
-
Membrane Preparation: Prepare cell membranes expressing the receptor of interest and a panel of related off-target receptors.
-
Assay Setup: In a 96-well filter plate, add the cell membranes, a constant concentration of a suitable radioligand (e.g., ³H-labeled), and increasing concentrations of Di(thiophen-2-yl)methanone oxime or a known unlabeled ligand (for the standard curve).
-
Incubation: Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of the wells through the filter plate and wash with ice-cold buffer to separate bound from free radioligand.
-
Scintillation Counting: Add scintillation cocktail to the wells and count the radioactivity using a scintillation counter.
A reduction in the measured radioactivity in the presence of Di(thiophen-2-yl)methanone oxime indicates its ability to displace the radioligand and bind to the receptor. The binding affinity (Ki) can be calculated using the Cheng-Prusoff equation.
| Compound | Receptor Target | Radioligand | Ki (nM) |
| Known Ligand | Receptor A | [³H]-Ligand A | 10 |
| Di(thiophen-2-yl)methanone oxime | Receptor A | [³H]-Ligand A | 500 |
| Di(thiophen-2-yl)methanone oxime | Receptor B | [³H]-Ligand B | >10,000 |
| Di(thiophen-2-yl)methanone oxime | Receptor C | [³H]-Ligand C | 2500 |
Table 2: Example Data from a Radioligand Binding Assay for Selectivity Profiling.
Caption: Logical flow of a radioligand binding assay for cross-reactivity.
Enzyme Inhibition Assays
Given the broad enzymatic inhibitory potential of thiophene derivatives, assessing the effect of Di(thiophen-2-yl)methanone oxime on a panel of relevant enzymes is crucial.
This protocol is designed to measure the ability of Di(thiophen-2-yl)methanone oxime to inhibit the activity of a specific enzyme.
-
Assay Setup: In a 96-well plate, add the enzyme, its specific substrate, and ATP (for kinases).
-
Compound Addition: Add increasing concentrations of Di(thiophen-2-yl)methanone oxime or a known inhibitor.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a final component (e.g., ATP) and incubate for a specific time at the optimal temperature for the enzyme.
-
Reaction Termination: Stop the reaction (e.g., by adding a stop solution or by heat inactivation).
-
Detection: Measure the product formation. The detection method will vary depending on the enzyme and substrate (e.g., fluorescence, luminescence, or absorbance).
A decrease in product formation in the presence of Di(thiophen-2-yl)methanone oxime indicates enzyme inhibition. The IC50 value, the concentration of the compound that causes 50% inhibition, is a measure of its potency.
| Compound | Enzyme Target | IC50 (µM) |
| Known Inhibitor | Kinase X | 0.1 |
| Di(thiophen-2-yl)methanone oxime | Kinase X | 5.2 |
| Di(thiophen-2-yl)methanone oxime | Kinase Y | 25.8 |
| Di(thiophen-2-yl)methanone oxime | Protease Z | >100 |
Table 3: Example Data from an In Vitro Enzyme Inhibition Assay for Selectivity Profiling.
Caption: Step-by-step workflow of an in vitro enzyme inhibition assay.
Conclusion and Future Directions
The investigation of cross-reactivity is a critical and indispensable phase in the preclinical evaluation of any new chemical entity. For a compound with a rich pharmacophore like Di(thiophen-2-yl)methanone oxime, a systematic and multi-faceted approach is essential. By employing a combination of immunoassays, receptor binding assays, and enzyme inhibition assays, researchers can build a comprehensive profile of a compound's selectivity.
The data generated from these studies will not only de-risk the drug development process by identifying potential liabilities early on but will also provide a deeper understanding of the compound's mechanism of action. This knowledge is invaluable for optimizing lead compounds, designing safer drugs, and ultimately, for the successful translation of promising molecules from the bench to the clinic.
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A Researcher's Guide to Efficacy Comparison: Evaluating Di(thiophen-2-yl)methanone oxime Against Known Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the inhibitory efficacy of a novel compound, Di(thiophen-2-yl)methanone oxime, against established inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in cancer immunology. While specific experimental data for Di(thiophen-2-yl)methanone oxime is not yet publicly available, this document outlines the necessary experimental workflows, from initial biochemical assays to cell-based functional screens, required to thoroughly characterize its potential as an IDO1 inhibitor and benchmark its performance against clinically relevant compounds such as Epacadostat and Navoximod.
The Significance of IDO1 Inhibition in Immuno-Oncology
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[1][2] In the context of cancer, the overexpression of IDO1 by tumor cells or immune cells within the tumor microenvironment has been identified as a key mechanism of immune escape.[3][4]
The enzymatic activity of IDO1 contributes to an immunosuppressive milieu through two primary mechanisms:
-
Tryptophan Depletion: The local depletion of tryptophan can lead to the arrest of T-cell proliferation and the induction of T-cell anergy, thereby dampening the anti-tumor immune response.[1][4]
-
Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites can actively promote the differentiation of regulatory T cells (Tregs) and suppress the function of effector T cells and natural killer (NK) cells.[4][5]
Given its pivotal role in mediating immune tolerance, IDO1 has emerged as a high-priority target for cancer immunotherapy.[3] The development of small molecule inhibitors aimed at restoring anti-tumor immunity by blocking IDO1 activity has been an area of intense research.[6]
The IDO1 Signaling Pathway and Points of Inhibition
The overexpression of IDO1 in tumor cells is often induced by pro-inflammatory cytokines such as interferon-gamma (IFNγ), which is released by activated T cells.[7] This creates a negative feedback loop where an initial anti-tumor immune response can trigger a mechanism of immune resistance. IDO1 inhibitors, such as the ones discussed in this guide, aim to break this cycle by directly targeting the enzymatic activity of IDO1.
Tier 1: Biochemical Assays
The initial step is to determine if Di(thiophen-2-yl)methanone oxime directly inhibits the enzymatic activity of IDO1.
Protocol 1: Recombinant IDO1 Enzyme Inhibition Assay
This assay measures the direct inhibition of purified recombinant human IDO1 enzyme.
-
Objective: To determine the IC50 value of Di(thiophen-2-yl)methanone oxime against recombinant IDO1.
-
Principle: The assay quantifies the production of N-formylkynurenine, the immediate product of tryptophan oxidation by IDO1, which is then converted to kynurenine for detection. A common method involves measuring the absorbance of kynurenine at 321 nm.
-
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)
-
Cofactors: Methylene blue, Ascorbic acid, Catalase
-
Test compounds: Di(thiophen-2-yl)methanone oxime, Epacadostat, Navoximod (as positive controls)
-
30% (w/v) Trichloroacetic acid (TCA) for reaction termination
-
96-well UV-transparent microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a serial dilution of Di(thiophen-2-yl)methanone oxime and the control inhibitors in DMSO.
-
In a 96-well plate, add the assay buffer, cofactors, and the diluted compounds.
-
Add the recombinant IDO1 enzyme to each well (except for the no-enzyme control) and pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding L-tryptophan.
-
Incubate for 30-60 minutes at 37°C.
-
Terminate the reaction by adding TCA.
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Read the absorbance at 321 nm.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
-
Tier 2: Cell-Based Assays
Following the confirmation of direct enzymatic inhibition, the next crucial step is to assess the compound's activity in a cellular context.
Protocol 2: Cellular Kynurenine Production Assay
This assay measures the ability of the test compound to inhibit IDO1 activity in whole cells.
-
Objective: To determine the cellular EC50 value of Di(thiophen-2-yl)methanone oxime.
-
Principle: A human cancer cell line that expresses IDO1 upon stimulation with IFNγ (e.g., SKOV-3 ovarian cancer cells or HeLa cells) is used. The amount of kynurenine secreted into the cell culture medium is measured as an indicator of IDO1 activity.
-
Materials:
-
SKOV-3 or HeLa cells
-
Cell culture medium and supplements
-
Recombinant human IFNγ
-
Test compounds and controls
-
96-well cell culture plate
-
p-Dimethylaminobenzaldehyde (p-DMAB) reagent for kynurenine detection
-
-
Procedure:
-
Seed SKOV-3 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with IFNγ (e.g., 100 ng/mL) to induce IDO1 expression.
-
Simultaneously, add serial dilutions of Di(thiophen-2-yl)methanone oxime and control inhibitors.
-
Incubate for 24-48 hours at 37°C in a CO2 incubator.
-
Collect the cell culture supernatant.
-
To the supernatant, add TCA to precipitate proteins, and incubate at 50°C for 30 minutes.
-
Centrifuge to pellet the precipitate.
-
Transfer the supernatant to a new plate and add p-DMAB reagent.
-
Measure the absorbance at 480 nm.
-
Generate a kynurenine standard curve to quantify the concentration in the samples.
-
Calculate the EC50 value for each compound.
-
Tier 3: Functional Immune Assays
The ultimate goal of IDO1 inhibition is to restore anti-tumor immune function. A T-cell co-culture assay provides a functional readout of this effect.
Protocol 3: IDO1-Mediated T-Cell Suppression and Rescue Assay
-
Objective: To assess the ability of Di(thiophen-2-yl)methanone oxime to rescue T-cell activation from IDO1-mediated suppression.
-
Principle: IDO1-expressing cancer cells are co-cultured with T-cells (e.g., Jurkat T-cells or primary human T-cells). The suppression of T-cell activation due to tryptophan depletion and kynurenine production is measured, and the ability of the test compound to reverse this suppression is quantified.
-
Materials:
-
IDO1-expressing cancer cells (e.g., IFNγ-stimulated SKOV-3)
-
T-cells (e.g., Jurkat cell line or PBMCs)
-
T-cell activation stimuli (e.g., anti-CD3/CD28 beads or PHA)
-
Test compounds and controls
-
Assay kits for measuring T-cell proliferation (e.g., BrdU or CFSE) or cytokine release (e.g., IL-2 ELISA).
-
-
Procedure:
-
Culture IFNγ-stimulated SKOV-3 cells in a 96-well plate.
-
Add serial dilutions of Di(thiophen-2-yl)methanone oxime and control inhibitors.
-
Add T-cells and T-cell activation stimuli to the wells.
-
Co-culture for 48-72 hours.
-
Assess T-cell proliferation or measure the concentration of IL-2 in the supernatant via ELISA.
-
Determine the concentration at which the test compound restores T-cell function.
-
Concluding Remarks and Future Directions
The successful completion of this experimental workflow will provide a robust dataset to compare the efficacy of Di(thiophen-2-yl)methanone oxime with that of Epacadostat and Navoximod. A strong candidate for a novel IDO1 inhibitor would ideally exhibit potent enzymatic and cellular inhibition with a favorable selectivity profile and the ability to functionally rescue T-cell activity at non-toxic concentrations.
Should Di(thiophen-2-yl)methanone oxime demonstrate promising activity, further preclinical development would involve pharmacokinetic and pharmacodynamic studies in animal models to establish a correlation between drug exposure and in vivo target inhibition, ultimately paving the way for potential clinical investigation. The insights gained from the clinical trials of first-generation IDO1 inhibitors underscore the importance of a thorough preclinical characterization to identify compounds with the highest potential for therapeutic success.
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Comparative Structure-Activity Relationship (SAR) Guide: Di(thiophen-2-yl)methanone Oxime Analogs
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for di(thiophen-2-yl)methanone oxime analogs. As a privileged scaffold in medicinal chemistry, the thiophene nucleus offers a unique combination of physicochemical properties that are advantageous for drug design.[1] This document synthesizes findings from various studies on related thiophene-containing oxime derivatives to extrapolate and predict the SAR for the di(thiophen-2-yl)methanone oxime core, offering insights for researchers and professionals in drug development.
Introduction: The Therapeutic Potential of Thiophene-Based Oximes
The thiophene ring is a bioisostere of the phenyl ring, often introduced to improve metabolic stability, binding affinity, and overall physicochemical properties of a parent compound.[1] Its electron-rich nature and ability to participate in hydrogen bonding make it a valuable component in designing molecules that interact with diverse biological targets.[1] Thiophene derivatives have shown a wide range of pharmacological activities, including anticancer, anti-inflammatory, and enzyme inhibitory effects.[1][2][3][4][5]
The oxime functional group is also crucial, often contributing significantly to the biological activity of a molecule.[6][7][8] Studies have shown that the oxime moiety can be critical for modulating activities such as anti-inflammatory effects and antiproliferative action against cancer cell lines.[6][7] The combination of two thiophene rings with a central methanone oxime core presents a promising scaffold for the development of novel therapeutic agents. This guide will explore the anticipated impact of structural modifications on the biological activity of this scaffold.
Core Scaffold: Di(thiophen-2-yl)methanone Oxime
The foundational structure for our SAR discussion is di(thiophen-2-yl)methanone oxime. The key points for modification on this scaffold are the thiophene rings and the oxime functional group.
Structure-Activity Relationship Analysis
The following sections detail the predicted impact of various structural modifications on the biological activity of di(thiophen-2-yl)methanone oxime analogs, based on published data for related compounds.
Modifications of the Thiophene Rings
Substitutions on the thiophene rings are expected to significantly influence the potency and selectivity of the analogs.
-
Substitution Position: The position of substituents on the thiophene ring is critical. For instance, in a series of 5-(thiophen-2-yl)isoxazoles, an unsubstituted thiophene ring at the 5-position was found to be important for superior anti-cancer activity.[9] This suggests that steric hindrance near the core linkage could be detrimental.
-
Electron-Donating vs. Electron-Withdrawing Groups: The electronic properties of the substituents can modulate the interaction with biological targets. In a study of thiophene-based inhibitors, the addition of electron-rich groups on an adjacent phenyl ring enhanced activity, suggesting that modifying the electronic landscape of the thiophene rings could be a key strategy.[9]
-
Lipophilicity: The addition of lipophilic groups, such as halogens or alkyl chains, can impact cell permeability and binding to hydrophobic pockets of target proteins. For example, the introduction of a bromo group at the 5-position of a thiophene moiety in certain anticancer agents was shown to increase activity.[7] Similarly, in silico-guided design of TRPV1 agonists suggested that introducing a lipophilic iodine at the 5-position of the thiophene nucleus could enhance ligand binding.[10] However, the length of alkyl chains can be a sensitive parameter, with studies on thiophene carboxamide analogs showing that shortening the alkyl chain can significantly affect growth inhibitory activity against cancer cell lines.[11]
The Role of the Oxime Moiety
The oxime group is a critical determinant of biological activity, influencing both the molecule's geometry and its potential for hydrogen bonding.
-
Configuration (E/Z Isomerism): The stereochemistry of the oxime, specifically the Z-configuration, has been identified as essential for the high activity of some anticancer chalcone oximes.[7] This highlights the importance of controlling and characterizing the isomeric form of new analogs.
-
Oxime Esters: The conversion of the oxime hydroxyl group to an ester can modulate activity. Studies on 5-aliphatic oximino esters of thiophene have indicated that this modification can enhance anti-inflammatory activity compared to aromatic oximes.[6]
Comparative Data of Related Analogs
To provide a clearer picture of the potential SAR trends, the following table summarizes data from studies on structurally related thiophene and oxime-containing compounds.
| Compound Class | Key Structural Features | Biological Activity | Key SAR Findings | Reference |
| Thiophene-based Chalcone Oximes | Oxime group with Z configuration, substituted thiophene moiety | Anticancer (MCF-7, A-375, HT-29 cell lines) | The Z-configuration of the oxime group is crucial for higher activity. A bromo group at the 5-position of the thiophene ring enhances activity. | [7] |
| 5-Aliphatic Oximino Esters of Thiophene | Aliphatic oxime esters attached to the 5th position of the thiophene ring | Anti-inflammatory | Aliphatic oxime esters may enhance anti-inflammatory activity compared to aromatic oximes. | [6] |
| 5-(Thiophen-2-yl)isoxazoles | Unsubstituted thiophene at the 5th position, electron-rich benzene ring at the 3rd position | Anti-breast cancer (MCF-7 cell line) | An unsubstituted thiophene ring and a highly electron-rich benzene ring are important for superior activity. | [9] |
| Thiophene Carboxamide Analogs | Varied alkyl chain length in the tail part | Antitumor | The length of the alkyl chain in the tail part plays an essential role in their activity. | [11] |
Experimental Protocols
The following are generalized, step-by-step methodologies for the synthesis and biological evaluation of di(thiophen-2-yl)methanone oxime analogs, based on established protocols in the literature.
General Synthesis of Di(thiophen-2-yl)methanone Oxime Analogs
This protocol outlines a common method for the synthesis of oxime derivatives from a ketone precursor.
Workflow for Synthesis and Characterization
Caption: Synthetic and characterization workflow for oxime analogs.
Step-by-Step Protocol:
-
Dissolution: Dissolve di(thiophen-2-yl)methanone in a suitable solvent such as ethanol.
-
Addition of Reagents: Add hydroxylamine hydrochloride and a base (e.g., pyridine or aqueous sodium hydroxide) to the solution.
-
Reaction: Stir the mixture at room temperature or under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into cold water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
-
Characterization: Confirm the structure of the synthesized analog using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxicity of compounds against cancer cell lines.
Workflow for In Vitro Cytotoxicity Screening
Caption: Workflow for determining in vitro anticancer activity.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized di(thiophen-2-yl)methanone oxime analogs. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Future Directions and Conclusion
The di(thiophen-2-yl)methanone oxime scaffold holds considerable promise for the development of novel therapeutic agents. This guide, by synthesizing data from related chemical series, provides a rational framework for the design of new analogs with potentially enhanced biological activity.
Key takeaways for future design include:
-
Careful consideration of the position and electronic nature of substituents on the thiophene rings.
-
Exploration of both electron-donating and electron-withdrawing groups to probe interactions with biological targets.
-
Control and characterization of the oxime geometry, with a focus on isolating the more active isomer.
-
Investigation of oxime esters as a means to potentially improve activity and pharmacokinetic properties.
Systematic exploration of the chemical space around this core structure, guided by the principles outlined in this document, is a promising strategy for the discovery of new and effective drug candidates.
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Head-to-head comparison of different synthetic routes to Di(thiophen-2-yl)methanone oxime
Introduction
Di(thiophen-2-yl)methanone oxime is a molecule of significant interest in medicinal chemistry and materials science, often serving as a key intermediate in the synthesis of novel therapeutic agents and functional organic materials. The biological activity of thiophene-containing compounds is well-documented, with applications ranging from antimicrobial to anticancer agents. The introduction of an oxime functional group provides a versatile handle for further chemical transformations, making the efficient and reliable synthesis of this building block a critical endeavor for researchers. This guide provides a head-to-head comparison of the primary synthetic routes to Di(thiophen-2-yl)methanone oxime, offering a detailed analysis of methodologies, experimental data, and practical considerations for laboratory synthesis.
Core Synthetic Strategies: An Overview
The synthesis of Di(thiophen-2-yl)methanone oxime predominantly proceeds through a two-step sequence: the formation of the precursor ketone, Di(thiophen-2-yl)methanone, followed by its conversion to the corresponding oxime. While alternative pathways to oximes exist, such as the reduction of nitroalkanes or the oxidation of primary amines, the condensation of a ketone with hydroxylamine remains the most direct and widely employed method.[1][2] This guide will therefore focus on optimizing this primary route, beginning with an evaluation of the synthesis of the parent ketone.
Part 1: Synthesis of the Precursor - Di(thiophen-2-yl)methanone
The most common and industrially scalable method for the synthesis of Di(thiophen-2-yl)methanone is the Friedel-Crafts acylation of thiophene. This electrophilic aromatic substitution reaction offers a straightforward approach to forming the diaryl ketone structure.
Route 1: Friedel-Crafts Acylation of Thiophene
The reaction involves the acylation of thiophene with a suitable acylating agent, typically an acyl chloride or anhydride, in the presence of a Lewis acid catalyst.
Diagram of the Synthetic Workflow for Di(thiophen-2-yl)methanone
Caption: Workflow for the synthesis of Di(thiophen-2-yl)methanone via Friedel-Crafts acylation.
Experimental Protocol: Friedel-Crafts Acylation
-
Reaction Setup: To a stirred solution of anhydrous aluminum chloride (1.1 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add thiophene-2-carbonyl chloride (1.0 eq) dropwise.
-
Addition of Thiophene: Following the addition of the acyl chloride, add thiophene (1.0 eq) dropwise, maintaining the temperature at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid.
-
Work-up: Separate the organic layer and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Discussion of Experimental Choices:
-
Lewis Acid: Aluminum chloride is a common and effective Lewis acid for this transformation. However, other Lewis acids like tin(IV) chloride or iron(III) chloride can also be employed. The choice of catalyst can influence the reaction rate and selectivity.
-
Solvent: Dichloromethane is a standard solvent for Friedel-Crafts reactions due to its inertness and ability to dissolve the reactants and intermediates. Other non-polar, aprotic solvents like carbon disulfide or nitrobenzene can also be used.
-
Temperature Control: Maintaining a low temperature during the initial addition helps to control the exothermic reaction and minimize the formation of side products.
Part 2: Synthesis of Di(thiophen-2-yl)methanone Oxime
The most direct and efficient method for the synthesis of Di(thiophen-2-yl)methanone oxime is the condensation reaction of the parent ketone with hydroxylamine hydrochloride. Variations in the base and solvent system can be employed to optimize the reaction conditions.
Route 2A: Oximation using Pyridine as Base and Solvent
This is a classic and widely used method for the synthesis of oximes. Pyridine acts as both the solvent and the base to neutralize the HCl released from hydroxylamine hydrochloride.
Diagram of the Oximation Workflow
Caption: General workflow for the synthesis of Di(thiophen-2-yl)methanone oxime.
Experimental Protocol: Oximation in Pyridine
-
Dissolution: Dissolve Di(thiophen-2-yl)methanone (1.0 eq) in pyridine.
-
Addition of Hydroxylamine: Add hydroxylamine hydrochloride (1.2-1.5 eq) to the solution.
-
Reaction: Heat the reaction mixture to reflux (around 60-80 °C) for 1-3 hours. Monitor the reaction by TLC.
-
Precipitation: After completion, cool the reaction mixture to room temperature and pour it into a beaker of cold water with stirring.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude oxime from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the pure product.
Route 2B: Oximation using Sodium Acetate in Ethanol
This method offers a milder alternative to using pyridine, which can be advantageous if the starting material or product is sensitive to strong bases or high temperatures.
Experimental Protocol: Oximation with Sodium Acetate
-
Solution Preparation: In a round-bottom flask, dissolve Di(thiophen-2-yl)methanone (1.0 eq), hydroxylamine hydrochloride (1.2-1.5 eq), and sodium acetate (1.5-2.0 eq) in ethanol.
-
Reaction: Heat the mixture to reflux for 2-6 hours, monitoring the progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture and reduce the volume of the solvent under reduced pressure.
-
Precipitation and Isolation: Add water to the concentrated mixture to precipitate the product. Collect the solid by vacuum filtration and wash with water.
-
Purification: Purify the crude product by recrystallization from ethanol or a similar solvent.
Head-to-Head Comparison of Oximation Routes
| Parameter | Route 2A: Pyridine | Route 2B: Sodium Acetate/Ethanol |
| Reaction Time | Typically shorter (1-3 hours) | Generally longer (2-6 hours) |
| Temperature | Higher (refluxing pyridine) | Milder (refluxing ethanol) |
| Base | Pyridine (acts as base and solvent) | Sodium Acetate |
| Yield | Generally high (>85%) | Typically good to high (>80%) |
| Purity of Crude | Often high, requiring minimal purification | May require more thorough purification |
| Safety/Handling | Pyridine has a strong, unpleasant odor and is toxic. | Sodium acetate and ethanol are less hazardous. |
| Cost | Pyridine can be more expensive than sodium acetate and ethanol. | More cost-effective reagents. |
Conclusion and Recommendations
For the synthesis of Di(thiophen-2-yl)methanone oxime, the condensation of the parent ketone with hydroxylamine hydrochloride is the most practical and efficient approach.
-
For rapid and high-yielding synthesis , the use of pyridine as both a solvent and a base (Route 2A) is highly effective. However, consideration must be given to the handling and disposal of pyridine due to its toxicity and odor.
-
For a milder, more environmentally benign, and cost-effective approach , the use of sodium acetate in ethanol (Route 2B) is an excellent alternative. While the reaction times may be slightly longer, this method avoids the use of noxious pyridine and is often preferred in larger-scale preparations.
The choice between these two well-established methods will ultimately depend on the specific requirements of the laboratory, including scale, time constraints, and safety protocols. In both cases, the synthesis of the Di(thiophen-2-yl)methanone precursor via Friedel-Crafts acylation is a reliable starting point.
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A Comparative Guide to the In Vivo vs. In Vitro Activity of Di(thiophen-2-yl)methanone Oxime and its Analogs
Introduction: The Therapeutic Potential of Thiophene-Containing Compounds
The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer, antifungal, and antimicrobial properties.[1][2][3] Di(thiophen-2-yl)methanone oxime, a molecule featuring a central oxime functional group flanked by two thiophene rings, belongs to a class of compounds with significant therapeutic promise. While specific experimental data for this exact molecule is limited in publicly available literature, this guide will provide a comparative analysis of the typical in vivo and in vitro activities observed for structurally related thiophene oxime derivatives. By examining these analogs, we can infer the potential bioactivity of Di(thiophen-2-yl)methanone oxime and understand the experimental methodologies used to evaluate such compounds.
This guide is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of novel thiophene-based compounds. We will delve into the causality behind experimental choices and present data in a clear, comparative format to bridge the gap between cell-based assays and whole-organism studies.
In Vitro Activity Profile: A Foundation for Efficacy
In vitro studies are the cornerstone of early-stage drug discovery, providing crucial insights into a compound's mechanism of action, potency, and selectivity in a controlled environment. For thiophene oxime derivatives, in vitro assays typically focus on their cytotoxic, antifungal, and antimicrobial properties.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The anticancer potential of thiophene oximes is often first assessed using a panel of human cancer cell lines. A common and fundamental assay is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay , which measures cell viability by assessing the metabolic activity of mitochondria.[4] A reduction in cell viability upon treatment with the compound indicates cytotoxic or cytostatic effects.
Several studies have demonstrated the potent in vitro anticancer activity of thiophene oxime derivatives. For instance, certain chalcone-derived thiophene oximes have shown impressive antiproliferative activity against human melanoma (A-375), breast cancer (MCF-7), colon cancer (HT-29), and lung cancer (H-460) cell lines, with IC50 values in the low micromolar and even nanomolar range.[5] Another study on thieno[2,3-b]pyridine derivatives reported a GI50 (concentration for 50% growth inhibition) as low as 70 nM against the MB-MDA-435 breast cancer cell line.[6]
Table 1: Representative In Vitro Anticancer Activity of Thiophene Oxime Analogs
| Compound Class | Cell Line | Assay | Potency (IC50/GI50) | Reference |
| Chalcone-derived Thiophene Oximes | A-375 (Melanoma) | MTT | 0.87 µM | [5] |
| MCF-7 (Breast Cancer) | MTT | 0.28 µM | [5] | |
| HT-29 (Colon Cancer) | MTT | 2.43 µM | [5] | |
| Thieno[2,3-b]pyridine Derivatives | MB-MDA-435 (Breast Cancer) | NCI60 Panel | 70 nM | [6] |
Note: The data presented is for structurally related compounds and not Di(thiophen-2-yl)methanone oxime itself.
Antifungal and Antimicrobial Activity: Combating Pathogens
The evaluation of antifungal and antimicrobial activity in vitro typically involves determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) . The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism, while the MBC/MFC is the lowest concentration that results in microbial death. These values are often determined using broth microdilution methods.[7][8]
Thiophene derivatives have demonstrated a broad spectrum of antimicrobial and antifungal activities.[9][10][11] For example, certain thiophene-based heterocycles have shown significant activity against Clostridium difficile, with MIC values as low as 2 to 4 μg/mL.[7][8] Other studies have identified thiophene derivatives with bactericidal effects against colistin-resistant Acinetobacter baumannii and Escherichia coli.[12][13] In the realm of antifungal research, N-(thiophen-2-yl) nicotinamide derivatives have been identified as potent succinate dehydrogenase (SDH) inhibitors with excellent in vitro activity against various phytopathogenic fungi.[14][15]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT)
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A-375) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The test compound, Di(thiophen-2-yl)methanone oxime or its analog, is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations. The cells are then treated with these concentrations for a specific duration (e.g., 24, 48, or 72 hours). Control wells receive only the vehicle.
-
MTT Addition: After the incubation period, the media is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free media) is added to each well. The plate is incubated for another 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
In Vivo Activity Profile: Translating to a Complex Biological System
While in vitro assays are invaluable for initial screening, in vivo studies in animal models are essential to understand a compound's efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), and safety profile in a whole organism.
Anticancer Efficacy in Xenograft Models
For potential anticancer agents, the most common in vivo model is the mouse xenograft model . In this model, human cancer cells are implanted into immunodeficient mice, where they form tumors. The mice are then treated with the test compound, and tumor growth is monitored over time.
A study on thieno[2,3-b]pyridine derivatives, after demonstrating potent in vitro activity, progressed to a mouse xenograft study. While the tumor size and mass reduction were not statistically significant in that particular study, it represents the logical progression from in vitro to in vivo testing.[6] The lack of statistical significance in vivo despite potent in vitro activity highlights the complexities of drug delivery, metabolism, and tumor microenvironment interactions that are not captured in cell culture.
Antifungal Efficacy in Plant-Based Models
For compounds with potential agricultural applications, in vivo testing can be conducted in greenhouse or field settings. For example, N-(thiophen-2-yl) nicotinamide derivatives were evaluated for their fungicidal activity against cucumber downy mildew in a greenhouse. The results demonstrated excellent efficacy, with some compounds outperforming commercial fungicides.[16] This type of in vivo study is crucial for validating the practical utility of a potential agrochemical.
Pharmacokinetic and Toxicological Evaluation
In vivo studies are also critical for assessing the safety and ADME properties of a compound. These studies typically involve administering the compound to animals (e.g., rats or mice) and collecting blood and tissue samples at various time points to determine its concentration and metabolic fate. Acute and chronic toxicity studies are also conducted to identify any potential adverse effects. For instance, in a study of thienopyridine and dihydropyridine derivatives with potential hypoglycemic activity, the oral administration safety was assessed in Wistar rats.[17]
Experimental Protocol: Mouse Xenograft Model for Anticancer Efficacy
-
Animal Acclimatization: Immunodeficient mice (e.g., nude or SCID mice) are obtained and allowed to acclimatize to the laboratory conditions for at least one week.
-
Tumor Cell Implantation: A suspension of human cancer cells (e.g., 1-5 million cells) is subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers.
-
Randomization and Treatment: Once the tumors reach the desired size, the mice are randomized into control and treatment groups. The treatment group receives the test compound via a specific route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Efficacy Evaluation: Tumor growth is monitored throughout the study. The primary endpoint is typically the inhibition of tumor growth in the treated group compared to the control group. At the end of the study, the mice are euthanized, and the tumors are excised and weighed.
-
Data Analysis: Tumor growth curves are plotted for each group. Statistical analysis is performed to determine if the difference in tumor growth between the treated and control groups is significant.
Bridging the Gap: Correlating In Vitro and In Vivo Data
A critical aspect of drug development is establishing a correlation between in vitro potency and in vivo efficacy. A compound that is highly active in vitro may not be effective in vivo due to poor pharmacokinetic properties, rapid metabolism, or off-target toxicity.
Table 2: A Comparative Overview of In Vitro and In Vivo Methodologies
| Aspect | In Vitro | In Vivo |
| System | Isolated cells or molecules | Whole organism |
| Environment | Controlled, artificial | Complex, physiological |
| Key Readouts | IC50, GI50, MIC, MBC/MFC | Tumor growth inhibition, survival, disease score |
| Information Gained | Potency, mechanism of action | Efficacy, pharmacokinetics, safety |
| Advantages | High-throughput, low cost, mechanistic insights | High biological relevance, predictive of clinical outcome |
| Limitations | Lacks physiological complexity, may not predict in vivo efficacy | Low-throughput, high cost, ethical considerations |
The transition from in vitro to in vivo studies is a crucial step that often presents significant challenges. For Di(thiophen-2-yl)methanone oxime and its analogs, a strong in vitro profile is a prerequisite for advancing to in vivo testing. However, successful translation will depend on a favorable ADME and toxicity profile. Future studies on this specific compound should aim to first establish its in vitro activity and then, if promising, proceed to well-designed in vivo experiments to validate its therapeutic potential.
Conclusion
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A Guide to the Synthesis, Characterization, and Biological Evaluation of Di(thiophen-2-yl)methanone Oxime: A Framework for Reproducible Research
For researchers, scientists, and professionals in drug development, the reproducibility of scientific data is the cornerstone of progress. This guide provides a comprehensive framework for the synthesis, in-depth characterization, and potential biological evaluation of Di(thiophen-2-yl)methanone oxime. While specific published data on this particular oxime is scarce, this document serves as a proactive manual for any researcher venturing into its study, ensuring that the data generated is robust, reliable, and readily reproducible. We will not only detail the "how" but, more critically, the "why" behind our methodological choices, grounding our protocols in the principles of scientific integrity.
Introduction to Di(thiophen-2-yl)methanone Oxime and the Importance of a Reproducible Foundation
Di(thiophen-2-yl)methanone oxime belongs to the broader class of thiophene-containing compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities. Thiophene derivatives have been explored for their anti-inflammatory, antimicrobial, and anticancer properties. The introduction of an oxime functional group can further modulate a molecule's pharmacokinetic and pharmacodynamic profile, potentially enhancing its therapeutic efficacy or introducing novel biological activities. Given the potential of this scaffold, establishing a clear, reproducible baseline for its synthesis and characterization is paramount for any future research and development.
Synthesis of Di(thiophen-2-yl)methanone Oxime: A Self-Validating Protocol
The most common and straightforward method for the synthesis of ketoximes is the reaction of the corresponding ketone with hydroxylamine. This protocol is designed to be self-validating by including in-process checks and clear endpoints.
Experimental Protocol: Synthesis of Di(thiophen-2-yl)methanone Oxime
Materials:
-
Di(thiophen-2-yl)methanone (CAS 704-38-1)[1]
-
Hydroxylamine hydrochloride
-
Sodium hydroxide or potassium hydroxide
-
Ethanol or a similar suitable solvent
-
Distilled water
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Appropriate solvent system for TLC (e.g., hexane/ethyl acetate mixtures)
Procedure:
-
Dissolution of Ketone: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Di(thiophen-2-yl)methanone (1 equivalent) in ethanol. Gentle heating may be required to achieve complete dissolution. Causality: The choice of ethanol as a solvent is due to its ability to dissolve both the ketone starting material and the hydroxylamine hydrochloride, facilitating a homogeneous reaction mixture.
-
Preparation of Hydroxylamine Solution: In a separate beaker, dissolve hydroxylamine hydrochloride (1.2-1.5 equivalents) in a minimal amount of distilled water. To this, add a solution of sodium hydroxide (1.2-1.5 equivalents) in water. Causality: The addition of a base is crucial to liberate the free hydroxylamine from its hydrochloride salt, which is the reactive nucleophile in this reaction.
-
Reaction Initiation: Add the aqueous hydroxylamine solution to the ethanolic solution of the ketone.
-
Reaction Monitoring (Self-Validation): Heat the reaction mixture to reflux. Monitor the progress of the reaction by TLC. Spot the reaction mixture alongside the starting ketone on a TLC plate and elute with a suitable solvent system. The reaction is considered complete when the spot corresponding to the starting ketone has disappeared, and a new, more polar spot (the oxime product) is observed. Trustworthiness: Rigorous monitoring by TLC prevents premature work-up or unnecessary prolongation of the reaction, ensuring a higher yield of the desired product and minimizing side reactions.
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. Reduce the volume of ethanol using a rotary evaporator. Add cold distilled water to the residue to precipitate the crude oxime.
-
Purification: Collect the precipitate by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the pure Di(thiophen-2-yl)methanone oxime.
-
Drying: Dry the purified product under vacuum to remove any residual solvent.
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Di(thiophen-2-yl)methanone Oxime
Hazard Assessment and Waste Classification
Before initiating any disposal procedures, a thorough hazard assessment is crucial. The primary hazards associated with di(thiophen-2-yl)methanone oxime are inferred from related chemical structures.
Key Hazard Considerations:
-
Toxicity: Thiophene-containing compounds can be harmful if ingested, inhaled, or absorbed through the skin[2]. Oximes may also exhibit toxicity[3][4].
-
Irritation: The compound is likely to be a skin and eye irritant[1][5][6].
-
Environmental Hazard: Thiophene derivatives can be harmful to aquatic organisms[2][7]. Therefore, disposal into drains or general trash is strictly prohibited[8].
-
Reactivity: While specific reactivity data is unavailable, it is prudent to avoid mixing this compound with strong oxidizing agents, acids, or bases unless as part of a validated neutralization procedure[7].
Based on these potential hazards, all waste containing di(thiophen-2-yl)methanone oxime, including neat compound, solutions, contaminated labware, and personal protective equipment (PPE), must be classified and handled as hazardous chemical waste in accordance with local, state, and federal regulations such as the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA)[9][10].
Quantitative Data Summary
The following table summarizes key hazard information extrapolated from related compounds, which should be used as a cautious guide.
| Hazard Parameter | Inferred Risk for Di(thiophen-2-yl)methanone Oxime | Supporting Evidence from Related Compounds |
| Acute Toxicity (Oral) | Potentially harmful or toxic if swallowed. | Benzophenone oxime is harmful if swallowed[5]. 2-Butanone oxime is toxic if swallowed[3][4]. |
| Skin Corrosion/Irritation | Likely to cause skin irritation. | Thiophene can cause skin inflammation[2]. 2-Butanone oxime causes skin irritation[3][4]. |
| Serious Eye Damage/Irritation | Likely to cause serious eye damage or irritation. | Benzophenone oxime causes serious eye damage[5]. 2-Butanone oxime causes serious eye damage[3][4]. |
| Aquatic Toxicity | Potentially harmful to aquatic life. | Thiophene is harmful to aquatic organisms with long-lasting effects[2][7]. |
Operational and Disposal Plan
This section outlines the step-by-step procedures for the safe handling and disposal of di(thiophen-2-yl)methanone oxime.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure during handling and disposal.
-
Eye Protection: Chemical safety goggles or a face shield are required[6][11].
-
Hand Protection: Wear chemically resistant gloves, such as nitrile gloves. Consider double-gloving for added protection[1].
-
Body Protection: A lab coat or chemical-resistant apron must be worn[11].
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator[6].
Step-by-Step Disposal Protocol
1. Waste Segregation and Collection:
-
Solid Waste: Collect unadulterated di(thiophen-2-yl)methanone oxime, contaminated spatulas, weigh boats, and other disposable labware in a dedicated, clearly labeled hazardous waste container[1]. The container should be made of a compatible material like high-density polyethylene (HDPE).
-
Liquid Waste: If the compound is in solution, collect the waste in a labeled, leak-proof hazardous waste container suitable for liquid waste[1][12]. Do not overfill containers; leave approximately 10% headspace for vapor expansion[12].
-
Contaminated PPE: Dispose of used gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag[1].
-
Sharps: Any contaminated sharps, such as needles or broken glass, must be placed in a puncture-resistant sharps container[13].
2. Labeling:
Proper labeling is a critical step for ensuring safe handling and disposal[11][14]. All waste containers must be clearly labeled with:
-
The words "Hazardous Waste"[15].
-
The full chemical name: "Di(thiophen-2-yl)methanone oxime". Avoid abbreviations[14].
-
The approximate concentration and quantity of the waste.
-
The date of waste generation (accumulation start date)[11].
-
The primary hazard(s) (e.g., "Toxic," "Irritant").
3. Storage:
Store sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area away from general lab traffic[1][12]. Ensure that incompatible waste streams are segregated to prevent accidental reactions[13][15].
4. Emergency Procedures in Case of a Spill:
In the event of a spill, prioritize personal safety and containment.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Protect Yourself: Wear appropriate PPE before attempting to clean the spill[1].
-
Containment: For small spills, use an inert absorbent material like vermiculite or sand to contain the substance[1][16].
-
Collection: Carefully collect the absorbed material and any contaminated debris into a labeled hazardous waste container[1].
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste[1].
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) office.
5. Final Disposal:
The final disposal of the hazardous waste must be handled by trained professionals.
-
Contact EHS: Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor[1][14].
-
Documentation: Ensure all required paperwork, such as a hazardous waste manifest, is completed accurately to track the waste from "cradle-to-grave" as mandated by the RCRA[14][17].
Waste Disposal Decision Workflow
The following diagram illustrates the decision-making process for the disposal of di(thiophen-2-yl)methanone oxime.
Caption: Decision workflow for the proper disposal of di(thiophen-2-yl)methanone oxime waste.
References
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- How To Safely Dispose of Chemicals in Your Lab - Solvent Waste Management. (2024, December 17). Consolidated ECOSYSTEMS.
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- How To Dispose Of Lab Chemicals. (2020, February 27). Medical Waste Pros.
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- Laboratory Waste Disposal Safety Protocols. (2024, August 16). NSTA.
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- Material Safety Data Sheet. (n.d.). Derthon.
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A Comprehensive Safety Protocol for Handling Di(thiophen-2-yl)methanone Oxime
As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical compounds, such as Di(thiophen-2-yl)methanone oxime, for which comprehensive safety data may not be readily available, demands a meticulous and proactive approach to personal protection and laboratory practice. This guide synthesizes established safety principles for related chemical classes—specifically thiophene derivatives and oximes—to provide a robust framework for the safe handling, storage, and disposal of this compound. Our primary objective is to empower you with the knowledge to create a secure and controlled laboratory environment, thereby ensuring both the integrity of your research and the well-being of your team.
Hazard Assessment: A Synthesis of Known Risks
Due to the limited availability of specific toxicological data for Di(thiophen-2-yl)methanone oxime, a conservative hazard assessment is derived from the known properties of its constituent functional groups: the thiophene ring and the oxime group.
Thiophene Derivatives: Thiophene and its analogues are known to present several hazards. They are often flammable liquids and can be toxic if inhaled, ingested, or absorbed through the skin.[1][2][3] They are typically irritating to the skin, eyes, and respiratory system.[1][2] Prolonged exposure to some thiophene compounds has been associated with potential damage to the nervous system and liver.[2][3]
Oxime Compounds: Oximes, as a class, are generally crystalline solids.[4][5] While many are stable, some can be sensitive to heat or shock. The primary health concerns are typically related to skin and eye irritation.[6][7] Some oximes may also be harmful if swallowed.[7][8]
Based on this, Di(thiophen-2-yl)methanone oxime should be handled as a substance that is potentially toxic, an irritant, and may have unknown long-term health effects. A cautious approach is therefore mandatory.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is crucial for minimizing exposure. The following table outlines the minimum required PPE for handling Di(thiophen-2-yl)methanone oxime.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Chemical Splash Goggles | Must meet ANSI Z87.1 or equivalent standards. | Protects against splashes and potential projectiles. Given the unknown properties of the compound, full protection from eye contact is essential.[1][9][10] |
| Face Shield | To be worn over goggles. | Provides an additional layer of protection for the entire face, especially when handling larger quantities or during procedures with a higher risk of splashing.[9][10] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Double-gloving is a prudent practice.[9] | Thiophene and its derivatives can be absorbed through the skin.[3] Nitrile and neoprene offer good resistance to a broad range of chemicals. Double-gloving provides an extra barrier and allows for safe removal of the outer glove if contamination occurs.[9] |
| Body Protection | Laboratory Coat | Flame-resistant, fully buttoned with sleeves rolled down. | Protects skin and personal clothing from splashes and spills.[1][9] A flame-resistant coat is an added precaution due to the potential flammability of thiophene-containing compounds.[1] |
| Respiratory Protection | NIOSH-Approved Respirator | An N95 or higher-rated respirator should be used if working outside a certified chemical fume hood.[10] | To prevent inhalation of any fine powders or aerosols.[2] All handling of the solid compound should ideally be performed within a fume hood to minimize airborne exposure.[9] |
| Foot Protection | Closed-Toe Shoes | Made of a non-porous material. | Protects feet from spills and falling objects.[10] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is paramount. The following steps provide a clear workflow for handling Di(thiophen-2-yl)methanone oxime from receipt to disposal.
Preparation and Engineering Controls
-
Designated Work Area: All work with Di(thiophen-2-yl)methanone oxime must be conducted in a certified chemical fume hood to minimize inhalation exposure.[9]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[1][11]
-
Spill Kit: A chemical spill kit appropriate for solid reagents should be available in the laboratory.
-
Pre-use Inspection: Before starting any work, inspect all PPE for any signs of damage and ensure it is the correct type for the task.[12]
Weighing and Transferring the Compound
-
Containment: Perform all weighing and transfers of the solid compound within the chemical fume hood.[9]
-
Minimize Dust: Handle the solid gently to avoid creating airborne dust.
-
Labeling: All containers holding the compound must be clearly and accurately labeled with the chemical name, and any known hazard warnings.
Experimental Procedures
-
Constant Vigilance: Continuously monitor the experiment for any unexpected changes in temperature, pressure, or color.
-
Fume Hood Sash: Keep the sash of the fume hood at the lowest practical height during the experiment.[9]
-
Avoid Contamination: Do not allow the compound to come into contact with incompatible materials. While specific incompatibility data for Di(thiophen-2-yl)methanone oxime is unavailable, as a general precaution, keep it away from strong oxidizing agents.[2]
Post-Experiment Procedures
-
Decontamination: Thoroughly decontaminate all surfaces, glassware, and equipment that came into contact with the compound using an appropriate solvent and cleaning agent.
-
Personal Hygiene: Immediately after handling, and before leaving the laboratory, wash hands and any exposed skin thoroughly with soap and water.[12] Remove and properly store or dispose of all PPE.
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.
-
Waste Segregation: All solid waste contaminated with Di(thiophen-2-yl)methanone oxime (e.g., gloves, weighing paper, paper towels) must be collected in a designated, clearly labeled hazardous waste container.[9]
-
Liquid Waste: Any liquid waste containing the compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Disposal Protocol: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Visual Workflow for Safe Handling
The following diagram illustrates the key stages of the safe handling protocol for Di(thiophen-2-yl)methanone oxime.
Caption: Workflow for the safe handling of Di(thiophen-2-yl)methanone oxime.
Conclusion: A Culture of Safety
The responsible handling of Di(thiophen-2-yl)methanone oxime, and indeed any chemical compound, is foundational to successful and sustainable research. By integrating the principles and procedures outlined in this guide into your daily laboratory practices, you are not only protecting yourself and your colleagues but also fostering a culture of safety that is integral to scientific excellence. Always remember that when dealing with compounds with incomplete safety data, a cautious and well-informed approach is the most effective risk mitigation strategy.
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- New Jersey Department of Health. (2000, December). Hazard Summary: Thiophene.
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- Derthon Optoelectronic Materials Science Technology Co Ltd. (n.d.). Material Safety Data Sheet: TegDPPTT.
- Thermo Fisher Scientific. (2009, September 22). 2-Butanone oxime Safety Data Sheet.
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- Fisher Scientific. (n.d.). Ethanone, 1-phenyl-, oxime Safety Data Sheet.
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- Sigma-Aldrich. (n.d.). Generic Oxime Compound Safety Data Sheet.
- Wikipedia. (n.d.). Oxime.
- Cayman Chemical. (2025, August 26). Thiothixene Safety Data Sheet.
- PubMed Central. (n.d.). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry.
- FUJIFILM Wako. (2024, March 25). Acetoxime Safety Data Sheet.
- Generic Publisher. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
